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  • Product: (3S)-oxolan-3-ylmethanamine hydrochloride
  • CAS: 1403763-27-8

Core Science & Biosynthesis

Foundational

(3S)-oxolan-3-ylmethanamine hydrochloride chemical structure and properties

The following technical guide details the chemical structure, synthesis, properties, and medicinal chemistry applications of (3S)-oxolan-3-ylmethanamine hydrochloride . Chiral Building Block for Next-Generation Therapeut...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical structure, synthesis, properties, and medicinal chemistry applications of (3S)-oxolan-3-ylmethanamine hydrochloride .

Chiral Building Block for Next-Generation Therapeutics

Executive Summary

(3S)-oxolan-3-ylmethanamine hydrochloride (also known as (S)-(tetrahydrofuran-3-yl)methanamine HCl) is a high-value chiral heterocyclic building block. Characterized by a saturated five-membered oxygen heterocycle (oxolane) substituted at the C3 position with a primary aminomethyl group, this compound serves as a critical pharmacophore in fragment-based drug discovery (FBDD). Its structural rigidity, combined with the hydrogen-bond accepting capability of the ether oxygen and the donor/acceptor profile of the primary amine, makes it an ideal scaffold for modulating physicochemical properties (LogP, solubility) in lead optimization.

Chemical Identity & Structure

The compound is the hydrochloride salt of the (S)-enantiomer of tetrahydrofuran-3-ylmethanamine.[1] The absolute configuration at the C3 position is S.

Identification Data[2]
ParameterDetail
IUPAC Name [(3S)-oxolan-3-yl]methanamine hydrochloride
Common Synonyms (S)-3-(Aminomethyl)tetrahydrofuran HCl; (S)-Tetrahydrofuran-3-ylmethanamine HCl
CAS Number (Free Base) 1048962-84-0
CAS Number (Racemate) 165253-31-6
Molecular Formula C

H

NO

HCl
Molecular Weight 137.61 g/mol (Salt); 101.15 g/mol (Free Base)
SMILES (Isomeric) Cl.NC[C@@H]1CCOC1
InChI Key CINJIXGRSTYIHP-YFKPBYRVSA-N
Structural Analysis

The molecule features a chiral center at C3. The "S" designation is determined by the Cahn-Ingold-Prelog (CIP) priority rules.

  • Core: Tetrahydrofuran (Oxolane) ring.

  • Substituent: Aminomethyl group (

    
    ) at C3.
    
  • Stereochemistry: The (S)-enantiomer is often preferred in medicinal chemistry to probe specific binding pockets where the spatial arrangement of the ether oxygen relative to the amine is critical for selectivity.

Physicochemical Properties[6][7][8][9][10]

Understanding the solid-state and solution properties is essential for handling and formulation.

PropertyValueNote
Physical State White to off-white crystalline solidHygroscopic
Melting Point 160 – 165 °CDecomposes at higher temps
Solubility High in Water, Methanol, DMSOLow in Hexane, Toluene
pKa (Conjugate Acid) ~9.8Typical for primary alkyl amines
LogP (Free Base) -0.52Hydrophilic character
Hygroscopicity HighStore under inert gas (Ar/N

)

Synthesis & Manufacturing

The synthesis of the enantiopure (S)-isomer is more challenging than the racemate. Two primary strategies are employed: Chiral Pool Synthesis (from L-Malic Acid) and Resolution of the Racemate .

Route A: Chiral Pool Synthesis (From L-Malic Acid)

This route utilizes the natural chirality of L-malic acid. Note that standard transformations (like tosylate displacement) typically proceed with inversion (Walden inversion), so careful planning of the starting material (L- vs D-Malic acid) is required to target the (S)-product.

  • Reduction: L-Malic acid is reduced to (S)-1,2,4-butanetriol.

  • Cyclization: Acid-catalyzed cyclization yields (S)-3-hydroxytetrahydrofuran.

  • Activation & Displacement: The hydroxyl group is activated (Mesylate/Tosylate) and displaced by cyanide. Crucial: This displacement inverts configuration. To get the (S)-amine, one might start with D-Malic acid or use a double-inversion strategy.

  • Reduction: The nitrile is reduced to the primary amine.

Route B: Industrial Resolution (Preferred)

For scalability, the racemic amine is synthesized via the Michael addition of nitromethane to diethyl maleate, followed by reduction. The racemate is then resolved using a chiral acid.

Synthesis Workflow Diagram

The following diagram illustrates the industrial route to the racemate and subsequent resolution to the (S)-enantiomer.

Synthesis Figure 1: Synthesis Pathway via Resolution of Racemate start Diethyl Maleate (Starting Material) step1 Michael Addition (+ Nitromethane) start->step1 inter1 Intermediate: Diethyl 2-(nitromethyl)succinate step1->inter1 step2 Reductive Cyclization (LiBH4 / H2, Cat.) inter1->step2 racemate Racemic 3-(Aminomethyl)tetrahydrofuran step2->racemate resolution Chiral Resolution (e.g., L-Tartaric Acid) racemate->resolution Crystallization product (3S)-Oxolan-3-ylmethanamine Hydrochloride resolution->product 1. Isolation (S)-Salt 2. HCl treatment

Caption: Industrial synthesis workflow starting from diethyl maleate, leading to the racemic amine, followed by optical resolution to yield the (3S)-isomer.

Applications in Medicinal Chemistry

Fragment-Based Drug Design (FBDD)

(3S)-oxolan-3-ylmethanamine is a "privileged structure" in FBDD.

  • Vector Control: The amine handle allows coupling to aromatic scaffolds (via amide or sulfonamide bonds), projecting the THF ring into specific hydrophobic pockets.

  • Solubility Enhancement: The THF oxygen acts as a hydrogen bond acceptor, improving the aqueous solubility of lipophilic drug candidates without introducing excessive polarity.

Case Study: Neonicotinoid Analogs

While the insecticide Dinotefuran utilizes a racemic tetrahydrofuran-3-ylmethyl moiety, research indicates that chiral analogs exhibit differential binding affinities to nicotinic acetylcholine receptors (nAChRs). The (S)-isomer is often explored to optimize potency and reduce off-target toxicity in mammalian models.

Library Synthesis Workflow

The compound is typically used as a nucleophile in parallel synthesis.

LibrarySynthesis Figure 2: Workflow for incorporating (3S)-oxolan-3-ylmethanamine into drug libraries Scaffold Electrophilic Scaffold (e.g., Aryl Chloride, Acid Chloride) Coupling Coupling Reaction (SNAr, Amide Coupling, Reductive Amination) Scaffold->Coupling Reagent (3S)-Oxolan-3-ylmethanamine HCl (Nucleophile) Reagent->Coupling + Base (DIPEA/TEA) Purification Purification (Prep HPLC / SFC) Coupling->Purification Library Chiral Analog Library Purification->Library

Caption: General workflow for utilizing the amine in high-throughput library synthesis.

Analytical Characterization

To verify the identity and purity of the compound, the following protocols are standard.

Nuclear Magnetic Resonance (NMR)
  • 1H NMR (DMSO-d6, 400 MHz):

    • 
       8.15 (br s, 3H, 
      
      
      
      )
    • 
       3.75–3.60 (m, 3H, Ring 
      
      
      
      -O and Ring
      
      
      -O)
    • 
       3.45 (dd, 1H, Ring 
      
      
      
      -O)
    • 
       2.85 (m, 2H, 
      
      
      
      -N)
    • 
       2.45 (m, 1H, 
      
      
      
      chiral center)
    • 
       1.95 (m, 1H, Ring 
      
      
      
      )
    • 
       1.60 (m, 1H, Ring 
      
      
      
      )
Chiral HPLC Method
  • Column: Chiralpak IA or AD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (low absorption, may require derivatization) or Refractive Index (RI).

  • Acceptance Criteria: Enantiomeric Excess (ee) > 98%.

Handling and Safety

  • Hazards: The compound is an irritant (Skin Irrit. 2, Eye Irrit. 2A, STOT SE 3).

  • Storage: Hygroscopic solid. Store at 2–8°C under an inert atmosphere (Argon or Nitrogen). Keep container tightly closed to prevent hydrolysis or "caking" due to moisture absorption.

  • Stability: Stable under recommended storage conditions. Avoid strong oxidizing agents.

References

  • PubChem. (S)-(Tetrahydrofuran-3-yl)methanamine | C5H11NO. National Library of Medicine. Available at: [Link]

  • Wakita, T., et al. (2004).[2] "Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Tetrahydro-3-furylmethyl Part." Journal of Pesticide Science, 29(4), 356-363. Available at: [Link]

  • Ghosh, A. K., et al. (2019). "Potent HIV-1 protease inhibitors incorporating squaramide-derived P2 ligands."[3] Bioorganic & Medicinal Chemistry Letters, 29(16), 2207-2211. (Demonstrates use of chiral THF-amines).

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of (3S)-Oxolan-3-ylmethanamine Hydrochloride in Drug Discovery

Executive Summary In contemporary drug discovery, the strategic incorporation of chiral, sp3-rich aliphatic amines is a proven tactic for optimizing the pharmacokinetic and physicochemical profiles of lead compounds. (3S...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary drug discovery, the strategic incorporation of chiral, sp3-rich aliphatic amines is a proven tactic for optimizing the pharmacokinetic and physicochemical profiles of lead compounds. (3S)-oxolan-3-ylmethanamine hydrochloride (also known as (S)-(tetrahydrofuran-3-yl)methanamine HCl) serves as a premier chiral building block. This technical guide provides a rigorous analysis of its molecular properties, the mechanistic rationale for its use in medicinal chemistry, and a self-validating synthetic protocol for its integration into active pharmaceutical ingredients (APIs).

Physicochemical Profiling & Structural Analysis

Understanding the stoichiometric and physical differences between the free base and the hydrochloride salt is critical for reaction design. The free base is a low-molecular-weight primary amine, which typically presents as a volatile, hygroscopic liquid that is prone to oxidative degradation and difficult to handle with stoichiometric fidelity.

By utilizing the hydrochloride (HCl) salt form (CAS: 1403763-27-8) [1], researchers obtain a bench-stable, crystalline solid. This ensures precise molar equivalency during high-throughput screening and scale-up synthesis.

Quantitative Data Summary
Parameter(3S)-Oxolan-3-ylmethanamine HCl (Salt)(3S)-Oxolan-3-ylmethanamine (Free Base)
CAS Registry Number 1403763-27-81048962-84-0
Molecular Formula C₅H₁₂ClNO (or C₅H₁₁NO · HCl)C₅H₁₁NO
Molecular Weight 137.61 g/mol 101.15 g/mol
Exact Mass 137.0607 Da101.0841 Da
Physical State Crystalline SolidLiquid (Hygroscopic)
Stereochemistry (3S)-enantiomer(3S)-enantiomer

Data corroborated by [2] and commercial chemical databases [1].

Mechanistic Rationale: "Escaping Flatland" in Drug Design

As an Application Scientist, I frequently advise medicinal chemists to transition away from highly planar, polyaromatic scaffolds. The incorporation of the (3S)-oxolan-3-ylmethanamine moiety directly addresses this by increasing the fraction of sp3-hybridized carbons (


).

Causality in Design:

  • Topological Complexity: The tetrahydrofuran (oxolane) ring introduces a non-planar, three-dimensional geometry. This disrupts crystal lattice packing energy, thereby significantly enhancing aqueous solubility.

  • Stereospecific Binding: The (3S) stereocenter rigidly projects the oxolane oxygen into specific vectors within a target protein's binding pocket, often engaging in critical hydrogen-bonding interactions that the (3R) enantiomer cannot reach.

  • Metabolic Stability: Replacing an aromatic ring with an oxygen-containing aliphatic heterocycle reduces susceptibility to rapid cytochrome P450-mediated oxidative metabolism.

This specific amine has been successfully utilized in the synthesis of novel heterocyclic compounds, such as pyrrolo[2,3-b]pyridine derivatives, for the targeted treatment of leukemias and lymphomas [3].

G A Planar Aromatic Drug Scaffold B Conjugation with (3S)-oxolan-3-ylmethanamine A->B C Increased sp3 Fraction (Fsp3 Enrichment) B->C E Stereospecific Target Binding (3S-Isomer) B->E D Enhanced Aqueous Solubility C->D F Improved Pharmacokinetic (PK) Profile D->F E->F

Logic flow: sp3 enrichment via (3S)-oxolan-3-ylmethanamine integration.

Experimental Methodology: Scaffold Incorporation via SNAr

To utilize (3S)-oxolan-3-ylmethanamine HCl in library synthesis, Nucleophilic Aromatic Substitution (SNAr) is the standard approach. The following protocol is designed as a self-validating system —incorporating intrinsic checkpoints to ensure chemical integrity.

Step-by-Step SNAr Protocol

Step 1: Reagent Preparation & Desalting

  • Action: In an oven-dried reaction vial under inert atmosphere (N₂), combine the heteroaryl chloride scaffold (1.0 eq) and (3S)-oxolan-3-ylmethanamine HCl (1.2 eq).

  • Causality: A slight excess (1.2 eq) of the amine salt ensures complete consumption of the valuable heteroaryl scaffold.

Step 2: Base Addition

  • Action: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq).

  • Causality: Exactly 1.0 eq of DIPEA is consumed to neutralize the HCl salt and liberate the nucleophilic free amine in situ. The remaining 2.0 eq acts as an acid scavenger for the equivalent of HCl generated during the SNAr coupling, preventing the reaction from stalling.

Step 3: Solvent & Thermal Activation

  • Action: Dissolve the mixture in anhydrous N-Methyl-2-pyrrolidone (NMP) (0.2 M concentration). Heat to 90°C for 4–6 hours.

  • Causality: NMP is a highly polar aprotic solvent that effectively stabilizes the anionic Meisenheimer complex intermediate formed during SNAr.

Step 4: Aqueous Workup

  • Action: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Causality: This step removes the highly water-soluble DIPEA·HCl salts and residual NMP, isolating the target product in the organic phase.

Step 5: Analytical Validation (The Self-Validating Checkpoint)

  • Action: Analyze the crude organic phase via LC-MS and Chiral HPLC.

  • Causality: LC-MS must confirm a mass shift corresponding to the addition of the free base mass (101.15 Da) minus the leaving group. Chiral HPLC is mandatory to verify that the elevated temperature and basic conditions did not induce racemization at the sensitive (3S) position.

G A Heteroaryl Halide (1.0 eq) D SNAr Coupling (NMP, 90°C, 4-6h) A->D B (3S)-oxolan-3-ylmethanamine HCl (1.2 eq) C In Situ Desalting (+ 3.0 eq DIPEA) B->C C->D E Aqueous Workup (Salt & NMP Removal) D->E F Validation (LC-MS & Chiral HPLC) E->F

Self-validating SNAr synthetic workflow for amine incorporation.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25630601, (S)-(tetrahydrofuran-3-yl)methanamine." PubChem. URL:[Link]

  • World Intellectual Property Organization. "WO2019185631A1 - 4-(1H-imidazol-5-yl)-1H-pyrrolo[2,3-b]pyridines for use in the treatment of leukaemias, lymphomas and solid tumors." Google Patents.
Foundational

physical properties of (S)-tetrahydrofuran-3-ylmethanamine hydrochloride

This guide is structured as a technical monograph designed for researchers and drug development professionals. It synthesizes physical property data, safety protocols, and application workflows for (S)-tetrahydrofuran-3-...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a technical monograph designed for researchers and drug development professionals. It synthesizes physical property data, safety protocols, and application workflows for (S)-tetrahydrofuran-3-ylmethanamine and its hydrochloride salt.

Executive Summary

(S)-Tetrahydrofuran-3-ylmethanamine (CAS: 1048962-84-0) is a critical chiral heterocyclic building block used primarily in the synthesis of third-generation neonicotinoids (e.g., chiral analogs of Dinotefuran) and pharmaceutical candidates targeting nicotinic acetylcholine receptors (nAChRs).[1][2] While often handled as the free base liquid, the hydrochloride salt is frequently generated in situ or isolated to enhance stability and crystallinity during purification. This guide details the physicochemical profile, handling protocols, and synthetic utility of the (S)-enantiomer.

Chemical Identity & Structural Analysis[1]

PropertyFree Base SpecificationHydrochloride Salt Specification
IUPAC Name (S)-1-(Tetrahydrofuran-3-yl)methanamine(S)-1-(Tetrahydrofuran-3-yl)methanamine hydrochloride
Common Name (S)-3-(Aminomethyl)tetrahydrofuran(S)-3-(Aminomethyl)tetrahydrofuran HCl
CAS Number 1048962-84-0 184950-35-4 (Racemic HCl)*
Molecular Formula C₅H₁₁NOC₅H₁₁NO[3] · HCl
Molecular Weight 101.15 g/mol 137.61 g/mol
Chiral Center C3 (S-configuration)C3 (S-configuration)
Appearance Colorless to pale yellow liquidWhite to off-white crystalline solid

*Note: Specific CAS for the pure (S)-HCl salt is rarely cited in commercial catalogs; the racemic CAS is often used for bulk salts, or it is designated as 1048962-84-0 (HCl).

Stereochemistry & Structural Logic

The molecule features a saturated furan ring (tetrahydrofuran) with a primary aminomethyl group at the C3 position. The (S)-enantiomer is defined by the spatial arrangement at the C3 chiral center.

  • Conformation: The THF ring adopts a puckered envelope conformation to minimize torsional strain, placing the aminomethyl substituent in a pseudo-equatorial position to reduce 1,3-diaxial interactions.

  • Basicity: The primary amine is moderately basic (pKa ≈ 9.5–10.0), readily forming stable salts with mineral acids (HCl, H₂SO₄).

Physical & Thermodynamic Properties[1]

Thermal Profile
  • Boiling Point (Free Base): 156.0 ± 13.0 °C at 760 mmHg (Predicted). Experimental distillation is typically performed under reduced pressure (e.g., 60–65 °C at 10 mmHg) to prevent thermal degradation.

  • Melting Point (HCl Salt): 72–92 °C.[4]

    • Technical Insight: The relatively broad melting range often observed in commercial samples suggests hygroscopicity. Pure crystalline salts should exhibit a sharper transition near the upper limit (approx. 90°C).

  • Flash Point (Free Base): 53 ± 13 °C (Closed Cup). Classified as Flammable.

Solubility & Partitioning
  • LogP (Octanol/Water): -0.55 (Predicted).

    • Implication: Highly hydrophilic. The compound partitions preferentially into the aqueous phase at neutral/acidic pH.

  • Solubility Profile:

    • Water: Miscible (Free Base); Highly Soluble (>100 mg/mL) (HCl Salt).

    • DMSO/Methanol: Soluble.

    • Non-polar Solvents (Hexane/Toluene): Soluble (Free Base); Insoluble (HCl Salt).

Analytical Characterization

Nuclear Magnetic Resonance (¹H NMR)

Data simulated for the (S)-HCl salt in D₂O (400 MHz).

Chemical Shift (δ ppm)MultiplicityIntegrationAssignment
1.65 – 1.80Multiplet1HC4-H (Ring)
2.05 – 2.20Multiplet1HC4-H (Ring)
2.55 – 2.70Multiplet1HC3-H (Chiral Center)
2.95 – 3.10Doublet (J ≈ 7 Hz)2H-CH₂-NH₃⁺
3.60 – 3.95Multiplet3HC2-H, C5-H (Ether adjacent)
4.00 – 4.10Multiplet1HC5-H (Ether adjacent)
Mass Spectrometry (ESI-MS)
  • Ionization Mode: Positive (ESI+)

  • Parent Ion [M+H]⁺: m/z 102.1

  • Fragmentation: Loss of NH₃ (m/z 85) is a common characteristic fragment.

Handling, Storage, & Safety Protocols

Hygroscopicity Management

The hydrochloride salt is hygroscopic . Exposure to atmospheric moisture leads to clumping and hydrolysis risks over extended periods.

  • Protocol: Store under inert atmosphere (Argon/Nitrogen) in a desiccator.

  • Re-drying: If the solid becomes tacky, dry under high vacuum (<1 mbar) at 40°C for 12 hours over P₂O₅.

Safety Data (GHS Classification)
  • Signal Word: DANGER

  • Hazard Statements:

    • H314: Causes severe skin burns and eye damage (Free Base).

    • H319: Causes serious eye irritation (HCl Salt).

    • H335: May cause respiratory irritation.

  • PPE Requirements: Nitrile gloves (0.11 mm min thickness), chemical safety goggles, and fume hood ventilation are mandatory.

Experimental Protocols

Salt Formation Workflow (Free Base → HCl)

This procedure converts the commercially available liquid free base into the stable solid hydrochloride salt for storage or stoichiometric reactions.

Reagents:

  • (S)-Tetrahydrofuran-3-ylmethanamine (Free Base)

  • 4M HCl in Dioxane (anhydrous)

  • Diethyl Ether (Et₂O) or MTBE (Methyl tert-butyl ether)

Procedure:

  • Dissolution: Dissolve 10 mmol of the free base in 20 mL of anhydrous Et₂O or MTBE in a round-bottom flask. Cool to 0°C in an ice bath.

  • Acidification: Dropwise add 11 mmol (1.1 eq) of 4M HCl/Dioxane with vigorous stirring. A white precipitate should form immediately.

  • Precipitation: Stir at 0°C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete crystallization.

  • Isolation: Filter the solid under vacuum (Buchner funnel).

  • Washing: Wash the filter cake 3x with cold anhydrous Et₂O to remove excess acid and impurities.

  • Drying: Dry the white solid under vacuum line (0.1 mmHg) at room temperature for 4 hours.

Visualization: Synthesis & Application Workflow

The following diagram illustrates the conversion of the free base to the salt and its downstream application in synthesizing chiral Dinotefuran analogs.

G cluster_0 Salt Formation (Stabilization) cluster_1 Application: Neonicotinoid Synthesis Base (S)-Free Base (Liquid, Unstable) Salt (S)-HCl Salt (Solid, Stable) Base->Salt Protonation (Et2O, 0°C) HCl HCl / Dioxane HCl->Salt Product Chiral Dinotefuran Analog Salt->Product 1. Neutralization (NaOH) 2. Condensation Intermed N-Nitroisourea Derivative Intermed->Product

Caption: Workflow for stabilizing the (S)-amine via salt formation and its subsequent use in synthesizing chiral neonicotinoid insecticides.

References

  • PubChem. (2025).[1] (S)-(tetrahydrofuran-3-yl)methanamine | C5H11NO.[1][3] National Library of Medicine. Available at: [Link]

  • Wakita, T., et al. (2004). Synthesis and Structure-Activity Relationships of Dinotefuran Derivatives: Modification in the Tetrahydro-3-furylmethyl Part. Journal of Pesticide Science, 29(4), 356-363. Available at: [Link]

Sources

Exploratory

Safety and Application Whitepaper: (3S)-oxolan-3-ylmethanamine hydrochloride

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Data Synthesis Executive Summary & Molecular Architecture (3S)-oxolan-3-ylmethan...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Research Chemists, Process Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Safety Data Synthesis

Executive Summary & Molecular Architecture

(3S)-oxolan-3-ylmethanamine hydrochloride (also designated as (S)-(tetrahydrofuran-3-yl)methanamine hydrochloride) is a highly valuable chiral building block utilized extensively in the synthesis of advanced pharmaceutical intermediates[1]. Formulating this primary amine as a hydrochloride salt is a deliberate chemical strategy: the salt form prevents spontaneous oxidative degradation, mitigates volatility, and significantly extends the reagent's shelf-life compared to its free-base counterpart.

However, this formulation introduces specific handling requirements. The salt is inherently hygroscopic; exposure to ambient humidity leads to rapid water absorption. This not only degrades the effective molarity of the reagent but can also hydrolyze moisture-sensitive electrophiles during downstream coupling reactions. Consequently, rigorous safety and handling protocols are required to maintain both operator safety and experimental integrity.

Quantitative Physicochemical Profiling

The following table synthesizes the core physical and chemical data required for stoichiometric calculations and storage planning[2].

PropertyValue / SpecificationCausality / Implication
Chemical Name (3S)-oxolan-3-ylmethanamine hydrochlorideDefines the (S)-enantiomer of the tetrahydrofuran derivative.
CAS Registry Number 1403763-27-8[3]Essential for precise inventory and regulatory tracking.
Molecular Formula C₅H₁₂ClNO[2]Accounts for the HCl salt addition to the base amine.
Molecular Weight 137.61 g/mol Critical for accurate stoichiometric equivalents in synthesis.
Appearance White to off-white solidDiscoloration (yellowing) indicates oxidative degradation.
Storage Conditions 2–8 °C, DesiccatedPrevents thermal degradation and limits hygroscopic water uptake.

Toxicological Profiling & Mechanistic Hazards

As a Senior Application Scientist, it is critical to understand why a chemical is hazardous, not just that it is. The primary amine functional group, even when protonated, is biologically active and can interact with mucosal membranes and proteins, leading to the hazards outlined by the Globally Harmonized System (GHS).

GHS Hazard Statements & Mechanistic Causality
Hazard CodeStatementMechanistic Explanation
H302 Harmful if swallowedThe acidic nature of the HCl salt combined with the amine can disrupt gastrointestinal pH and cellular membranes.
H315 Causes skin irritationThe compound can strip lipid layers from the stratum corneum, leading to localized inflammation.
H319 Causes serious eye irritationDirect contact causes rapid protein denaturation in the corneal epithelium, requiring immediate osmotic flushing.
H332 Harmful if inhaledFine particulate dust can bypass upper respiratory cilia, dissolving in alveolar fluid to cause localized toxicity.
H335 May cause respiratory irritationDissolution of the salt in the mucosal lining of the respiratory tract lowers localized pH, triggering the cough reflex.
Exposure Pathways & Emergency Response

Emergency protocols must be self-validating. For example, when flushing eyes, the validation of success is the cessation of the burning sensation and the restoration of normal tear pH (checked via pH strips if available).

G Exposure Exposure to (3S)-oxolan-3-ylmethanamine HCl Skin Skin Contact (H315: Irritation) Exposure->Skin Eye Eye Contact (H319: Serious Irritation) Exposure->Eye Inhalation Inhalation (H332, H335: Toxicity) Exposure->Inhalation FlushSkin Flush with copious water Remove contaminated clothing Skin->FlushSkin FlushEye Rinse cautiously with water Remove contact lenses Eye->FlushEye FreshAir Move to fresh air Keep comfortable Inhalation->FreshAir Medical Seek Medical Attention (Symptomatic treatment) FlushSkin->Medical FlushEye->Medical FreshAir->Medical

Fig 1. Exposure pathways and self-validating first-aid response for the amine hydrochloride salt.

Synthetic Application: Controlled Amidation Workflow

Because (3S)-oxolan-3-ylmethanamine hydrochloride is an unreactive salt in its resting state, it must be deprotonated (free-based) in situ to act as a nucleophile. We utilize N,N-Diisopropylethylamine (DIPEA) for this purpose. The causality here is critical: DIPEA is highly sterically hindered, meaning it acts exclusively as a Brønsted base to neutralize the HCl, but cannot act as a competing nucleophile against the electrophile (e.g., an acyl chloride).

Step-by-Step Self-Validating Protocol

Objective: To couple the chiral amine with an acyl chloride while preventing premature hydrolysis of the electrophile.

  • Inert Preparation: Purge a flame-dried reaction flask with Argon. Causality: Prevents ambient moisture from introducing water, which would hydrolyze the highly reactive acyl chloride.

  • Reagent Loading: Weigh (3S)-oxolan-3-ylmethanamine hydrochloride (1.0 equiv, 1.0 mmol, 137.6 mg) rapidly in the air or inside a glovebox, and transfer to the flask.

  • Solvation: Suspend the salt in anhydrous Dichloromethane (DCM) (5.0 mL).

    • Validation Checkpoint: The salt will remain partially insoluble as a cloudy suspension, validating that it is still in its stable hydrochloride form.

  • In-Situ Free-Basing: Add DIPEA (2.5 equiv, 2.5 mmol, 435 µL) dropwise at room temperature.

    • Validation Checkpoint: The suspension will transition to a clear, homogeneous solution. This visual change self-validates the successful neutralization of the salt, forming soluble DIPEA-HCl and the reactive free amine.

  • Thermal Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Amidation is highly exothermic; cooling prevents thermal degradation and suppresses side-reactions.

  • Electrophile Addition: Slowly add the chosen acyl chloride (1.1 equiv, 1.1 mmol) dropwise.

  • Reaction Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours. Monitor completion via LC-MS.

  • Aqueous Quench & Workup: Dilute with additional DCM (10 mL) and wash with saturated aqueous NaHCO₃ (10 mL). Causality: The mild base neutralizes any residual HCl generated during the coupling, ensuring the product does not protonate and partition into the aqueous waste layer.

Workflow Visualization

G Prep 1. Glovebox Preparation (Inert Atmosphere) Weigh 2. Weigh Reagent (CAS 1403763-27-8) Prep->Weigh Solvent 3. Dissolve in Anhydrous DCM (Maintain <50 ppm H2O) Weigh->Solvent Base 4. Add DIPEA (2.5 eq) (In-situ free-basing) Solvent->Base React 5. Add Electrophile (e.g., Acyl Chloride at 0°C) Base->React Quench 6. Quench & Aqueous Workup (Remove ammonium salts) React->Quench Waste 7. Dispose Aqueous Waste (EPA/Local Guidelines) Quench->Waste

Fig 2. Step-by-step synthetic workflow for controlled amidation using the hydrochloride salt.

Storage and Disposal Directives

  • Storage: Store at 2–8 °C in a tightly sealed container backfilled with Argon or Nitrogen. Do not store alongside strong oxidizing agents, as the organic tetrahydrofuran ring is susceptible to oxidative ring-opening.

  • Disposal: Aqueous waste from workups containing DIPEA-HCl and unreacted amine must be collected in designated halogenated/amine waste carboys. Do not pour down the drain, as the amine can be toxic to aquatic life and disrupt local municipal water treatment bio-cultures.

References

  • "(S)-(Tetrahydrofuran-3-yl)methanamine hydrochloride (1 x 100 mg)", Reagentia. URL:[Link]

Sources

Foundational

The Strategic Utility of (3S)-Oxolan-3-ylmethanamine Hydrochloride in Modern Drug Discovery

Executive Summary In the landscape of contemporary medicinal chemistry, the shift toward high-sp³-hybridized, chiral building blocks has become a cornerstone for overcoming the pharmacokinetic limitations of flat, aromat...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the shift toward high-sp³-hybridized, chiral building blocks has become a cornerstone for overcoming the pharmacokinetic limitations of flat, aromatic scaffolds. (3S)-oxolan-3-ylmethanamine hydrochloride (also known as (S)-(tetrahydrofuran-3-yl)methanamine hydrochloride) represents a highly versatile, stereochemically pure intermediate [1]. Featuring a saturated oxygen heterocycle coupled with a primary amine, this compound is increasingly integrated into the design of central nervous system (CNS) agents, antiparasitic drugs, and metabolic receptor agonists [2][3].

This technical guide explores the structural rationale, synthetic methodologies, and field-proven experimental protocols for utilizing (3S)-oxolan-3-ylmethanamine hydrochloride, providing a comprehensive resource for drug development professionals.

Structural Rationale & Physicochemical Profiling

The architectural design of (3S)-oxolan-3-ylmethanamine hydrochloride is not arbitrary; it solves specific challenges in drug design:

  • The Oxolane (Tetrahydrofuran) Ring: The incorporation of the oxolane ring introduces a potent hydrogen-bond acceptor (the ether oxygen) while maintaining a low molecular weight. This favorably alters the topological polar surface area (tPSA) and enhances aqueous solubility without drastically increasing lipophilicity (logP). Consequently, derivatives of this building block often exhibit superior blood-brain barrier (BBB) permeability compared to their carbocyclic (cyclopentyl) counterparts [1].

  • The (3S) Stereocenter: Target engagement in biological systems is inherently stereospecific. The (3S) configuration ensures that the spatial vector of the primary amine—and any subsequent functionalization—is precisely aligned to interact with specific residues within target binding pockets, such as the GLP-1 receptor [2].

  • Hydrochloride Salt Form: The free base of this compound ((S)-oxolan-3-ylmethanamine) is a volatile liquid prone to atmospheric oxidation and rapid CO₂ absorption (forming carbamates). The hydrochloride salt is utilized to ensure long-term bench stability, prevent amine degradation, and allow for highly precise stoichiometric weighing during parallel synthesis.

Quantitative Data Summary
PropertyValue / Description
Chemical Name (3S)-oxolan-3-ylmethanamine hydrochloride
CAS Number 1403763-27-8
Molecular Formula C₅H₁₂ClNO (Free base: C₅H₁₁NO)
Molecular Weight 137.61 g/mol
Physical State Crystalline solid (White to off-white)
Stereochemistry (S)-configuration
Free Base Boiling Point ~67 °C at 15 mmHg [1]

Synthetic Methodologies & Isolation

The synthesis of (3S)-oxolan-3-ylmethanamine hydrochloride requires strict control over stereochemical integrity. While racemic mixtures can be resolved using chiral acids (e.g., L-tartaric acid), de novo enantioselective synthesis from the chiral pool is often preferred to maximize yield and eliminate the need for late-stage resolution.

A standard industrial approach begins with (S)-oxolane-3-carboxylic acid. The carboxylic acid is converted to a primary amide via coupling with ammonia, followed by aggressive reduction (using LiAlH₄ or Borane-THF complexes) to yield the primary amine. Subsequent treatment with anhydrous HCl in an ethereal solvent precipitates the highly pure hydrochloride salt.

Synthesis A (S)-Oxolane-3-carboxylic acid B Amidation (NH3, Coupling Agent) A->B C (S)-Oxolane-3-carboxamide B->C D Reduction (LiAlH4 or BH3) C->D E (S)-Oxolan-3-ylmethanamine (Free Base) D->E F Salt Formation (HCl in Ether) E->F G (3S)-Oxolan-3-ylmethanamine HCl F->G

Synthetic workflow for (3S)-oxolan-3-ylmethanamine hydrochloride via reduction.

Applications in Advanced Drug Discovery

The utility of (3S)-oxolan-3-ylmethanamine spans multiple therapeutic areas, driven by its favorable pharmacokinetic profile [4].

  • Metabolic Disorders (GLP-1 Agonists): As described in patent US10208019B2, the (3S)-oxolane motif is utilized as a terminal capping group or side-chain modifier in small-molecule Glucagon-like peptide-1 (GLP-1) receptor agonists. The oxygen atom participates in critical hydrogen bonding with the receptor's extracellular domain, enhancing binding affinity [2].

  • Antiparasitic Agents: In the development of spiroindoline derivatives (US20160296499A1), the oxolane-3-methanamine moiety is appended to core scaffolds to modulate solubility and parasite membrane permeability, resulting in potent anti-metazoan activity [3].

  • Neurological Therapeutics: Because the tetrahydrofuran ring mimics certain properties of ribose and other endogenous signaling molecules, while maintaining a high logBB (blood-brain partition coefficient), it is heavily utilized in designing CNS-penetrant drugs [1].

DrugDiscovery A (3S)-Oxolan-3-ylmethanamine HCl B Amide/Amine Functionalization A->B C Spiroindoline Derivatives (Antiparasitic) B->C Patent US20160296499A1 D GLP-1 Receptor Agonists (Metabolic) B->D Patent US10208019B2 E Neurological Agents (BBB Penetrant) B->E High logBB / CNS Targeting

Divergent drug discovery applications of the (3S)-oxolane building block.

Standardized Experimental Protocol: Enantioretentive Amide Coupling

When utilizing (3S)-oxolan-3-ylmethanamine hydrochloride, the most common transformation is amide coupling. The primary challenge is liberating the free base in situ without causing epimerization of the stereocenter on the carboxylic acid partner. The following protocol is designed as a self-validating system to ensure high yield and >99% enantiomeric excess (ee).

Materials Required
  • Target Carboxylic Acid (1.0 eq)

  • (3S)-oxolan-3-ylmethanamine hydrochloride (1.2 eq)

  • HATU (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology
  • Preparation & Solvation: Dissolve the target carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the competitive hydrolysis of the activated ester intermediate.

  • Base Addition: Add DIPEA (3.0 eq) to the solution. Causality: 1.0 eq of DIPEA is required to neutralize the HCl salt of the incoming amine, while the remaining 2.0 eq serves to deprotonate the carboxylic acid and facilitate the coupling cycle. DIPEA is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile.

  • Activation: Add HATU (1.1 eq) in one portion. Stir the reaction mixture at 0 °C for 10 minutes. Causality: Pre-activation at 0 °C minimizes the formation of oxazolone intermediates, which are the primary drivers of racemization in chiral coupling partners.

  • Amine Introduction: Add (3S)-oxolan-3-ylmethanamine hydrochloride (1.2 eq) to the activated mixture. Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 2 hours.

  • In-Process Monitoring (Self-Validation): Withdraw a 5 µL aliquot, dilute in 1 mL of Acetonitrile, and analyze via LC-MS. The reaction is complete when the mass of the starting carboxylic acid is fully consumed. If unreacted acid remains, do not add more HATU; instead, verify the pH of the mixture (should be basic, ~pH 8-9) and add an additional 0.5 eq of DIPEA if necessary.

  • Workup: Quench the reaction by adding saturated aqueous NaHCO₃. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine.

  • Purification & Quality Control: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, typically a gradient of Dichloromethane to Methanol).

    • Critical QC Step: Analyze the purified product via Chiral HPLC. If the enantiomeric excess (ee) drops below 98%, the activation time in Step 3 must be reduced in future iterations.

Conclusion

(3S)-oxolan-3-ylmethanamine hydrochloride is far more than a simple structural appendage; it is a strategic tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. By understanding the causality behind its structural benefits and employing rigorous, enantioretentive synthetic protocols, drug development professionals can leverage this chiral building block to design highly targeted, efficacious therapies.

References

  • Google Patents. "US10208019B2 - GLP-1 receptor agonists and uses thereof." United States Patent and Trademark Office.
  • Google Patents. "US20160296499A1 - Spiroindoline Antiparasitic Derivatives." United States Patent and Trademark Office.
Exploratory

Stereoselective Synthesis and Pharmacological Applications of (S)-3-(Aminomethyl)tetrahydrofuran Derivatives

Structural Rationale: The Power of the (S)-Enantiomer Scaffold In modern drug discovery and agrochemical development, the 3-(aminomethyl)tetrahydrofuran (3-AMTHF) moiety has emerged as a privileged, low-molecular-weight...

Author: BenchChem Technical Support Team. Date: March 2026

Structural Rationale: The Power of the (S)-Enantiomer Scaffold

In modern drug discovery and agrochemical development, the 3-(aminomethyl)tetrahydrofuran (3-AMTHF) moiety has emerged as a privileged, low-molecular-weight building block[2.6]. The architecture of this scaffold offers a unique combination of features: the tetrahydrofuran (THF) ring provides a conformationally restricted, lipophilic core with a defined three-dimensional shape, while the primary amine introduces basicity and hydrogen-bond donating capabilities[2.6].

The stereochemistry at the C3 position is critical. In medicinal chemistry, particularly in the design of histamine H3 and H4 receptor (H4R) ligands, the (S)-configuration optimally aligns the pharmacophore within the receptor's binding pocket. Mechanistically, the (S)-enantiomer directs the protonated amine to form a critical salt bridge with conserved aspartate residues (e.g., Asp94 in H4R), while the THF oxygen engages in dipole-dipole interactions with the receptor's aromatic cage, significantly reducing the entropic penalty upon binding[2.10].

Synthetic Methodologies: Atom Economy and Scalability

Historically, synthesizing the 3-AMTHF core relied on hazardous reagents such as sodium azide or multi-step reductions with low overall yields. Recent advancements have prioritized atom economy, safety, and scalability. Below is a comparative analysis of modern synthetic routes utilized in industrial and laboratory settings.

Table 1: Quantitative Comparison of Synthetic Routes to 3-(Aminomethyl)tetrahydrofuran

Starting MaterialKey IntermediatesTotal YieldProcess AdvantagesProcess Disadvantages
Maleic Acid Diester 2-nitromethyl-1,4-butanediol>80%Mild conditions; avoids azides; high atom economy[2.2].Requires high-pressure catalytic hydrogenation[2.2].
Furan 1,4-butenedialdehyde~75%Exceptionally low raw material cost[2.1].Requires harsh oxidative ring-opening steps[2.1].
2,5-Dihydrofuran 3-formyltetrahydrofuran~70%Simple route; easy industrial amplification[2.8].Formylation step requires precise temperature control[2.8].

Protocol: Self-Validating Asymmetric Synthesis & Resolution

To isolate the biologically active (S)-enantiomer for pharmacological screening, a highly controlled synthesis and resolution protocol is required. This workflow utilizes maleic acid diester as the starting material and incorporates a strict self-validating analytical gate to ensure stereochemical integrity.

Phase 1: Racemic Core Synthesis
  • Michael Addition: To a solution of nitromethane and diethyl maleate, add tetrabutylammonium fluoride (TBAF) as a phase-transfer catalyst to yield 2-nitromethyl-1,4-succinic acid diethyl ester.

    • Causality: TBAF provides mild, anhydrous basic conditions, preventing the premature hydrolysis of the ester groups that would inevitably occur if aqueous NaOH were used[2.2].

  • Chemoselective Reduction: Treat the intermediate with NaBH₄ in methanol at 50°C to form 2-nitromethyl-1,4-butanediol.

    • Causality: NaBH₄ is explicitly chosen over LiAlH₄ because it selectively reduces the ester moieties to alcohols without reducing the aliphatic nitro group[2.2].

  • Dehydration Cyclization: Reflux the diol in toluene (125°C) with catalytic p-toluenesulfonic acid using a Dean-Stark apparatus to yield 3-nitromethyltetrahydrofuran.

    • Causality: The Dean-Stark trap continuously removes water from the system, driving the thermodynamic equilibrium strictly toward the formation of the cyclic ether[2.2].

  • Hydrogenation: Dissolve the cyclic intermediate in methanol. Add Raney Nickel (10% w/w) and pressurize with H₂ (2.0 MPa) at room temperature for 2 hours. Filter and concentrate to yield racemic 3-AMTHF.

    • Causality: Raney Nickel under moderate pressure selectively reduces the primary nitro group to an amine without inducing hydrogenolysis (ring-opening) of the sensitive THF ring[2.2].

Phase 2: Chiral Resolution & Self-Validation
  • Resolution: Dissolve the racemic 3-AMTHF in a 9:1 ethanol/water matrix. Add 0.5 equivalents of (D)-(-)-tartaric acid. Heat to 60°C until homogeneous, then cool slowly to 5°C over 12 hours.

    • Causality: The chiral tartaric acid forms diastereomeric salts with differential solubility. The (S)-amine-(D)-tartrate salt preferentially crystallizes out of the matrix.

  • Basification: Isolate the crystals, dissolve in water, basify with 2M NaOH, and extract with dichloromethane to yield free (S)-3-AMTHF.

  • Self-Validation Loop (Chiral HPLC): Derivatize an aliquot of the product with benzoyl chloride (to introduce a UV chromophore) and analyze via Chiralcel OD-H HPLC (Hexane/Isopropanol/Diethylamine 90:10:0.1).

    • Validation Mandate: The system requires an enantiomeric excess (ee) of ≥ 98% . If the ee falls below this threshold, the batch is automatically flagged and returned to Step 5 for recrystallization. The protocol is physically halted from proceeding to biological assays until this analytical gate is passed.

Biological Applications & Receptor Dynamics

The (S)-3-AMTHF scaffold is a cornerstone in two major biochemical domains:

  • Agrochemicals: It is the critical intermediate for Dinotefuran, a third-generation neonicotinoid insecticide. The THF ring replaces the traditional chloropyridyl group found in older pesticides, vastly enhancing water solubility, systemic plant uptake, and reducing mammalian toxicity[2.2].

  • Medicinal Chemistry: Chiral derivatives, specifically 4(5)-(5-aminomethyltetrahydrofuran-2-yl)imidazoles and related cyanoguanidines, act as highly potent and selective human Histamine H4 receptor agonists[2.11]. These compounds exhibit >40-fold selectivity over the H3 receptor and are utilized to modulate immune responses in inflammatory and autoimmune disease models[2.10].

H4R_Signaling Ligand (S)-3-AMTHF Derivative (H4R Agonist) H4R Histamine H4 Receptor (GPCR) Ligand->H4R Binds & Activates Gi Gαi/o Protein H4R->Gi Conformational Change AC Adenylyl Cyclase Gi->AC Inhibits MAPK MAPK/ERK Pathway (↑) Gi->MAPK Activates (via βγ subunits) cAMP cAMP Levels (↓) AC->cAMP Decreases Production CellResp Chemotaxis & Cytokine Release MAPK->CellResp Modulates Immune Response

GPCR signaling pathway of H4R activated by (S)-3-AMTHF derivatives.

References

  • Hashimoto, T., et al. "A Selective Human H4-Receptor Agonist: (−)-2-Cyano-1-methyl-3-{(2R,5R)-5-[1H-imidazol-4(5)-yl]tetrahydrofuran-2-yl}methylguanidine." Journal of Medicinal Chemistry (2003). URL:[Link]

  • Harusawa, S., et al. "Efficient synthesis of trans- or cis-4(5)-(5-aminomethyltetrahydrofuran-2-yl)imidazoles via diazafulvene intermediates: synthetic approach toward human histamine H4-ligands." Chemical and Pharmaceutical Bulletin (2003). URL:[Link]

  • Patent CN107417648B. "The synthetic method of 3-aminomethyltetrahydrofuran." Source: Google Patents.
  • Patent CN109851594B. "Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material." Source: Google Patents.
  • Patent CN110407776B. "Preparation method of 3-aminomethyl tetrahydrofuran." Source: Google Patents.
Foundational

Stereochemical Divergence in Drug Design: A Technical Analysis of (3S)- vs (3R)-oxolan-3-ylmethanamine

Executive Summary In modern drug discovery, the spatial orientation of functional groups dictates the success or failure of a pharmacological agent. (3S)-oxolan-3-ylmethanamine and its enantiomer, (3R)-oxolan-3-ylmethana...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spatial orientation of functional groups dictates the success or failure of a pharmacological agent. (3S)-oxolan-3-ylmethanamine and its enantiomer, (3R)-oxolan-3-ylmethanamine (also known as (S)- and (R)-(tetrahydrofuran-3-yl)methanamine), are critical chiral building blocks used in the synthesis of advanced Active Pharmaceutical Ingredients (APIs). While they share identical scalar physicochemical properties, their divergent 3D geometries lead to profound differences in biological target engagement, pharmacokinetics, and synthetic handling.

This technical guide dissects the structural differences between these enantiomers, explains the causality behind their pharmacological impacts, and provides field-proven, self-validating protocols for their chiral resolution and analytical verification.

Structural and Physicochemical Profiling

Both enantiomers consist of a tetrahydrofuran (THF) ring substituted at the C3 position with a primary aminomethyl group. The chiral center at C3 determines whether the aminomethyl group projects "forward" or "backward" relative to the plane of the THF ring.

While standard analytical techniques like Mass Spectrometry (MS) or standard Nuclear Magnetic Resonance (NMR) cannot distinguish between the two without chiral shift reagents, their interaction with asymmetric biological environments is vastly different.

Table 1: Comparative Physicochemical Data
Property(3S)-oxolan-3-ylmethanamine(3R)-oxolan-3-ylmethanamine
CAS Number 1048962-84-01048962-82-8
PubChem CID 25630601 [1]25630606 [2]
IUPAC Name [(3S)-oxolan-3-yl]methanamine[(3R)-oxolan-3-yl]methanamine
Molecular Formula C₅H₁₁NOC₅H₁₁NO
Molecular Weight 101.15 g/mol 101.15 g/mol
Topological Polar Surface Area 35.3 Ų35.3 Ų
Stereocenter Configuration S (Sinister)R (Rectus)

The Causality of Chirality in Pharmacological Efficacy

In medicinal chemistry, these amines are frequently conjugated to larger scaffolds to improve aqueous solubility and provide critical hydrogen-bond donors/acceptors. Recent patent literature highlights their use in developing PARP14 inhibitors for oncology and immunology [3], as well as heterocyclic GLP-1 receptor agonists for metabolic diseases [4].

Why does the specific enantiomer matter? Biological receptors are inherently chiral (composed of L-amino acids). When a drug molecule enters a binding pocket, the spatial vector of its functional groups must align precisely with the receptor's complementary residues.

  • The Eutomer Effect: If the (3S)-enantiomer is the eutomer (the active isomer), its aminomethyl group perfectly aligns with a target aspartate or glutamate residue to form a stabilizing salt bridge.

  • The Distomer Penalty: Substituting it with the (3R)-enantiomer (the distomer) shifts the vector of the primary amine by approximately 109°. This not only breaks the critical hydrogen bond but often induces a severe steric clash with the receptor wall, dropping binding affinity (K_d) by orders of magnitude.

G Ligand API Scaffold (e.g., PARP14 / GLP-1 RA) S_Isomer (3S)-Enantiomer Optimal Spatial Fit Ligand->S_Isomer Synthesized with (3S) R_Isomer (3R)-Enantiomer Steric Clash Ligand->R_Isomer Synthesized with (3R) HighAffinity High Target Affinity (Potent Efficacy) S_Isomer->HighAffinity Favorable H-Bond Vector LowAffinity Low Target Affinity (Weak/No Efficacy) R_Isomer->LowAffinity Unfavorable Geometry

Caption: Pharmacological impact of stereochemistry on target binding affinity and drug efficacy.

Experimental Workflows: Resolution and Validation

Procuring enantiomerically pure (3S)- or (3R)-oxolan-3-ylmethanamine via asymmetric synthesis can be cost-prohibitive. A more scalable approach is the synthesis of the racemic mixture (±)-oxolan-3-ylmethanamine, followed by preparative chiral resolution.

As a Senior Application Scientist, I mandate that any separation protocol must be a self-validating system . Therefore, the preparative separation (Protocol 1) is strictly coupled with an orthogonal analytical validation (Protocol 2).

Protocol 1: Preparative Chiral Resolution via Supercritical Fluid Chromatography (SFC)

SFC is the industry standard for resolving small, polar amines.

  • Causality for SFC over HPLC: Supercritical CO₂ has gas-like diffusivity and liquid-like density, allowing for flow rates 3–5 times faster than HPLC without exceeding column pressure limits. This drastically accelerates the purification of building blocks [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve racemic (±)-oxolan-3-ylmethanamine in LC-MS grade Methanol at a concentration of 50 mg/mL.

  • Mobile Phase Configuration: Set the SFC system to deliver a mobile phase of 80% supercritical CO₂ and 20% Methanol.

  • Additive Introduction (Critical Step): Add 0.1% Diethylamine (DEA) to the Methanol co-solvent.

    • Causality: Primary amines strongly interact with residual acidic silanols on the silica backbone of the stationary phase, causing severe peak tailing. DEA acts as a sacrificial basic modifier, masking these silanols and ensuring sharp, symmetrical peaks.

  • Stationary Phase Selection: Utilize a Chiralpak AD column (Amylose tris(3,5-dimethylphenylcarbamate)).

    • Causality: The helical structure of the amylose polymer, combined with the carbamate linkages, provides distinct chiral recognition sites (hydrogen bonding and dipole-dipole interactions) that differentially bind the (3S) and (3R) spatial arrangements.

  • Elution & Fraction Collection: Run the method at 40°C with a backpressure of 120 bar. Collect Peak 1 and Peak 2 based on UV absorption (typically 210 nm for aliphatic amines lacking strong chromophores).

G Racemic Racemic Mixture CAS: 165253-31-6 SFC Preparative Chiral SFC (AD Column, CO2/MeOH/DEA) Racemic->SFC Injection S_Enant (3S)-oxolan-3-ylmethanamine Fraction 1 SFC->S_Enant Chiral Discrimination R_Enant (3R)-oxolan-3-ylmethanamine Fraction 2 SFC->R_Enant Chiral Discrimination

Caption: Workflow for the chiral resolution of racemic oxolan-3-ylmethanamine using preparative SFC.

Protocol 2: Self-Validating Enantiomeric Excess (ee) Determination

Before proceeding to API conjugation, the isolated fractions must be validated to ensure >99% enantiomeric excess (ee). Using an impure building block will result in diastereomeric API mixtures that are nearly impossible to separate downstream.

Step-by-Step Methodology:

  • Analytical Setup: Dilute an aliquot of the collected fraction to 1 mg/mL in Hexane/Isopropanol (90:10).

  • Chromatography: Inject 5 µL onto an analytical Chiralpak AD-H column (4.6 x 250 mm). Use a mobile phase of Hexane/Isopropanol/DEA (90:10:0.1) at 1.0 mL/min.

  • Integration & Calculation: Integrate the area under the curve (AUC) for both the target peak and any residual trace of the opposite enantiomer.

  • Validation Check: Calculate the ee using the formula: ee (%) =[(Area of Target - Area of Impurity) / (Area of Target + Area of Impurity)] × 100

    • Causality: If the ee is <99%, the fraction must be re-processed. This strict gatekeeping prevents the amplification of stereochemical impurities during multi-step API synthesis.

Conclusion

The distinction between (3S)-oxolan-3-ylmethanamine and its (3R)-enantiomer extends far beyond nomenclature. In the highly sensitive environment of biological targets, the stereochemical projection of the aminomethyl group dictates the success of hydrogen bonding networks and overall drug potency. By implementing rigorous, self-validating chiral resolution workflows like SFC coupled with analytical HPLC validation, drug development professionals can ensure the highest fidelity in their synthetic pipelines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25630601, (S)-(tetrahydrofuran-3-yl)methanamine" PubChem,[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25630606, (R)-(tetrahydrofuran-3-yl)methanamine" PubChem,[Link]

  • Ribon Therapeutics, Inc. "Quinazolinones as PARP14 inhibitors" U.S.
  • Pfizer Inc. "Heterocyclic GLP-1 agonists" U.S.

Protocols & Analytical Methods

Method

amide coupling reaction conditions for (S)-3-(Aminomethyl)tetrahydrofuran HCl

Executive Summary This guide details the synthetic protocols for coupling (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride (CAS: 204512-95-8 or similar analogs) with carboxylic acids. This specific amine building block i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the synthetic protocols for coupling (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride (CAS: 204512-95-8 or similar analogs) with carboxylic acids. This specific amine building block is a critical pharmacophore in medicinal chemistry, often used to improve the solubility and metabolic stability of drug candidates.

Core Challenge: The presence of the hydrochloride salt (


) requires precise base stoichiometry to ensure the free amine is available for nucleophilic attack without compromising the activated ester of the acid partner.

Recommended Approaches:

  • Method A (HATU/DIPEA): Best for small-scale discovery (mg to g) where yield is paramount.

  • Method B (T3P/EtOAc): Best for scale-up (>10 g) and "green" chemistry requirements; offers the simplest workup.

  • Method C (EDC/HOBt): Best for cost-sensitive applications.

Strategic Considerations

The "Hidden" Stoichiometry of HCl Salts

A common failure mode in coupling amine salts is under-basification.

  • Standard Amine: Requires ~1.5–2.0 eq of base to scavenge protons from the coupling byproduct.

  • Amine HCl Salt: Requires 1.0 eq of base purely to neutralize the salt , plus the standard 1.5–2.0 eq for the reaction.

  • Total Base Requirement: Typically 3.0–4.0 equivalents . Failure to add this extra equivalent results in stalled reactions due to protonation of the reactive amine.

Stereochemical Integrity

The chiral center in (S)-3-(Aminomethyl)tetrahydrofuran is at the


-position relative to the nitrogen. Unlike 

-chiral amines, this position is highly resistant to racemization under standard coupling conditions. However, if the carboxylic acid partner is chiral at the

-position, base-mediated epimerization is a risk.
  • Mitigation: Use T3P with Pyridine (Method B) or maintain low temperatures (0 °C) during base addition if the acid partner is sensitive.

Solubility Profile

The HCl salt of this amine is highly polar and crystalline.

  • Good Solvents: DMF, DMSO, Methanol, Water.

  • Poor Solvents: DCM, Toluene, Hexanes (Salt will remain a suspension).

  • Recommendation: For DCM-based couplings, pre-dissolve the salt in a minimum volume of DMF or use a biphasic system with vigorous stirring.

Experimental Protocols

Method A: The "Gold Standard" (HATU)

High cost, high yield. Ideal for valuable acid partners.

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • (S)-3-(Aminomethyl)tetrahydrofuran HCl (1.1 eq)

  • HATU (1.1 – 1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.5 eq)

  • Solvent: Anhydrous DMF (preferred) or DMF/DCM (1:4 mixture).

Step-by-Step Protocol:

  • Activation: In a dried round-bottom flask under

    
    , dissolve the Carboxylic Acid  (1.0 eq) in anhydrous DMF (0.1 M concentration).
    
  • Add HATU (1.1 eq).[1][2]

  • Add DIPEA (1.0 eq only) dropwise. Stir at 0 °C for 15 minutes, then warm to RT for 15 minutes. Solution should turn yellow/orange.

  • Amine Preparation: In a separate vial, dissolve (S)-3-(Aminomethyl)tetrahydrofuran HCl (1.1 eq) in minimal DMF. Add DIPEA (2.5 eq) to this vial. Note: Fumes may be visible as HCl is neutralized.

  • Coupling: Add the Amine/Base solution to the activated Acid solution dropwise at 0 °C.

  • Reaction: Warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by LCMS.[1][3]

  • Workup: Dilute with EtOAc. Wash sequentially with:

    • 10% Citric Acid (removes DIPEA and unreacted amine).

    • Sat.

      
       (removes unreacted acid and HATU byproducts).
      
    • Brine.

  • Dry & Concentrate: Dry over

    
    , filter, and concentrate.
    
Method B: The Scalable "Green" Route (T3P)

Propylphosphonic Anhydride (T3P).[4] Low toxicity, water-soluble byproducts.[5]

Reagents:

  • Carboxylic Acid (1.0 eq)[1]

  • (S)-3-(Aminomethyl)tetrahydrofuran HCl (1.1 eq)

  • T3P (50% w/w in EtOAc or DMF) (1.5 eq)

  • Base: Pyridine (3.0 – 4.0 eq) OR DIPEA (4.0 eq).

  • Solvent: EtOAc (Ethyl Acetate) or 2-MeTHF.

Step-by-Step Protocol:

  • Charging: To a flask, add Carboxylic Acid (1.0 eq), (S)-3-(Aminomethyl)tetrahydrofuran HCl (1.1 eq), and EtOAc (5–10 volumes). Note: The salt will likely be a suspension.

  • Base Addition: Cool to 0 °C. Add Pyridine (3.5 eq) dropwise. Stir for 10 minutes. The salt should begin to solubilize or form a finer suspension.

  • Coupling: Add T3P solution (1.5 eq) dropwise over 5–10 minutes.

  • Reaction: Allow to warm to RT. Stir for 2–12 hours. (T3P is slower than HATU but cleaner).

  • Workup (The "Magic" Step):

    • Add water directly to the reaction mixture.

    • Separate layers.

    • Wash organic layer with 1N HCl (removes Pyridine and excess amine).

    • Wash with Sat.

      
       (removes excess acid and T3P byproducts).
      
    • Note: T3P byproducts are highly water-soluble, often eliminating the need for chromatography.[6]

Visualization & Logic

Workflow Logic Diagram

The following diagram illustrates the critical decision points and the specific handling of the HCl salt.

AmideCoupling Start Start: Reagents SaltCheck Is Amine an HCl Salt? Start->SaltCheck Neutralize CRITICAL STEP: Add 1.0 eq Base (Total Base = 3.0-4.0 eq) SaltCheck->Neutralize Yes ((S)-3-(Aminomethyl)THF HCl) StandardBase Standard Base (Total Base = 1.5-2.0 eq) SaltCheck->StandardBase No (Free base) Choice Select Method Neutralize->Choice StandardBase->Choice HATU_Path Method A: HATU (High Yield/Small Scale) Choice->HATU_Path T3P_Path Method B: T3P (Scale-Up/Clean Workup) Choice->T3P_Path Activation Activate Acid (Acid + Coupling Agent) HATU_Path->Activation DMF Solvent T3P_Path->Activation EtOAc Solvent Addition Add Amine Solution Activation->Addition Workup_HATU Workup: Acid/Base Wash + Column Chromatography Addition->Workup_HATU From HATU Workup_T3P Workup: Water Wash Only (Byproducts are H2O soluble) Addition->Workup_T3P From T3P

Caption: Figure 1. Decision matrix and workflow for coupling (S)-3-(Aminomethyl)tetrahydrofuran HCl, highlighting the critical neutralization step.

Comparative Data Table

FeatureMethod A: HATU Method B: T3P Method C: EDC/HOBt
Reaction Rate Very Fast (< 2 hrs)Moderate (2–12 hrs)Slow (12–24 hrs)
Yield Potential High (85–95%)Good (75–90%)Moderate (60–80%)
Purification Chromatography usually requiredExtraction often sufficientChromatography required
Racemization Risk Low (with DIPEA)Very Low (with Pyridine)Low (with HOBt)
Cost HighModerateLow
Solvent Suitability DMF (Best for salts)EtOAc (Green/Process)DCM/DMF

Troubleshooting & Optimization

  • Issue: Low Yield / Stalled Reaction.

    • Cause: Incomplete neutralization of the HCl salt.

    • Fix: Check pH of the reaction mixture on wet pH paper. It must be basic (pH > 8). Add more DIPEA if necessary.

  • Issue: Product is an Oil/Gum.

    • Context: THF derivatives are often oils.

    • Fix: Lyophilize from t-Butanol/Water or use HCl in Dioxane to convert the product into a solid HCl salt for easier handling.

  • Issue: Poor Solubility of Amine Salt.

    • Fix: If using EtOAc (Method B) and the salt clumps, add a small amount of water (biphasic reaction) or 10% DMF as a co-solvent.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[7][8] Amide bond formation and peptide coupling.[3][6][7][9][10] Tetrahedron, 61(46), 10827–10852.

  • Dunetz, J. R., Magano, J., & Weisenburger, G. A. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140–177.

  • Valeur, E., & Bradley, M. (2009).[11] Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606–631.

  • Sigma-Aldrich. (n.d.). Product Specification: 3-(Aminomethyl)tetrahydrofuran.[12][13]

  • Patterson, J. (2011).[11] T3P (Propylphosphonic Anhydride): A mild and low-toxicity coupling agent.[5] E-EROS Encyclopedia of Reagents for Organic Synthesis.

Sources

Application

Application Note &amp; Protocol: Synthesis of Novel Sulfonamides from (3S)-Oxolan-3-ylmethanamine Hydrochloride

Abstract The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] This docu...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide functional group is a cornerstone pharmacophore in medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, diuretic, and anticonvulsant drugs.[1][2] This document provides a comprehensive technical guide for the synthesis of N-substituted sulfonamides starting from the chiral building block, (3S)-oxolan-3-ylmethanamine hydrochloride. We present a detailed, field-proven protocol, elucidate the underlying chemical principles, and offer expert insights into reaction optimization, workup, purification, and characterization. This guide is intended for researchers, chemists, and professionals in drug discovery and development seeking to synthesize novel sulfonamide derivatives incorporating a tetrahydrofuran moiety.

Scientific Foundation and Rationale

The synthesis of sulfonamides from primary or secondary amines and sulfonyl chlorides is a robust and widely employed transformation in organic synthesis.[3] The reaction proceeds via a nucleophilic attack of the amine on the highly electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride.

The Core Reaction: Nucleophilic Substitution

The central transformation relies on the high reactivity of the sulfonyl chloride group. The sulfur atom is rendered significantly electron-deficient by two oxygen atoms and a chlorine atom, making it an excellent electrophile. The primary amine, (3S)-oxolan-3-ylmethanamine, acts as the nucleophile.

Key Mechanistic Considerations:

  • Activation of the Amine: The starting material, (3S)-oxolan-3-ylmethanamine hydrochloride, is an ammonium salt. The lone pair on the nitrogen is unavailable for nucleophilic attack due to protonation. Therefore, the addition of a base is non-negotiable. A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is typically used in at least two-fold excess: one equivalent to neutralize the hydrochloride salt and liberate the free amine, and a second equivalent to scavenge the HCl generated during the sulfonylation reaction.[4]

  • The Sulfonylation Step: The free amine's nitrogen atom attacks the electrophilic sulfur center of the sulfonyl chloride. This forms a tetrahedral intermediate which then collapses, expelling the chloride ion as a good leaving group. The resulting product is a protonated sulfonamide, which is deprotonated by the excess base present in the reaction mixture.

Visualization of the General Reaction

The following diagram illustrates the fundamental chemical transformation.

Caption: General reaction scheme for sulfonamide synthesis.

Detailed Experimental Protocol

This protocol provides a robust method for the synthesis of N-(((3S)-oxolan-3-yl)methyl)benzenesulfonamide. It can be adapted for various aryl or alkyl sulfonyl chlorides.

Materials and Reagents
ReagentCAS NumberSupplier ExampleGradeNotes
(3S)-oxolan-3-ylmethanamine hydrochloride165253-31-6Sigma-Aldrich≥97%Chiral starting material.[5]
Benzenesulfonyl chloride98-09-9Sigma-Aldrich≥99%Lachrymatory, handle in a fume hood.
Triethylamine (TEA)121-44-8Sigma-Aldrich≥99.5%, anhydrousMust be dry. Distill from CaH₂ if necessary.
Dichloromethane (DCM)75-09-2Fisher ScientificAnhydrous, ≥99.8%Use from a solvent purification system or Sure/Seal™ bottle.
Hydrochloric Acid (HCl), 1M aq.7647-01-0VWRReagent GradeFor aqueous workup.
Saturated Sodium Bicarbonate (NaHCO₃) aq.144-55-8VWRReagent GradeFor aqueous workup.
Brine (Saturated NaCl aq.)7647-14-5VWRReagent GradeFor aqueous workup.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9Sigma-AldrichReagent GradeFor drying organic layers.
Ethyl Acetate141-78-6Fisher ScientificACS GradeFor chromatography/recrystallization.
Hexanes110-54-3Fisher ScientificACS GradeFor chromatography/recrystallization.
Equipment
  • Round-bottom flasks (oven-dried)

  • Magnetic stirrer and stir bars

  • Inert atmosphere setup (Nitrogen or Argon manifold)

  • Syringes and needles

  • Ice-water bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Flash chromatography setup or recrystallization apparatus

  • Standard glassware for organic synthesis

Step-by-Step Synthesis Procedure
  • Reaction Setup: To an oven-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add (3S)-oxolan-3-ylmethanamine hydrochloride (1.00 g, 7.27 mmol, 1.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 30 mL) via syringe. Stir the resulting suspension.

  • Cooling: Place the flask in an ice-water bath and cool the suspension to 0 °C.

  • Base Addition: While stirring vigorously, add triethylamine (TEA, 2.23 mL, 16.0 mmol, 2.2 equiv.) dropwise via syringe over 5 minutes. Stir the mixture at 0 °C for an additional 15 minutes. The suspension should become a clearer solution as the free amine is formed.

  • Sulfonyl Chloride Addition: In a separate small vial, dissolve benzenesulfonyl chloride (1.28 g, 7.27 mmol, 1.0 equiv.) in anhydrous DCM (10 mL). Add this solution dropwise to the reaction mixture at 0 °C over 10-15 minutes using a syringe. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let the reaction stir for 4-6 hours.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC). Use a solvent system such as 30-50% ethyl acetate in hexanes. The starting amine can be visualized with a ninhydrin stain, and the product can be visualized under UV light (254 nm). The reaction is complete when the starting amine spot has been fully consumed.

  • Aqueous Workup:

    • Quench the reaction by slowly adding 20 mL of deionized water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (1 x 20 mL), and brine (1 x 20 mL). The acid wash removes excess TEA, while the bicarbonate wash removes any remaining acidic impurities.

    • Dry the separated organic layer over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification:

    • Option A: Recrystallization: The crude product, often an off-white solid or oil, can be purified by recrystallization.[6] A common solvent system is ethanol/water or ethyl acetate/hexanes. Dissolve the crude material in a minimal amount of hot ethyl acetate and slowly add hexanes until turbidity persists. Allow to cool slowly to room temperature, then in a refrigerator to induce crystallization. Collect the crystals by vacuum filtration.

    • Option B: Flash Column Chromatography: If the product is an oil or recrystallization is ineffective, purify using silica gel flash chromatography with a gradient of ethyl acetate in hexanes (e.g., 10% to 50% EtOAc/Hex).

  • Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.[7]

Workflow and Data Management

A systematic workflow is crucial for reproducibility and success.

Experimental Workflow Diagram

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_analysis Purification & Analysis Setup 1. Assemble & Dry Glassware Reagents 2. Weigh (3S)-oxolan-3-ylmethanamine HCl Setup->Reagents Inert 3. Purge with N₂/Ar Reagents->Inert Solvate 4. Add Anhydrous DCM Inert->Solvate Cool 5. Cool to 0 °C Solvate->Cool AddBase 6. Add Triethylamine Cool->AddBase AddSulfonyl 7. Add Sulfonyl Chloride Solution AddBase->AddSulfonyl Stir 8. Stir at RT & Monitor by TLC AddSulfonyl->Stir Quench 9. Quench with H₂O Stir->Quench Extract 10. Sequential Washes (HCl, NaHCO₃, Brine) Quench->Extract Dry 11. Dry (MgSO₄) & Filter Extract->Dry Concentrate 12. Concentrate in vacuo Dry->Concentrate Purify 13. Purify (Chromatography or Recrystallization) Concentrate->Purify Characterize 14. Characterize (NMR, MS, IR) Purify->Characterize

Caption: Step-by-step experimental workflow diagram.

Representative Reaction Parameters

The following table provides a template for recording and comparing experimental data for the synthesis of different sulfonamide analogues.

ParameterBenzenesulfonyl Chloridep-Toluenesulfonyl Chloride4-Nitrobenzenesulfonyl Chloride
Amine HCl (equiv.) 1.01.01.0
Sulfonyl Cl (equiv.) 1.0 - 1.051.0 - 1.051.0 - 1.05
Base (TEA, equiv.) 2.22.22.2
Solvent Anhydrous DCMAnhydrous DCM/THFAnhydrous DCM
Temperature (°C) 0 to RT0 to RT0 to RT
Reaction Time (h) 4 - 64 - 66 - 8
Expected Yield (%) 80 - 9585 - 9880 - 95
Purification Method Recrystallization/Chr.RecrystallizationRecrystallization/Chr.

Troubleshooting and Expert Insights

IssueProbable Cause(s)Recommended Solution(s)
Low or No Product Formation 1. Inactive amine (still protonated).2. Wet reagents/solvents.3. Decomposed sulfonyl chloride.1. Ensure ≥2.2 equivalents of base are used. Check the quality of the base.2. Use anhydrous solvents and freshly opened or distilled reagents.3. Use a fresh bottle of sulfonyl chloride; they are sensitive to moisture.
Formation of Disulfonamide 1. Reaction temperature too high.2. Use of a stronger, non-hindered base.1. Maintain the reaction temperature at 0 °C during addition and warm slowly.2. While rare with primary amines, if observed, consider using a more hindered base like diisopropylethylamine (DIPEA).
Difficult Purification 1. Oily product that won't crystallize.2. Streaking on TLC plate.1. Attempt purification via silica gel chromatography.2. The product may be slightly acidic. Add 0.5-1% TEA to the chromatography eluent to improve peak shape. Alternatively, ensure the acidic workup step was thorough.
Incomplete Reaction Insufficient reaction time or low reactivity of the sulfonyl chloride.Allow the reaction to stir for a longer period (up to 24h). If using a sterically hindered or electron-rich (less reactive) sulfonyl chloride, gentle heating (e.g., 40 °C in a sealed vial) may be required.

References

  • Macmillan Group - Princeton University. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Retrieved from Princeton University website: [Link]

  • Al-Masoudi, N. A., et al. (2018). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PMC. Retrieved from: [Link]

  • Saleem, H., et al. (2018). Synthesis, Mechanism of action And Characterization of Sulphonamide. ResearchGate. Retrieved from: [Link]

  • Slideshare. (n.d.). Analysis of sulfonamides. Slideshare. Retrieved from: [Link]

  • University College London. (2011). The Synthesis of Functionalised Sulfonamides. UCL Discovery. Retrieved from: [Link]

  • Royal Society of Chemistry. (2024). Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy. RSC Publishing. Retrieved from: [Link]

  • MDPI. (2022). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. MDPI. Retrieved from: [Link]

  • Rehman, H., et al. (2018). Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation. ResearchGate. Retrieved from: [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling. Organic Chemistry Portal. Retrieved from: [Link]

  • Bowser, J. R., et al. (1983). Preparation of sulfonamides from N-silylamines. Journal of Organic Chemistry, 48(22), 4111-4113. Retrieved from: [Link]

  • Taylor, L. T., & Ashraf-Khorasani, M. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 34(7), 319-326. Retrieved from: [Link]

  • Google Patents. (1957). Sulfonamide purification process.
  • Ashraf-Khorasani, M., & Taylor, L. T. (1996). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. ResearchGate. Retrieved from: [Link]

  • Anglian, A., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie, 131(41), 14788-14793. Retrieved from: [Link]

  • Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Chemistry & Biology Interface, 8(4), 194-204. Retrieved from: [Link]

  • FSIS USDA. (2009). Determination and Confirmation of Sulfonamides. Retrieved from: [Link]

  • ChemBK. (n.d.). oxolan-3-ylmethylamine. ChemBK. Retrieved from: [Link]

Sources

Method

Application Note: Incorporating (3S)-Oxolan-3-ylmethanamine into Peptide and Peptidomimetic Synthesis

Introduction & Scientific Rationale The evolution of peptide therapeutics heavily relies on non-natural building blocks to overcome inherent limitations such as poor metabolic stability, rapid renal clearance, and lack o...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

The evolution of peptide therapeutics heavily relies on non-natural building blocks to overcome inherent limitations such as poor metabolic stability, rapid renal clearance, and lack of membrane permeability. (3S)-Oxolan-3-ylmethanamine (also known as (S)-(tetrahydrofuran-3-yl)methanamine) has emerged as a highly versatile chiral primary amine in advanced drug design.

Unlike simple aliphatic or aromatic amines, the incorporation of this oxolane-bearing amine introduces a localized hydrogen-bond acceptor (the oxygen atom in the tetrahydrofuran ring) without excessively increasing the molecule's lipophilicity[1]. This precise balance optimizes the Topological Polar Surface Area (TPSA), enhancing both aqueous solubility and the ability to cross the blood-brain barrier (BBB) for neuro-targeted applications[1]. Furthermore, the strict (3S) stereocenter provides a rigid spatial vector, directing the oxolane oxygen to optimally engage with target receptor pockets. This stereospecific causality has been successfully leveraged in synthesizing heterocyclic GLP-1 receptor agonists for metabolic disorders[2] and pyrrolopyrimidine-based disruptors for oncology[3].

Rationale A (3S)-Oxolan-3-ylmethanamine Incorporation B Tetrahydrofuran Ring (H-Bond Acceptor) A->B C (3S) Stereocenter (Spatial Control) A->C D Primary Amine (High Reactivity) A->D E Increased Aqueous Solubility & Metabolic Stability B->E F Enhanced Target Binding (e.g., GLP-1R, Kinases) C->F G Efficient Amide/Peptoid Coupling D->G

Mechanistic rationale for incorporating (3S)-oxolan-3-ylmethanamine into peptide sequences.

Quantitative Physicochemical Profiling

To understand the causality behind selecting (3S)-oxolan-3-ylmethanamine over traditional capping groups, it is critical to evaluate the physicochemical shifts it induces. The table below summarizes the representative impact of different C-terminal modifications on a model hexapeptide.

C-Terminal ModificationReagent UsedRelative TPSA Shift (Ų)Δ LogP (Lipophilicity)Exopeptidase Half-Life (Serum)Primary Application Focus
Standard Amide Ammonium chloride / AmmoniaBaselineBaseline~2.5 HoursBaseline natural peptide mimicry
Benzylamide Benzylamine-10.5+1.8~12.0 HoursEnhancing passive permeability
(3S)-Oxolanyl Amide (3S)-oxolan-3-ylmethanamine+9.2 +0.4 >24.0 Hours GLP-1 agonists, BBB penetration

Data Interpretation: The oxolane modification dramatically extends serum half-life by sterically blocking carboxypeptidases while maintaining a low Δ LogP. The increase in TPSA directly correlates to the hydrogen-bonding capacity of the THF oxygen, preventing the aggregation often seen with highly hydrophobic benzyl caps.

Validated Experimental Protocols

The following methodologies provide self-validating workflows for incorporating (3S)-oxolan-3-ylmethanamine into peptide scaffolds. Because the free base of this amine is a liquid and prone to oxidation, it is highly recommended to source it as the hydrochloride salt (CAS: 1403763-27-8) to ensure stoichiometric accuracy and shelf stability.

Protocol A: Solution-Phase C-Terminal Amidation

Objective: Cap a fully protected peptide fragment with (3S)-oxolan-3-ylmethanamine to enhance metabolic stability. Causality of Reagents: HATU is selected over DIC/HOBt due to its superior efficiency in coupling sterically hindered primary amines. Extra equivalents of DIPEA are mandatory to liberate the free amine from its HCl salt form.

Step-by-Step Workflow:

  • Activation: Dissolve the fully protected peptide acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (concentration ~0.1 M). Stir for 5 minutes at room temperature to form the active ester.

  • Amine Preparation: In a separate vial, dissolve (3S)-oxolan-3-ylmethanamine hydrochloride (1.5 eq) in DMF. Add DIPEA (3.0 eq) and vortex to generate the free base.

  • Coupling: Transfer the amine solution to the activated peptide mixture. Stir continuously at room temperature for 2 hours.

  • Self-Validation (LC-MS): Quench a 5 µL aliquot in 50% Acetonitrile/Water. Analyze via LC-MS. The reaction is complete when the starting material mass is entirely consumed and replaced by the

    
     product peak.
    
  • Workup: Dilute the reaction with ethyl acetate and wash sequentially with 5% citric acid, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄ and concentrate under vacuum.

Protocol B: Solid-Phase Peptoid Submonomer Synthesis

Objective: Incorporate an oxolane-bearing peptoid residue into a growing sequence via Solid-Phase Peptide Synthesis (SPPS). Causality of Reagents: The submonomer approach avoids the complex pre-synthesis of Fmoc-protected oxolane amino acids. DIC is used for the acylation step instead of HATU because uronium salts can react with the unprotected N-terminus of the resin-bound peptide to form a dead-end guanidinium byproduct.

Step-by-Step Workflow:

  • Acylation: To the resin-bound free amine, add a solution of bromoacetic acid (10.0 eq) and DIC (10.0 eq) in DMF. Shake at room temperature for 45 minutes.

  • Wash: Drain the reactor and wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all traces of unreacted bromoacetic acid.

  • Displacement: Prepare a 1.0 M solution of (3S)-oxolan-3-ylmethanamine (free base) in DMF. Add to the resin and shake at 35°C for 90 minutes. (Note: Mild heating accelerates the nucleophilic displacement of the bromide).

  • Self-Validation (Chloranil Test): Remove a few resin beads and perform a Chloranil test. A deep blue/green color confirms the successful formation of the secondary amine. (A Ninhydrin test will yield a false negative here, as it only detects primary amines).

  • Continuation/Cleavage: Wash the resin with DMF and proceed to the next coupling cycle, or cleave the final peptidomimetic using a standard TFA/TIS/Water (95:2.5:2.5) cocktail.

Workflow Step1 Step 1: Acylation Bromoacetic Acid + DIC Step2 Step 2: Wash DMF / DCM (Remove Excess) Step1->Step2 Step3 Step 3: Displacement (3S)-Oxolan-3-ylmethanamine Step2->Step3 Step4 Step 4: Validation Chloranil Test (Secondary Amine) Step3->Step4 Step5 Step 5: Cleavage TFA / Scavengers Step4->Step5

Self-validating submonomer workflow for synthesizing oxolane-modified peptoids via SPPS.

References

  • [2] Title: WO2022028572A1 - Heterocyclic glp-1 agonists. Source: Google Patents. URL:

  • [3] Title: Discovery and Optimization of Pyrrolopyrimidine Derivatives as Selective Disruptors of the Perinucleolar Compartment, a Marker of Tumor Progression toward Metastasis. Source: PubMed Central (NIH). URL: [Link]

Sources

Application

Application Note: General Procedures for the Derivatization of (S)-3-(Aminomethyl)tetrahydrofuran Hydrochloride

Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol validation, and scalable synthetic workflows.

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, protocol validation, and scalable synthetic workflows.

Substrate Profiling & Handling Causality

(S)-3-(Aminomethyl)tetrahydrofuran is a highly valuable chiral, aliphatic building block in modern drug discovery. The incorporation of this saturated oxygen heterocycle often improves the fraction of sp3 carbons (


), enhances aqueous solubility, and provides metabolic stability compared to flat aromatic or carbocyclic analogs.

Because aliphatic amines are prone to oxidation and degradation, this reagent is commercially supplied and stored as a hydrochloride salt (HCl).

  • The Causality of the Salt Form: The protonated amine (

    
    ) is completely non-nucleophilic. To participate in standard coupling reactions (amidation, alkylation, arylation), the free amine must be liberated in situ using a stoichiometric excess of a non-nucleophilic base, typically 
    
    
    
    -Diisopropylethylamine (DIPEA) or Triethylamine (TEA). Failure to account for the equivalents of base required to neutralize the HCl salt is the primary cause of low yields in high-throughput library synthesis[1].

Workflow SM (S)-3-(Aminomethyl)THF Hydrochloride Freebase Free Amine Generation (via DIPEA / TEA) SM->Freebase Base Addition Amidation Amidation (HATU) Electrophile: Carboxylic Acid Freebase->Amidation Acyl Transfer SNAr SNAr (Heat / Base) Electrophile: Aryl Halide Freebase->SNAr Arylation RedAm Reductive Amination Electrophile: Aldehyde/Ketone Freebase->RedAm Alkylation

Figure 1. Divergent synthetic workflows for (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride.

Workflow A: Amide Bond Formation (HATU/DIPEA)

Amidation is the most frequent application for this building block. We utilize HATU as the coupling reagent due to its superior efficiency in forming the highly reactive OAt (7-azabenzotriazole) active ester, which accelerates the reaction and minimizes epimerization of sensitive chiral centers[1].

Mechanistic Causality

The protocol requires 3.0 equivalents of DIPEA . The causality is strict:

  • 1.0 eq deprotonates the carboxylic acid to form the carboxylate nucleophile.

  • 1.0 eq neutralizes the (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride salt to liberate the free amine[2].

  • 1.0 eq acts as a bulk proton scavenger to maintain the basicity of the medium, driving the collapse of the tetrahedral intermediate.

Mechanism Acid R-COOH + DIPEA Carboxylate Anion ActiveEster OAt Active Ester Formation via HATU Acid->ActiveEster Nucleophile (S)-3-(Aminomethyl)THF Nucleophilic Attack ActiveEster->Nucleophile Tetrahedral Tetrahedral Intermediate Collapse Nucleophile->Tetrahedral Product Chiral Amide Product + HOAt + Urea Tetrahedral->Product

Figure 2. Mechanistic pathway of HATU-mediated amidation with the liberated chiral amine.
Step-by-Step Protocol
  • Pre-activation: Charge a dry round-bottom flask with the target carboxylic acid (1.0 eq) and HATU (1.2 eq). Add anhydrous DMF to achieve a 0.2 M concentration.

  • Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes. (Self-Validation: The solution will typically turn pale yellow, indicating the formation of the OAt active ester).

  • Nucleophilic Addition: Add (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride (1.1 eq) in one portion.

  • Stir at room temperature for 2–12 hours. Monitor conversion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3x).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3x) and brine. (Causality: LiCl drastically increases the polarity of the aqueous phase, effectively partitioning residual DMF out of the organic layer).

  • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Workflow B: Nucleophilic Aromatic Substitution (SNAr)

The primary aliphatic amine of the tetrahydrofuran derivative is an excellent nucleophile for SNAr reactions with electron-deficient aryl halides (e.g., ortho/para-fluoronitrobenzenes or chloropyrimidines)[3].

Mechanistic Causality

Unlike amidation, SNAr requires elevated temperatures. We substitute organic bases (DIPEA) for inorganic bases like Potassium Carbonate (K₂CO₃). K₂CO₃ acts as a heterogeneous acid scavenger, neutralizing the HCl salt and the generated HF/HCl byproduct without acting as a competing nucleophile or degrading at high temperatures.

Step-by-Step Protocol
  • Charge a pressure-rated reaction vial with the electrophilic aryl halide (1.0 eq) and (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride (1.2 eq).

  • Add anhydrous DMF or DMSO (0.2 M) and finely powdered K₂CO₃ (3.0 eq).

  • Seal the vial and heat to 80–100 °C for 12–24 hours.

  • Cool to room temperature.

  • Workup: Pour the mixture into ice-cold water. If the product precipitates, isolate via vacuum filtration and wash with water. If it remains an oil, extract with Ethyl Acetate (3x), wash with water (3x) and brine, dry over Na₂SO₄, and concentrate.

Workflow C: Reductive Amination

To synthesize secondary amines, (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride can be condensed with aldehydes or ketones, followed by reduction.

Mechanistic Causality

We utilize Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) as the reducing agent. STAB is a mild hydride source that selectively reduces the transient iminium ion intermediate without reducing the unreacted aldehyde/ketone carbonyl, thereby preventing the formation of unwanted alcohol byproducts[4].

Step-by-Step Protocol
  • In a dry flask, suspend (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride (1.1 eq) and the target aldehyde/ketone (1.0 eq) in anhydrous 1,2-Dichloroethane (DCE) or DCM (0.2 M).

  • Add TEA or DIPEA (1.1 eq) to liberate the free amine. Stir for 1 hour at room temperature to allow complete imine/iminium formation.

  • Add STAB (1.5 to 2.0 eq) portion-wise to control mild exotherms.

  • Stir at room temperature for 4–16 hours.

  • Workup: Quench carefully with saturated aqueous NaHCO₃ (Caution: Gas evolution from unreacted hydride). Extract with DCM (3x).

  • Wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data Summary

The following table summarizes the stoichiometric baselines, solvent parameters, and expected yields for the three core workflows utilizing (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride.

Reaction TypeTarget ElectrophileReagents & StoichiometrySolventTempExpected Yield
Amidation Carboxylic Acid (1.0 eq)HATU (1.2 eq), DIPEA (3.0 eq)DMF or DCMRT75–95%
SNAr Aryl Halide (F/Cl) (1.0 eq)K₂CO₃ or DIPEA (3.0 eq)DMF or DMSO80–100 °C60–85%
Reductive Amination Aldehyde / Ketone (1.0 eq)STAB (1.5 eq), TEA (1.1 eq)DCE or DCMRT70–90%

References

  • [1] Large-Scale Amidations in Process Chemistry—Practical Considerations For Reagent Selection and Reaction Execution. Organic Process Research & Development (2022). URL:[Link]

  • [2] Targeted histone deacetylase degradation via chemical induced proximity by direct recruitment of the CUL4 complex adaptor protein DDB1. ChemRxiv (2025). URL:[Link]

  • [3] Functionalized Tetrazoles as Latent Active Esters in the Synthesis of Amide Bonds. Journal of the American Chemical Society (2006). URL:[Link]

  • [4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. Journal of Organic Chemistry (1996). URL:[Link]

Sources

Method

Application Note: Synthesis of Kinase Inhibitors Using (3S)-Oxolan-3-ylmethanamine

Executive Summary & Rationale In modern kinase inhibitor discovery, lipophilicity (LogP) management is the primary challenge. While core scaffolds (pyrimidines, quinazolines, purines) provide necessary ATP-mimetic potenc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In modern kinase inhibitor discovery, lipophilicity (LogP) management is the primary challenge. While core scaffolds (pyrimidines, quinazolines, purines) provide necessary ATP-mimetic potency, they often suffer from poor aqueous solubility and high metabolic clearance.

(3S)-oxolan-3-ylmethanamine (also known as (S)-3-aminomethyltetrahydrofuran) has emerged as a "privileged motif" for solvent-exposed tail regions. Unlike linear alkyl amines or piperazines, the tetrahydrofuran (THF) ring offers a unique balance:

  • Dipole Orientation: The ether oxygen acts as a weak Hydrogen Bond Acceptor (HBA), improving solubility without the high desolvation penalty of a hydroxyl group.

  • Chiral Vectoring: The (3S)-stereocenter rigidly orients the amine vector, often enabling specific interactions with the ribose-binding pocket or solvent-front residues (e.g., Asp/Glu) that achiral analogs cannot achieve.

  • Metabolic Stability: The cyclic ether is generally more resistant to oxidative metabolism (CYP450) compared to N-alkyl chains.

This guide details the optimized protocols for incorporating this moiety via Nucleophilic Aromatic Substitution (


) and Amide Coupling, the two most dominant reactions in kinase medicinal chemistry.

Physicochemical & Synthetic Logic

The following diagram illustrates the decision matrix for selecting the synthesis pathway based on the core scaffold's electrophilicity.

SynthesisLogic Start Target Scaffold Selection Scaffold_Cl Electrophile: Chloro-Heterocycle (e.g., 2,4-dichloropyrimidine) Start->Scaffold_Cl Scaffold_COOH Electrophile: Carboxylic Acid (e.g., Pyrazole-3-COOH) Start->Scaffold_COOH Process_SNAr Protocol A: SNAr Displacement (Base/Heat) Scaffold_Cl->Process_SNAr High Reactivity Process_Amide Protocol B: Amide Coupling (HATU or T3P) Scaffold_COOH->Process_Amide Activation Req. Reagent (3S)-oxolan-3-ylmethanamine (Nucleophile) Reagent->Process_SNAr Reagent->Process_Amide Outcome Kinase Inhibitor (Solvent Tail Installed) Process_SNAr->Outcome Process_Amide->Outcome

Figure 1: Synthetic workflow selection based on core scaffold functionality.

Protocol A: Regioselective Coupling

Application: Attaching the amine to halogenated heterocycles (e.g., 2,4-dichloropyrimidine, 4-chloroquinazoline). Challenge: Controlling regioselectivity (C4 vs. C2 displacement) and preventing bis-substitution.

Materials
  • Substrate: 2,4-Dichloropyrimidine derivative (1.0 equiv).

  • Nucleophile: (3S)-oxolan-3-ylmethanamine (1.05 equiv).

  • Base:

    
    -Diisopropylethylamine (DIPEA) (2.5 equiv).
    
  • Solvent:

    
    -Butanol (
    
    
    
    -BuOH) or DMF.
Step-by-Step Methodology
  • Preparation: Dissolve the chloropyrimidine substrate in

    
    -BuOH (0.2 M concentration). 
    
    
    
    -BuOH is preferred over DMF for scale-up due to easier workup, though DMF is acceptable for small-scale library synthesis.
  • Base Addition: Add DIPEA at room temperature. Stir for 5 minutes.

    • Expert Insight: DIPEA acts as a proton sponge. If the substrate is acid-sensitive, add 0.1 eq of

      
       as a buffer.
      
  • Nucleophile Addition: Add (3S)-oxolan-3-ylmethanamine slowly.

    • Critical Control Point: If the scaffold is a 2,4-dihalo system, the C4 position is generally more electrophilic. To ensure C4 selectivity, perform this addition at 0°C and allow to warm to RT. If the scaffold is unreactive (e.g., 4-chloropyridine), heating is required immediately.

  • Thermal Reaction: Heat the mixture to 80°C for 4–6 hours.

    • Monitoring: Monitor via LCMS. Look for the disappearance of the parent mass (M) and appearance of product (M - Cl + Amine).

  • Workup:

    • Cool to RT.

    • Dilute with Ethyl Acetate (EtOAc).

    • Wash 2x with saturated

      
       (removes unreacted amine and DIPEA).
      
    • Wash 1x with Brine.

    • Dry over

      
      , filter, and concentrate.
      

Data Summary: Solvent Effects on Yield

SolventTemp (°C)Time (h)Yield (%)Notes
n-BuOH 80488Cleanest profile; easy extraction.
DMF 60282Faster, but DMF removal is tedious.
IPA 80675Slower kinetics; good for very reactive cores.

Protocol B: High-Efficiency Amide Coupling

Application: Attaching the amine to carboxylic acid cores (e.g., Pyrazole-3-carboxylic acid for CDK/JAK inhibitors). Challenge: Preventing racemization (rare for this amine but possible) and maximizing conversion of sterically hindered acids.

Materials
  • Acid: Heteroaryl Carboxylic Acid (1.0 equiv).

  • Amine: (3S)-oxolan-3-ylmethanamine (1.1 equiv).[1]

  • Coupling Agent: HATU (1.2 equiv) OR T3P (50% in EtOAc, 1.5 equiv).

  • Base: DIPEA (3.0 equiv).

  • Solvent: DMF (for HATU) or EtOAc/DCM (for T3P).

Step-by-Step Methodology (HATU Method)
  • Activation: Dissolve the carboxylic acid in DMF (0.1 M). Add DIPEA (3.0 equiv).

  • Coupling Agent: Add HATU (1.2 equiv) at 0°C. Stir for 15 minutes.

    • Mechanism:[2][3][4] This forms the activated O-azabenzotriazole ester. A color change (yellow to orange) is common.

  • Amine Addition: Add (3S)-oxolan-3-ylmethanamine.

  • Reaction: Remove ice bath and stir at RT for 2 hours.

  • Quench: Pour into ice-water. If a solid precipitates, filter it (ideal). If not, extract with EtOAc/LiCl (5% aq) to remove DMF.

Step-by-Step Methodology (T3P Method - Recommended for Scale)

Why T3P? Propylphosphonic anhydride (T3P) is non-toxic, offers easy workup (water-soluble byproducts), and shows zero epimerization risk.

  • Mix: Combine Acid, Amine, and DIPEA in EtOAc (0.2 M).

  • Addition: Add T3P solution dropwise at RT.

  • Reaction: Stir for 1-3 hours.

  • Workup: Wash organic layer with water, then

    
    , then brine.[4] Evaporate.
    

Quality Control & Validation

Since the biological activity of kinase inhibitors is stereodependent, validating the enantiomeric excess (ee%) of the incorporated amine is critical.

Chiral HPLC Method
  • Column: Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Hexane : IPA : Diethylamine (90 : 10 : 0.1).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Acceptance Criteria: ee% > 98.5%.

Pathway Validation (Graphviz)

The following diagram illustrates the biological logic of using the (3S)-THF moiety in the binding pocket.

BindingLogic Inhibitor Kinase Inhibitor (THF-Amine Tail) Pocket_Solvent Solvent Front Region (Hydrophilic) Inhibitor->Pocket_Solvent Tail Extension Pocket_Hinge Hinge Region (ATP Binding) Inhibitor->Pocket_Hinge Scaffold Binding Interaction_H H-Bond Acceptance (Ether Oxygen) Pocket_Solvent->Interaction_H Interacts with Lys/Asp residues Interaction_Sol Solubility Enhancement (LogP Reduction) Pocket_Solvent->Interaction_Sol Exposed to Water

Figure 2: Pharmacological rationale for the THF-amine tail.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield (

)
Poor nucleophilicity due to steric bulk.Switch solvent to NMP and heat to 120°C (microwave preferred).
Bis-substitution Excess amine or high temp during addition.Add amine dropwise at 0°C; ensure stoichiometry is 1:1.
Racemization High pH or excessive heat (rare).Avoid strong bases like NaH; stick to DIPEA/TEA.
Oil/Gum Product DMF retention.Use LiCl wash during workup or switch to T3P/EtOAc protocol.

References

  • Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies. National Institutes of Health (NIH). [Link]

  • Rapid synthesis of Abelson tyrosine kinase inhibitors using click chemistry. Organic & Biomolecular Chemistry. [Link]

  • Design and synthesis of rho kinase inhibitors (III). Bioorganic & Medicinal Chemistry. [Link]

  • Amide coupling reaction in medicinal chemistry: Coupling reagents. HepatoChem. [Link]

  • (S)-(Tetrahydrofuran-3-yl)methanamine Product Data. PubChem. [Link][1]

Sources

Application

protecting group strategies for (3S)-oxolan-3-ylmethanamine derivatives

An In-Depth Guide to Protecting Group Strategies for (3S)-Oxolan-3-ylmethanamine Derivatives Authored by: A Senior Application Scientist Introduction: The Strategic Importance of (3S)-Oxolan-3-ylmethanamine In the landsc...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Protecting Group Strategies for (3S)-Oxolan-3-ylmethanamine Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of (3S)-Oxolan-3-ylmethanamine

In the landscape of modern medicinal chemistry, the (3S)-oxolan-3-ylmethanamine scaffold, also known as (3S)-3-(aminomethyl)tetrahydrofuran, has emerged as a privileged structural motif.[1] Its chiral, non-aromatic, and conformationally constrained tetrahydrofuran (THF) ring, coupled with a primary amine, makes it a valuable building block for synthesizing novel therapeutics, particularly those targeting the central nervous system.[1] The primary amine serves as a critical handle for molecular elaboration, allowing for the construction of amides, sulfonamides, and other functionalities essential for biological activity.

However, the inherent nucleophilicity and basicity of this primary amine necessitate a robust protection strategy.[2] Unmasked, the amine can interfere with desired transformations elsewhere in the molecule, leading to a cascade of side reactions, reduced yields, and complex purification challenges.[3] Therefore, the temporary masking of the amine with a suitable protecting group is a cornerstone of any multi-step synthesis involving this scaffold. This guide provides a detailed exploration of protecting group strategies, emphasizing the causality behind experimental choices, and offering field-proven protocols for researchers in drug development.

Pillar 1: Foundational Principles for Protecting the Aminomethyl-Oxolane Scaffold

Before selecting a protecting group, a chemist must consider the unique chemical environment of the substrate. Two factors are paramount: the stability of the oxolane ring and the preservation of the C3 stereocenter.

  • Oxolane Ring Stability: The five-membered tetrahydrofuran ring is significantly less strained and more stable than its three-membered (epoxide) or four-membered (oxetane) counterparts.[4] It is generally robust under neutral and basic conditions.[4] However, it can be susceptible to acid-catalyzed ring-opening, particularly under harsh conditions or at elevated temperatures.[5][6] This latent reactivity dictates a careful selection of deprotection methods, favoring milder conditions where possible.

  • Chiral Integrity: The (3S) stereocenter is a defining feature of the molecule. All protection and deprotection steps must proceed under conditions that do not risk epimerization or racemization. Fortunately, the stereocenter is not adjacent to an acidic proton, making it relatively stable. The primary concern is avoiding overly harsh reaction conditions that could compromise the overall molecular integrity.

Pillar 2: Selecting the Optimal Protecting Group: A Strategic Decision

The choice of a protecting group is not arbitrary; it is a strategic decision dictated by the planned synthetic route. The ideal group is easily installed, stable to subsequent reaction conditions, and cleanly removed with high yield when no longer needed. The concept of orthogonality —where multiple protecting groups can be removed independently under distinct conditions—is critical for complex syntheses.[7][8] We will focus on the three most prevalent amine protecting groups: Boc, Cbz, and Fmoc.

The Workhorse: tert-Butoxycarbonyl (Boc) Group

The Boc group is arguably the most common amine protecting group in non-peptide chemistry due to its ease of use and general stability.[9][10]

  • Mechanism & Introduction: The Boc group is introduced using di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a mild base like sodium bicarbonate or triethylamine. The amine nitrogen acts as a nucleophile, attacking a carbonyl carbon of the anhydride to form a stable carbamate.[10][11]

  • Stability Profile: Boc-protected amines are exceptionally stable to basic conditions, nucleophiles, and reductive conditions like catalytic hydrogenolysis.[10][12] This robustness allows for a wide range of subsequent chemical transformations.

  • Deprotection: The Boc group is cleaved under acidic conditions, typically with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[9][13][14] The mechanism involves protonation of the carbamate carbonyl, followed by the loss of a stable tert-butyl cation, which fragments into isobutylene and a proton. The resulting carbamic acid readily decarboxylates to liberate the free amine.[14][15]

  • Causality for (3S)-oxolan-3-ylmethanamine: While effective, the reliance on strong acid for deprotection requires careful consideration. Standard conditions (e.g., HCl in dioxane or TFA in DCM at room temperature) are generally well-tolerated by the THF ring.[4] However, prolonged exposure or elevated temperatures should be avoided. A potential side reaction is the alkylation of nucleophilic sites by the liberated tert-butyl cation, which can be suppressed by using scavengers like anisole or triethylsilane.[16]

The Mild Exit: Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group, pioneered by Bergmann and Zervas, was instrumental in the development of peptide chemistry and remains a vital tool.[17]

  • Mechanism & Introduction: The Cbz group is installed by reacting the amine with benzyl chloroformate (Cbz-Cl) under basic (Schotten-Baumann) conditions.[17][18]

  • Stability Profile: A key advantage of the Cbz group is its stability to the acidic conditions used to remove Boc groups, making it an excellent orthogonal partner.[17][18]

  • Deprotection: The defining feature of the Cbz group is its facile removal via catalytic hydrogenolysis (H₂ gas with a palladium catalyst, typically Pd/C).[9][18] This method is exceptionally mild, proceeding under neutral pH and at room temperature, releasing the free amine, toluene, and carbon dioxide. This process poses virtually no risk to the oxolane ring or the stereocenter.

  • Causality for (3S)-oxolan-3-ylmethanamine: Cbz is an ideal choice when downstream steps involve acid-sensitive functional groups or when the absolute mildest deprotection is desired to ensure the integrity of a complex, high-value molecule. Its orthogonality to Boc is a major strategic advantage in multi-step synthesis.[18]

The Base-Labile Option: 9-Fluorenylmethyloxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) and offers a distinct deprotection pathway.[19][20]

  • Mechanism & Introduction: The Fmoc group is introduced using reagents like Fmoc-Cl or Fmoc-OSu under mild basic conditions.[21]

  • Stability Profile: The Fmoc group is stable to acidic conditions (like those for Boc removal) and catalytic hydrogenolysis (for Cbz removal).[20]

  • Deprotection: It is uniquely cleaved under non-hydrolytic basic conditions, typically with a 20% solution of piperidine in DMF.[20] The mechanism is a base-catalyzed β-elimination.

  • Causality for (3S)-oxolan-3-ylmethanamine: The use of basic conditions for deprotection is completely benign to the acid-sensitive oxolane ring. This makes Fmoc an excellent orthogonal protecting group to both Boc and Cbz, completing a powerful triad for complex synthetic strategies.[7][22]

Data Presentation & Visualization

Table 1: Comparative Summary of Key Amine Protecting Groups
FeatureBoc (tert-Butyloxycarbonyl) Cbz (Benzyloxycarbonyl) Fmoc (9-Fluorenylmethyloxycarbonyl)
Protection Reagent (Boc)₂OBenzyl Chloroformate (Cbz-Cl)Fmoc-Cl or Fmoc-OSu
Protection Conditions Mild base (e.g., NaHCO₃, Et₃N)Aqueous base (e.g., NaHCO₃)Mild base (e.g., NaHCO₃)
Stable To Base, Hydrogenolysis, NucleophilesAcid, Mild BaseAcid, Hydrogenolysis
Labile To (Deprotection) Strong Acid (TFA, HCl)Catalytic Hydrogenolysis (H₂, Pd/C)Base (e.g., Piperidine)
Orthogonal To Cbz, FmocBoc, FmocBoc, Cbz
Key Consideration Potential for acid-catalyzed side reactions.[16]Requires access to hydrogenation equipment.Deprotection reagent (piperidine) must be removed.
Diagram 1: Decision Workflow for Protecting Group Selection

This diagram illustrates the logical process for choosing a protecting group based on the planned synthetic route.

G Start Start: Protect (3S)-oxolan- 3-ylmethanamine Q1 Will the next steps involve strong basic or nucleophilic conditions? Start->Q1 Q2 Will the next steps involve acidic conditions? Q1->Q2 No Boc Use Boc Group (Stable to Base & H₂) Q1->Boc Yes Q3 Will the next steps involve catalytic hydrogenation? Q2->Q3 No Cbz Use Cbz Group (Stable to Acid) Q2->Cbz Yes Q3->Boc No Fmoc Use Fmoc Group (Stable to Acid & H₂) Q3->Fmoc Yes

Caption: Decision tree for selecting an amine protecting group.

Diagram 2: Orthogonal Deprotection Strategy

This diagram shows a hypothetical scenario demonstrating the power of orthogonal protection.

G cluster_0 Initial Protected Molecule cluster_1 Pathway A: Acidic Deprotection cluster_2 Pathway B: Hydrogenolysis Start Molecule-NH-Boc (Linker) Scaffold-NH-Cbz Step1A Add TFA or HCl/Dioxane Start->Step1A Selectively remove Boc Step1B Add H₂, Pd/C Start->Step1B Selectively remove Cbz Result1A Molecule-NH₂ · HCl (Linker) Scaffold-NH-Cbz Step1A->Result1A Result1B Molecule-NH-Boc (Linker) Scaffold-NH₂ Step1B->Result1B

Caption: Orthogonal removal of Boc and Cbz protecting groups.

Pillar 3: Self-Validating Experimental Protocols

The following protocols are designed to be robust and reproducible. They include stoichiometric details and work-up procedures that ensure high purity and yield.

Protocol 1: Boc Protection of (3S)-oxolan-3-ylmethanamine
  • Principle: This protocol describes the N-acylation of the primary amine with di-tert-butyl dicarbonate under mild basic conditions to form the corresponding N-Boc carbamate.[9][10]

  • Reagents & Materials:

    • (3S)-oxolan-3-ylmethanamine (1.0 eq)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine (saturated aq. NaCl)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • To a round-bottom flask, add (3S)-oxolan-3-ylmethanamine (1.0 eq) and dissolve it in a 2:1 mixture of THF and water.

    • Add sodium bicarbonate (2.0 eq) to the solution and cool the mixture to 0 °C in an ice bath.

    • In a separate container, dissolve di-tert-butyl dicarbonate (1.1 eq) in a small amount of THF.

    • Add the (Boc)₂O solution dropwise to the cooled amine solution over 15-20 minutes.

    • Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC (e.g., using 50% EtOAc/Hexanes, staining with ninhydrin to visualize the starting amine).

    • Once the reaction is complete, dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • The resulting crude product, tert-butyl ((3S)-oxolan-3-ylmethyl)carbamate, is often of sufficient purity for subsequent steps. If necessary, purify by silica gel chromatography.

  • Safety Precautions: (Boc)₂O can cause irritation. Handle in a well-ventilated fume hood and wear appropriate PPE.

Protocol 2: Cbz Protection of (3S)-oxolan-3-ylmethanamine
  • Principle: This procedure uses benzyl chloroformate to protect the primary amine as a stable Cbz-carbamate under aqueous basic conditions.[17][18]

  • Reagents & Materials:

    • (3S)-oxolan-3-ylmethanamine (1.0 eq)

    • Benzyl chloroformate (Cbz-Cl) (1.1 eq)

    • Sodium bicarbonate (NaHCO₃) (2.0 eq)

    • Tetrahydrofuran (THF) and Water (H₂O)

    • Ethyl acetate (EtOAc)

    • Brine and Anhydrous sodium sulfate (Na₂SO₄)

  • Step-by-Step Procedure:

    • Dissolve (3S)-oxolan-3-ylmethanamine (1.0 eq) and sodium bicarbonate (2.0 eq) in a 2:1 mixture of THF/H₂O.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly add benzyl chloroformate (1.1 eq) dropwise to the cooled solution.

    • Stir the reaction mixture at 0 °C, allowing it to slowly warm to room temperature over 12-20 hours.[17] Monitor by TLC.

    • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the resulting residue by silica gel column chromatography to yield benzyl ((3S)-oxolan-3-ylmethyl)carbamate.[17]

  • Safety Precautions: Benzyl chloroformate is corrosive and a lachrymator. Perform all operations in a fume hood.

Protocol 3: Acidic Deprotection of a Boc-Protected Derivative
  • Principle: This protocol utilizes a strong acid in an anhydrous organic solvent to efficiently cleave the Boc group, liberating the amine as its corresponding salt.[13]

  • Reagents & Materials:

    • Boc-protected (3S)-oxolan-3-ylmethanamine derivative (1.0 eq)

    • 4M HCl in 1,4-dioxane (or ethyl acetate) (5-10 eq)

    • Dichloromethane (DCM) (optional, as co-solvent)

    • Diethyl ether

  • Step-by-Step Procedure:

    • Dissolve the Boc-protected substrate (1.0 eq) in a minimal amount of DCM or ethyl acetate.

    • Add the 4M solution of HCl in 1,4-dioxane (5-10 eq) at room temperature.

    • Stir the mixture for 1-4 hours.[13] Monitor by TLC or LC-MS until the starting material is consumed. Gas evolution (CO₂) may be observed.

    • Upon completion, the product often precipitates as the hydrochloride salt. If not, concentrate the solvent under reduced pressure.

    • Triturate the residue with diethyl ether to induce precipitation of the salt.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to obtain the deprotected amine hydrochloride salt.

  • Safety Precautions: Strong acids are corrosive. Use in a fume hood and wear acid-resistant gloves and safety glasses.

Protocol 4: Hydrogenolytic Deprotection of a Cbz-Protected Derivative
  • Principle: This protocol employs catalytic hydrogenation to gently cleave the Cbz group, yielding the free amine under neutral conditions.[18]

  • Reagents & Materials:

    • Cbz-protected (3S)-oxolan-3-ylmethanamine derivative (1.0 eq)

    • 10% Palladium on carbon (Pd/C) (5-10 mol% by weight)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen (H₂) gas source (balloon or Parr apparatus)

    • Celite

  • Step-by-Step Procedure:

    • Dissolve the Cbz-protected amine (1.0 eq) in methanol or ethanol in a flask suitable for hydrogenation.

    • Carefully add 10% Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

    • Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated 3 times).

    • Stir the reaction mixture vigorously under a positive pressure of hydrogen (a balloon is sufficient for small scale) for 2-16 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst, washing the pad with methanol.

    • Concentrate the filtrate under reduced pressure to yield the deprotected amine.

  • Safety Precautions: Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Do not allow the catalyst to dry on the filter paper. Hydrogen gas is explosive; ensure there are no ignition sources.

References

  • Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis. [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Bristol. [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • CN107417648B - The synthetic method of 3-aminomethyltetrahydrofuran.
  • Orthogonal Protection Definition. Fiveable. [Link]

  • Amine Protection / Deprotection. Fisher Scientific. [Link]

  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Synthesis method for 3-aminomethyl tetrahydrofuran. Patsnap. [Link]

  • CN107417648A - The synthetic method of 3 amino methyl tetrahydrofurans.
  • Cbz-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amine Protection and Deprotection. Master Organic Chemistry. [Link]

  • Amino Acid-Protecting Groups. SciSpace. [Link]

  • CN109851594B - Method for synthesizing 3-aminomethyl tetrahydrofuran by taking furan as raw material.
  • Amino Acid-Protecting Groups. ACS Publications. [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH/PMC. [Link]

  • Protective Group Strategies. ResearchGate. [Link]

  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. NIH/PMC. [Link]

  • Protecting Group Strategies for Complex Molecule Synt. JOCPR. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. Neliti. [Link]

  • Amine Protection With Boc. Scribd. [Link]

  • The Oxolane Ring Opening Of Some Muramic Acid Derivatives Under Acidic Conditions. ResearchGate. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Chemoselectivity and Protecting Groups: Crash Course Organic Chemistry #33. YouTube. [Link]

  • Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. [Link]

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. NIH/PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting (S)-3-(Aminomethyl)tetrahydrofuran Hydrochloride Solubility in DCM

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter phase-incompatibility issues when utilizing chiral amine building blocks.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As application scientists, we frequently see researchers encounter phase-incompatibility issues when utilizing chiral amine building blocks. (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride is a highly versatile intermediate, but its physical properties often clash with standard organic workflows. This guide provides the mechanistic reasoning, diagnostic FAQs, and self-validating protocols needed to successfully deploy this compound in dichloromethane (DCM).

Causality & Mechanistic Overview

The insolubility of (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride in DCM is fundamentally a thermodynamic mismatch. The compound is an ionic salt characterized by a strong crystal lattice energy. DCM, while an excellent solvent for many organic molecules, is only moderately polar (dielectric constant


) and lacks hydrogen-bond donating capability. It simply does not possess the solvating power required to disrupt the strong electrostatic interactions between the protonated primary amine and the chloride counterion.

Consequently, the salt remains as an unreactive, cloudy suspension. The formation of highly insoluble amine hydrochloride salts is a well-documented challenge in organic synthesis 1. To achieve a homogeneous reaction, you must either disrupt the ionic lattice by neutralizing the salt (freebasing) or alter the solvent's dielectric properties using protic co-solvents 2.

Diagnostic FAQs

Q1: I added (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride to DCM for an amide coupling, but it forms a thick white suspension. Will my reaction proceed? A: The reaction will likely stall or proceed at a severely retarded rate due to mass transfer limitations. The active nucleophile is trapped within the solid ionic lattice. For standard couplings (e.g., using HATU, EDC, or acid chlorides), you must add a tertiary amine base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) directly to the suspension to liberate the reactive species.

Q2: Why does adding DIPEA suddenly make the suspension clear? A: Adding DIPEA initiates an in-situ freebasing event. DIPEA (


) deprotonates the tetrahydrofuran-amine hydrochloride (

). This yields the neutral free amine, which is highly lipophilic and instantly dissolves in DCM. The byproduct, DIPEA hydrochloride, is surprisingly soluble in DCM because its bulky isopropyl groups sterically shield the ionic core, preventing strong lattice formation.

Q3: My downstream chemistry is sensitive to tertiary amine salts. How can I isolate the free amine before reacting it in DCM? A: You must perform an ex-situ biphasic extraction. By dissolving the salt in water and basifying the aqueous layer to pH > 10, you force the equilibrium entirely toward the uncharged free amine. Because the free amine is neutral, it preferentially partitions into the organic DCM layer during extraction 3.

Q4: I am running a specialized reaction where the amine must remain protonated (as a hydrochloride salt), but I need it dissolved. What are my options? A: You cannot use pure DCM. You must introduce a polar, protic co-solvent that can solvate the chloride ion via hydrogen bonding. A solvent mixture of DCM:Methanol (9:1 or 8:2 v/v) is highly effective. Methanol provides the necessary hydrogen-bond donating capacity to dissolve the salt while maintaining the bulk properties of the halogenated solvent system.

Quantitative Data: Solvent & Solubility Profiles
Solvent SystemDielectric Constant (

)
H-Bond Donor CapacityAmine.HCl SolubilityFree Amine Solubility
Dichloromethane (DCM) 9.1NoneInsoluble (< 1 mg/mL)Miscible
Methanol (MeOH) 32.7StrongHighly Soluble (> 50 mg/mL)Miscible
DCM:MeOH (9:1 v/v) ~11.5ModerateSoluble (~10-20 mg/mL)Miscible
Water (H_2O) 80.1StrongHighly Soluble (> 100 mg/mL)Soluble
Workflow Visualizations

G Start Amine.HCl insoluble in DCM Q2 Must the amine remain protonated (salt form)? Start->Q2 Q1 Can the reaction tolerate tertiary amine salts? InSitu In-Situ Freebasing (Add DIPEA/TEA) Q1->InSitu Yes (One-pot) ExSitu Ex-Situ Extraction (Aq. NaOH -> DCM) Q1->ExSitu No (Requires isolation) CoSolvent Use Co-solvent (DCM:MeOH 9:1) Q2->Q1 No Q2->CoSolvent Yes

Decision tree for resolving amine hydrochloride insolubility in DCM.

G Step1 Dissolve Salt in H2O Step2 Step2 Step1->Step2 Step3 Extract Add DCM Step2->Step3 Step4 Phase Separation Collect Bottom Layer Step3->Step4 Step5 Dry & Concentrate Yields Free Amine Step4->Step5

Step-by-step workflow for ex-situ biphasic extraction of free amines.

Step-by-Step Methodologies
Protocol A: In-Situ Freebasing (For immediate consumption in one-pot reactions)

Use this protocol when performing standard amide couplings or reductive aminations where the presence of a tertiary amine hydrochloride byproduct will not interfere with the reaction or downstream purification.

  • Suspend: Add (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride (1.0 eq) to anhydrous DCM (to achieve a 0.1 M to 0.2 M concentration) under an inert atmosphere (N_2/Ar). The mixture will be a cloudy suspension.

  • Add Reagents: Add your electrophile (e.g., carboxylic acid, 1.0 eq) and the coupling reagent (e.g., HATU, 1.1 eq).

  • Freebase: Dropwise, add N,N-Diisopropylethylamine (DIPEA) (2.5 - 3.0 eq).

    • Scientist's Insight (Causality): Excess base is strictly required. Exactly 1.0 eq is consumed instantly to neutralize the hydrochloride salt (liberating the nucleophile), while the remaining 1.5 - 2.0 eq acts as the catalytic base required for the coupling mechanism itself.

  • Validate: Observe the reaction mixture. The cloudy suspension will rapidly transition to a clear, homogeneous solution, self-validating that the free amine has been successfully generated and solvated.

  • React: Stir at room temperature until completion (monitor via TLC or LCMS).

Protocol B: Ex-Situ Aqueous Biphasic Freebasing (For isolation of the pure free amine)

Use this protocol when your catalytic cycle is poisoned by tertiary amine salts, or if you require the pure freebase for analytical characterization.

  • Dissolve: Dissolve (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride in a minimum volume of deionized water.

  • Cool: Place the aqueous solution in an ice bath (0 °C) to minimize exothermic degradation during basification.

  • Basify: Slowly add 1M aqueous NaOH or saturated aqueous Na_2CO_3 until the pH of the solution reaches > 10. Self-Validation: Spot the aqueous layer onto broad-range pH paper to confirm complete deprotonation.

  • Extract: Transfer the mixture to a separatory funnel and extract with DCM (3 × equal volume of the aqueous phase).

    • Scientist's Insight (Causality): Do not skip the multiple extractions. While the free amine is highly soluble in DCM, the oxygen atom in the tetrahydrofuran ring imparts moderate water solubility via hydrogen bonding. A single extraction will result in poor isolated yields.

  • Separate: Collect and combine the organic (bottom) DCM layers.

  • Wash & Dry: Wash the combined organic layers once with brine to remove residual water, then dry over anhydrous Na_2SO_4.

  • Concentrate: Filter off the drying agent and concentrate the filtrate under reduced pressure (rotovap) to yield the pure, free (S)-3-(Aminomethyl)tetrahydrofuran as an oil.

References
  • High-load, oligomeric monoamine hydrochloride: Facile generation via ROM polymerization and application as an electrophile scavenger. PMC - NIH.
  • Amine hydrochloride salts: a problem in polyurethane synthesis. University of Glasgow Theses.
  • Amine-Directed Mizoroki-Heck Arylation of Free Allylamines. Royal Society of Chemistry (RSC).

Sources

Optimization

purification methods for reactions containing (3S)-oxolan-3-ylmethanamine

Technical Support Center: Purification of (3S)-Oxolan-3-ylmethanamine Ticket ID: PUR-OXO-003 Status: Open Subject: Optimization of Workup and Purification Protocols for (3S)-Oxolan-3-ylmethanamine (CAS: 165253-31-6)[1] E...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of (3S)-Oxolan-3-ylmethanamine

Ticket ID: PUR-OXO-003 Status: Open Subject: Optimization of Workup and Purification Protocols for (3S)-Oxolan-3-ylmethanamine (CAS: 165253-31-6)[1]

Executive Summary

(3S)-Oxolan-3-ylmethanamine (also known as (S)-tetrahydrofuran-3-ylmethanamine) presents a unique purification challenge due to its amphiphilic nature .[1] The molecule possesses a polar ether linkage and a basic primary amine, rendering it highly water-soluble while maintaining solubility in organic solvents. Standard lipophilic extraction protocols often result in significant yield loss into the aqueous phase.

This guide provides field-validated workflows to recover, purify, and handle this building block, ensuring high chemical (>98%) and enantiomeric (>99% ee) purity.

Module 1: Extraction & Workup Optimization

User Issue: "I am losing my product to the aqueous layer during standard extraction with Ethyl Acetate."

Technical Insight: The calculated logP of (3S)-oxolan-3-ylmethanamine is approximately -0.5 to 0.6, indicating significant hydrophilicity.[1] At neutral or low pH, the amine exists as a protonated ammonium species, which is exclusively water-soluble. Even at high pH, the free base partitions poorly into non-polar solvents like hexanes or pure ether.

Protocol: The "Salting-Out" pH-Swing Extraction To force the amine into the organic phase, you must depress its water solubility using the common ion effect (salting out) combined with a high-solubility organic solvent system.[1]

  • Acidify (Optional Wash): If the amine is in a crude reaction mixture with non-basic impurities, acidify to pH < 2 with 1M HCl. Wash with MTBE to remove non-basic organic impurities. The product remains in the aqueous phase.

  • Basify: Adjust the aqueous phase pH to >12 using 50% NaOH or KOH. Caution: Exothermic.[1]

  • Salt Saturation: Add solid NaCl until the solution is saturated (excess salt visible). This is critical to disrupt the hydration shell of the polar amine.

  • Extraction Solvent: Do not use pure Ethyl Acetate. Use a mixture of DCM:Isopropanol (3:1) or Chloroform:Isopropanol (3:1) .[1] The alcohol component disrupts hydrogen bonding between the amine and water.

  • Multi-Pass: Perform 3-4 extractions.

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the amine is sensitive to Lewis acids, though generally, it is stable.

Module 2: Purification via Salt Formation

User Issue: "Distillation is difficult due to high boiling point/decomposition, and column chromatography is tailing."

Technical Insight: Primary amines are notorious for streaking on silica gel due to interaction with acidic silanols. Converting the liquid amine into a crystalline salt is often superior to chromatography for both purity and handling.

Protocol: Formation of the Hemioxalate or Hydrochloride Salt Crystallization acts as a purification filter, rejecting non-amine impurities and often upgrading enantiomeric excess (optical purification).

Option A: Hydrochloride Salt (Hygroscopic) [1]

  • Dissolve crude amine in anhydrous Ethanol or MeOH (5 mL/g).

  • Cool to 0°C.

  • Add 1.05 equivalents of HCl (4M in Dioxane or Acetyl Chloride/MeOH generator).

  • Add dry Diethyl Ether or MTBE dropwise until turbidity persists.

  • Filter the precipitate under nitrogen (hygroscopic).

Option B: Oxalate Salt (Recommended for Stability) Oxalic acid often forms highly crystalline, non-hygroscopic salts with ether-amines.[1]

  • Dissolve crude amine in Ethyl Acetate .

  • Add a solution of Oxalic Acid (0.5 eq for hemi-salt or 1.0 eq for mono-salt) dissolved in hot Ethyl Acetate/Ethanol.

  • Allow to cool slowly to RT, then 4°C.

  • Filter white crystals.

    • Note: This method effectively removes non-basic organic impurities that remain in the mother liquor.

Module 3: Chromatographic Troubleshooting

User Issue: "The peak shape on HPLC/Flash is broad and asymmetric."

Technical Insight: The amine group interacts strongly with residual silanol groups (


) on the stationary phase, causing peak tailing.

Troubleshooting Guide:

ParameterRecommendationMechanism
Stationary Phase Amine-Functionalized Silica (NH2-Silica)Eliminates acidic silanol interactions by replacing the surface chemistry.[1]
Mobile Phase Modifier 1-5% Triethylamine (TEA) or 1%

The modifier saturates active sites on the silica, allowing the target amine to elute freely.
Alternative Solvent DCM:MeOH:NH4OH (90:9:1) A classic "magic mixture" for polar amines.[1] The ammonia is crucial.
TLC Visualization Ninhydrin Stain Primary amines stain distinct purple/red. UV activity is low/non-existent for this molecule.

Module 4: Workflow Visualization

The following diagram illustrates the decision matrix for purifying reaction mixtures containing (3S)-oxolan-3-ylmethanamine.

PurificationWorkflow Start Crude Reaction Mixture ((3S)-oxolan-3-ylmethanamine) AcidWash Acidify to pH 2 Wash with MTBE Start->AcidWash Remove non-basic impurities PhAdjust Adjust Aqueous to pH >12 Saturate with NaCl AcidWash->PhAdjust Aqueous Layer Extract Extract with DCM:IPA (3:1) (3x) PhAdjust->Extract Decision Purity Requirement? Extract->Decision Distillation Vacuum Distillation (BP ~156°C @ 760 Torr) Decision->Distillation Large Scale (>10g) SaltForm Crystallization (Oxalate or HCl Salt) Decision->SaltForm High Purity/Storage (Stable Solid) Column Flash Chromatography (DCM/MeOH/NH4OH) Decision->Column Small Scale (<1g) FinalLiquid Pure Free Base (Liquid) Distillation->FinalLiquid FinalSolid Pure Salt (Solid) SaltForm->FinalSolid Column->FinalLiquid

Figure 1: Decision matrix for the purification of (3S)-oxolan-3-ylmethanamine based on scale and purity requirements.

Module 5: Physical Properties & Reference Data

Key Parameters for (3S)-Oxolan-3-ylmethanamine:

PropertyValueNotes
Boiling Point 156.0 ± 13.0 °C (760 Torr)Requires high vacuum for distillation to avoid thermal degradation.[1]
Density 0.967 ± 0.06 g/cm³Slightly less dense than water.
pKa ~9.96 (Predicted)Strong base; requires pH >12 for effective extraction.[1]
Appearance Clear Colorless LiquidOxidizes/yellows upon air exposure; store under Nitrogen/Argon.
CAS 165253-31-6Specific for the (S)-enantiomer.[1]

References

  • ChemBK. (2024). Oxolan-3-ylmethylamine Physico-chemical Properties. Retrieved from [Link][1]

  • PubChem. (2025). (Oxolan-3-yl)methanamine hydrochloride Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Organic Syntheses. (1963).[2] Purification of Tetrahydrofuran (General Handling of THF derivatives). Coll. Vol. 4, p. 474.[2] Retrieved from [Link][1]

  • Google Patents. (2016). Process for production of (S)-(tetrahydrofuran-3-yl)hydrazine (Describing analogous salt formation). WO2016021192A1.

Sources

Troubleshooting

Technical Support Center: Troubleshooting (S)-Tetrahydrofuran-3-ylmethanamine HCl Reactivity

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter chiral building blocks like (S)-tetrahydrofuran-3-ylmethanamine hydrochloride (CAS: 165253-31-6)...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and synthetic chemists, you frequently encounter chiral building blocks like (S)-tetrahydrofuran-3-ylmethanamine hydrochloride (CAS: 165253-31-6). While the tetrahydrofuran (THF) ring provides valuable physicochemical properties (e.g., improved water solubility and unique hydrogen-bond accepting capabilities), the hydrochloride salt form often presents unexpected reactivity bottlenecks during amide couplings, reductive aminations, or


 reactions.

This guide provides a field-proven, mechanistic approach to diagnosing and resolving low reactivity issues associated with this specific amine salt.

Root Cause Analysis: The Causality of Low Reactivity

When (S)-tetrahydrofuran-3-ylmethanamine HCl exhibits sluggish kinetics or low conversion rates, the root cause rarely lies with the steric hindrance of the THF ring. Instead, the failure is almost always thermodynamic and kinetic, stemming from the protonation state and solubility of the amine.

  • The Nucleophilicity Deficit: In its hydrochloride salt form (

    
    ), the nitrogen's lone pair is engaged in a covalent bond with a proton. A protonated amine is strictly non-nucleophilic. As established in kinetic studies of amide formation, at low pH values, the protonation of the amine group severely reduces the rate of nucleophilic attack on the activated ester, ultimately inhibiting product formation[1].
    
  • Base Depletion by Coupling Agents: Modern uronium-based coupling reagents (like HATU or HBTU) consume at least one equivalent of base to form the active ester. If you use a standard 2.0 equivalents of

    
    -Diisopropylethylamine (DIPEA), 1.0 equivalent is consumed by the coupling agent, leaving only 1.0 equivalent to neutralize the amine HCl salt. This leaves zero excess base to drive the equilibrium forward, stalling the reaction.
    
  • Lattice Energy and Solvation: The HCl salt possesses high lattice energy. In moderately polar solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF), the salt may remain as an insoluble suspension, drastically reducing the effective molarity of the amine in the liquid phase.

Diagnostic Troubleshooting Workflow

Use the following logical matrix to isolate the variable causing your reaction to fail.

TroubleshootingWorkflow Start Low Reactivity Detected (S)-THF-3-methanamine HCl CheckBase Are you using ≥ 3.5 eq of non-nucleophilic base? Start->CheckBase AddBase Increase DIPEA/NMM to 3.5 - 4.0 equivalents CheckBase->AddBase No CheckSolvent Is the HCl salt fully dissolved? CheckBase->CheckSolvent Yes AddBase->CheckSolvent ChangeSolvent Switch from DCM/THF to polar aprotic (DMF/NMP) CheckSolvent->ChangeSolvent No CheckCoupling Is the activated ester hydrolyzing? CheckSolvent->CheckCoupling Yes ChangeSolvent->CheckCoupling DryConditions Use anhydrous solvents & molecular sieves CheckCoupling->DryConditions Yes Success Optimal Nucleophilic Attack Reaction Proceeds CheckCoupling->Success No DryConditions->Success

Workflow for diagnosing and resolving low reactivity in amine hydrochloride couplings.

Standardized Experimental Protocol: High-Efficiency Amide Coupling

To ensure a self-validating system, the following protocol separates the acid activation step from the amine free-basing step. This prevents unreacted coupling agents from causing side reactions (such as guanidinylation of the primary amine) and ensures the amine is fully nucleophilic before it encounters the electrophile.

Objective: Couple (S)-tetrahydrofuran-3-ylmethanamine HCl with a generic aliphatic/aromatic carboxylic acid.

Reagents Required:

  • Carboxylic Acid (1.0 eq)

  • (S)-Tetrahydrofuran-3-ylmethanamine HCl (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (3.5 eq)

  • Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

  • Electrophile Pre-Activation: In an oven-dried vial flushed with inert gas, dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (1.5 eq). Stir at room temperature for 15–20 minutes. The solution may turn pale yellow, indicating the formation of the highly electrophilic OAt-activated ester.

  • Amine Free-Basing (Critical Step): In a separate vial, suspend (S)-tetrahydrofuran-3-ylmethanamine HCl (1.2 eq) in anhydrous DMF. Add DIPEA (2.0 eq). Sonicate the mixture for 3–5 minutes until a completely clear solution is achieved. This visually validates the liberation of the free amine.

  • Nucleophilic Addition: Dropwise add the free-based amine solution from Step 2 into the pre-activated acid mixture from Step 1.

  • Reaction Monitoring: Stir the combined mixture at room temperature for 2 to 4 hours. Monitor consumption of the activated ester via LC-MS.

  • Aqueous Workup: Quench the reaction with saturated aqueous

    
    . Extract with Ethyl Acetate (3x). Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over 
    
    
    
    , filter, and concentrate under reduced pressure.

Quantitative Optimization Data

The table below synthesizes quantitative data demonstrating how adjusting base equivalents and solvent choices directly impacts the conversion rate of (S)-tetrahydrofuran-3-ylmethanamine HCl.

Coupling ReagentBase (DIPEA) EquivalentsSolvent SystemAmine Protonation StateExpected Conversion Rate
EDCI / HOBt1.0 eqDCMMostly Protonated< 20%
EDCI / HOBt3.0 eqDCMFree Base (Poorly Soluble)50 - 60%
HATU1.5 eqDMFPartially Protonated30 - 40%
HATU 3.5 eq DMF Complete Free Base > 95%

(Inorganic)
3.0 eqTHF /

(50°C)
Complete Free Base85 - 90%

Mechanistic Pathway Visualization

Understanding the exact sequence of proton transfers is vital for troubleshooting. The diagram below illustrates why excess base is mandatory.

Mechanism Salt (S)-THF-3-methanamine·HCl (Non-Nucleophilic) Base DIPEA (Base) Deprotonation Salt->Base + Base FreeBase Free Amine (Nucleophilic) Base->FreeBase - HCl Product Amide Product + DIPEA·HCl FreeBase->Product attacks Acid R-COOH + HATU Activation ActiveEster OAt-Activated Ester (Electrophile) Acid->ActiveEster ActiveEster->Product reacts with

Mechanistic pathway showing the necessity of base-driven deprotonation prior to nucleophilic attack.

Frequently Asked Questions (FAQs)

Q1: Why do suppliers provide this compound as an HCl salt instead of the free base if the salt is unreactive? A: Low-molecular-weight aliphatic amines containing a THF ring are often volatile, highly hygroscopic, and prone to atmospheric oxidation or


 absorption (forming carbamates). The hydrochloride salt locks the amine in a stable, crystalline, and easily weighable solid form, significantly extending its shelf life.

Q2: My reaction mixture became cloudy immediately after adding DIPEA to the amine hydrochloride in DCM. Is my compound degrading? A: No, degradation is not occurring. The cloudiness is caused by the precipitation of DIPEA hydrochloride (


), which is poorly soluble in non-polar solvents like DCM. While the free amine is now liberated, the thick suspension can cause stirring issues. We recommend switching to a polar aprotic solvent like DMF or NMP where both the starting materials and the resulting salts remain highly soluble.

Q3: Can I use inorganic bases instead of organic amines like DIPEA or TEA? A: Yes. For certain synthetic routes, particularly


 reactions or less moisture-sensitive couplings, inorganic bases are highly effective. For example, successful couplings utilizing (S)-tetrahydrofuran-3-ylmethanamine HCl have been reported using 

(approx. 2.5–3.0 eq) in a mixture of THF and water or DMF, heated to 50°C overnight to drive the reaction to completion[2].

Q4: I am using 3.5 equivalents of DIPEA, but my yield is still under 40%. What else could be wrong? A: If the stoichiometry is correct, the issue is likely moisture. Amine hydrochlorides can be highly hygroscopic. If the salt absorbed atmospheric water during storage, that water will rapidly hydrolyze your activated OAt-ester back to the starting carboxylic acid. Dry the amine salt in a vacuum oven at 40°C overnight prior to use, or add activated 4Å molecular sieves to your reaction mixture.

References

1.1. Luxembourg Bio Technologies. 2.2. Google Patents.

Sources

Optimization

Technical Support Center: Handling &amp; Troubleshooting (3S)-oxolan-3-ylmethanamine hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (3S)-oxolan-3-ylmethanamine hydrochloride (also known as (S)-(tetr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals working with (3S)-oxolan-3-ylmethanamine hydrochloride (also known as (S)-(tetrahydrofuran-3-yl)methanamine HCl).

This compound is a critical amine building block frequently utilized in the synthesis of selective FGFR4 inhibitors and spirohydantoin compounds[1]. However, its nature as an amine hydrochloride salt makes it highly susceptible to moisture degradation. This guide provides validated protocols, mechanistic insights, and formulation strategies to ensure experimental reproducibility.

The Causality of Hygroscopicity in Amine Hydrochlorides

Expertise & Causality: To properly handle (3S)-oxolan-3-ylmethanamine hydrochloride, one must understand why it absorbs water. The hygroscopicity of this compound is driven by two thermodynamic factors: the high polarity of the protonated primary amine and the strong hydration energy of the chloride counterion. When exposed to ambient humidity, water molecules adsorb onto the crystal surface, initiating hydrogen bonding with the crystal lattice. This disrupts the lattice energy, leading to capillary condensation, hydrate phase transitions, and eventual deliquescence (dissolving in its own absorbed moisture)[2].

Impact on Experiments: Moisture uptake directly skews stoichiometric calculations. If the powder absorbs 10% water by weight, weighing 100 mg yields only 90 mg of the active compound. In precision catalytic reactions (such as transition-metal-catalyzed couplings), this moisture can also quench bases or poison catalysts, leading to catastrophic yield reductions.

Mechanism Moisture Ambient Moisture (H2O) Amine (3S)-oxolan-3-ylmethanamine HCl Moisture->Amine Adsorption Hydration Chloride Hydration & Hydrogen Bonding Amine->Hydration Lattice disruption Deliquescence Caking & Deliquescence (Physical Instability) Hydration->Deliquescence Hydrolysis Hydrolysis Risk (Chemical Degradation) Hydration->Hydrolysis

Mechanistic pathway of moisture-induced degradation in amine hydrochlorides.

Standard Operating Protocols (SOPs)

Trustworthiness & Self-Validation: Every protocol below is designed as a closed, self-validating system. By incorporating analytical verification (e.g., qNMR or HPLC) after handling, researchers can definitively confirm the integrity and exact molarity of their reagents.

Protocol A: Storage and Environmental Control
  • Temperature: Store the compound strictly at 2–8°C to minimize the thermodynamic energy available for degradation and moisture interaction[3].

  • Atmosphere: Maintain under a dry, inert atmosphere (Nitrogen or Argon) at all times.

  • Packaging: Utilize tightly sealed, moisture-proof containers (e.g., amber glass vials wrapped in Parafilm) stored inside a secondary desiccator containing active desiccant (such as Drierite with a cobalt moisture indicator).

Protocol B: Precision Weighing and Transfer (Glovebox Method)

Step-by-step methodology for critical stoichiometric applications:

  • Thermal Equilibration: Before transferring the sealed container into the glovebox, allow it to warm to room temperature in a desiccator. Causality: Opening a cold vial in any environment with trace moisture will cause immediate condensation on the powder.

  • Inert Transfer: Move the equilibrated vial into a nitrogen-filled glovebox.

  • Handling: Open the container only within the inert atmosphere. Use a clean, oven-dried metallic spatula to prevent static cling and moisture transfer.

  • Weighing: Tare a glass vial. Transfer the desired mass of (3S)-oxolan-3-ylmethanamine hydrochloride.

  • Sealing & Validation: Seal the reaction vessel tightly with a septum before removing it from the glovebox. Self-Validation Step: Run a rapid Karl Fischer titration on a parallel dummy sample to verify that the moisture content remains below your acceptable threshold (typically <0.5%).

Troubleshooting Guide & FAQs

Q1: My (3S)-oxolan-3-ylmethanamine hydrochloride powder has formed a solid cake. Is it ruined? A: Not necessarily, but its physical state indicates the critical water activity threshold has been exceeded[4]. Do not use caked powder for precise stoichiometric reactions, as the mass is now compromised by water weight. Solution: Dissolve the entire caked batch in an anhydrous solvent (e.g., dry DCM or THF) inside a glovebox to create a stock solution. You must then determine the exact molarity of this stock solution via quantitative NMR (qNMR) or HPLC before use.

Q2: How do I accurately weigh this compound if my lab does not have a glovebox? A: You can utilize a Schlenk line. Attach a Schlenk flask to a vacuum/nitrogen manifold and purge the system. Quickly transfer the solid into the flask against a positive, heavy counter-flow of nitrogen. Immediately seal the flask and cycle it through vacuum and backfill (three times) to remove introduced ambient air[5].

Q3: What are the downstream consequences if moisture is introduced into my FGFR4 inhibitor synthesis? A: (3S)-oxolan-3-ylmethanamine hydrochloride is often coupled with formylated N-heterocycles via transition-metal-catalyzed or base-mediated substitutions[1]. Excess moisture will quench the base, hydrolyze the electrophilic intermediates, and poison catalysts (such as CuI), leading to massive yield reductions and complex purification profiles.

Workflow Start Powder is clumped/caked Assess Assess severity in glovebox Start->Assess Minor Minor Clumping Assess->Minor Severe Severe Caking / Wet Assess->Severe Action1 Break with dry spatula Minor->Action1 Action2 Prepare standardized stock solution Severe->Action2 Non-critical use Discard Discard if high purity required Severe->Discard Critical weighing needed

Troubleshooting workflow for handling caked hygroscopic amine hydrochloride powders.

Formulation & Downstream Mitigation Strategies

If (3S)-oxolan-3-ylmethanamine hydrochloride (or a structurally similar hygroscopic derivative) is being scaled into a solid dosage form, its affinity for water must be engineered out of the final product. The following tables summarize the quantitative classifications of hygroscopicity and the modern strategies used to mitigate them.

Table 1: Hygroscopicity Classification & Handling Impact

Based on European Pharmacopoeia standards (weight gain after 24 hours at 25°C and 80% relative humidity)[4].

Classification% Weight GainPhysical State ImpactHandling Requirement
Non-hygroscopic < 0.2%Free-flowing powderStandard benchtop handling
Slightly hygroscopic 0.2% – 2.0%Minor clumpingLow-humidity environment
Hygroscopic 2.0% – 15.0%Severe cakingGlovebox / Schlenk line required
Very hygroscopic > 15.0%Deliquescence (liquefaction)Strict inert atmosphere only
Table 2: Formulation Strategies for Moisture-Sensitive Solids

When scaling up, pharmaceutical scientists employ these strategies to protect hygroscopic APIs from ambient moisture[6],[2].

Mitigation StrategyMechanism of ActionApplication / Suitability
Co-crystallization Alters crystal packing arrangements by introducing stabilizing co-formers (e.g., glutaric acid), reducing hydrogen bonding sites for water.Best for highly hygroscopic APIs where changing the salt form reduces solubility.
Film Coating Forms a thin, physical moisture-barrier film around the solid core containing the active ingredients.Standard for oral solid dosage forms (tablets).
Co-processing Formulates the active ingredients with hydrophobic excipients to physically divert water away from the actives.Useful during wet granulation or physical mixing stages.
Encapsulation Envelops the active ingredients with polymers via spray-drying, freeze-drying, or complex coacervation.Popular for highly sensitive nutraceuticals and some hygroscopic pharmaceuticals.

References

  • WO2016151499A1 - Formylated N-heterocyclic derivatives as FGFR4 inhibitors.
  • Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceutics (2023).
  • Tetrahydro-3-furanmethanamine.
  • Handling and storage of hygroscopic 1-Phenylcyclohexylamine hydrochloride. BenchChem.
  • Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI (2022).

Sources

Troubleshooting

minimizing racemization during (3S)-oxolan-3-ylmethanamine synthesis

Technical Support Center: Chiral Synthesis Division Ticket ID: #RAC-3S-OXO-001 Topic: Minimizing Racemization in (3S)-Oxolan-3-ylmethanamine Synthesis Status: Open / High Priority Executive Summary The synthesis of (3S)-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chiral Synthesis Division Ticket ID: #RAC-3S-OXO-001 Topic: Minimizing Racemization in (3S)-Oxolan-3-ylmethanamine Synthesis Status: Open / High Priority

Executive Summary

The synthesis of (3S)-oxolan-3-ylmethanamine (also known as (S)-3-(aminomethyl)tetrahydrofuran) presents a classic challenge in chiral synthesis: preserving a stereocenter at the


-position to a carbonyl group during functional group interconversion.

The most frequent cause of enantiomeric excess (ee) erosion in this pathway is the activation of (S)-tetrahydrofuran-3-carboxylic acid . Standard activation methods (e.g., thionyl chloride) often proceed via a ketene intermediate or highly acidic enol, leading to rapid racemization.

This guide details a Self-Validating Protocol designed to bypass these high-risk intermediates using mild coupling agents and controlled reduction.

Module 1: Route Selection & Risk Assessment

Before beginning, confirm your synthetic pathway. The table below qualifies the risk profile of common routes.

RoutePrecursorKey IntermediateRacemization RiskVerdict
A (S)-THF-3-Carboxylic AcidAcid Chloride CRITICAL (High)🛑 Avoid. Acid chlorides promote

-proton abstraction/enolization.
B (S)-THF-3-Carboxylic AcidActive Ester/Amide LOW Recommended. Using T3P or Mixed Anhydrides avoids harsh acidic/basic conditions.
C (S)-THF-3-MethanolMesylate/Azide NEGLIGIBLE 🛡️ Safest Backup. Reaction occurs on the exocyclic carbon, isolating the chiral center.
D (S)-THF-3-CarbonitrileNitrile MEDIUM ⚠️ Caution. Synthesis of the nitrile itself often involves basic alkylation which racemizes the ring.

Module 2: The "Safe" Protocol (Amide Reduction)

This protocol utilizes Propylphosphonic Anhydride (T3P) for amidation. T3P acts as an acid scavenger and coupling agent in one, maintaining a neutral-to-mildly-acidic pH window that prevents


-deprotonation.
Step 1: Amidation without Racemization

Target: (S)-Tetrahydrofuran-3-carboxamide

  • Setup: Charge a reactor with (S)-tetrahydrofuran-3-carboxylic acid (1.0 equiv) and EtOAc (10 V).

  • Base Addition: Cool to 0°C. Add N-Methylmorpholine (NMM) (3.0 equiv).

    • Why NMM? It is a weaker base than Triethylamine (TEA), reducing the risk of deprotonating the C3 chiral center.

  • Amine Source: Add Ammonium Chloride (1.5 equiv) or aqueous ammonia (25%).

  • Coupling: Add T3P (50% in EtOAc) (1.5 equiv) dropwise over 30 minutes.

  • Reaction: Warm to 25°C and stir for 4–6 hours.

  • Workup: Wash with water (3x). The T3P byproducts are water-soluble, simplifying purification.

Step 2: Controlled Reduction

Target: (3S)-Oxolan-3-ylmethanamine

  • Reagent: Use Borane-THF complex (

    
    )  (3.0 equiv) rather than 
    
    
    
    .
    • Why? Borane coordinates to the amide oxygen first, activating it for hydride delivery without requiring the harsh reflux temperatures often needed for LAH, which can degrade the ring.

  • Procedure: Add

    
     to the amide in THF at 0°C. Reflux gently for 2 hours.
    
  • Quench: Cool to 0°C. Carefully add Methanol to destroy excess borane.

  • Amine Release: Add concentrated HCl and reflux for 1 hour to break the boron-amine complex. Basify with NaOH to pH 12 and extract with DCM.

Module 3: Visualization of Racemization Mechanics

The diagram below illustrates why the Acid Chloride route fails and how the Active Ester route succeeds.

RacemizationPathways Start Starting Material: (S)-THF-3-Carboxylic Acid SOCl2 Reagent: SOCl2 / DMF Start->SOCl2 T3P Reagent: T3P / NMM Start->T3P AcidChloride Intermediate: Acid Chloride SOCl2->AcidChloride Ketene DANGER ZONE: Ketene / Enol Formation (Planar C3 Center) AcidChloride->Ketene Alpha-Deprotonation RacemicProd Result: Racemic Amide Ketene->RacemicProd Non-stereoselective Amine Attack ActiveEster Intermediate: Active Phosphonate Ester T3P->ActiveEster Concerted Mechanism: Direct Nucleophilic Attack ActiveEster->Concerted PureProd Result: (S)-Enantiopure Amide Concerted->PureProd

Figure 1: Comparative pathways showing the "Ketene Trap" inherent in acid chloride activation versus the direct substitution of the T3P active ester.

Module 4: Troubleshooting & FAQs

Q: I already have the acid chloride made. Can I save it? A: Proceed immediately to the amidation at -78°C . The rate of racemization (enolization) is temperature-dependent. Use a biphasic Schotten-Baumann condition (DCM/Water with


) rather than a homogeneous organic base like TEA. The water suppresses the formation of the ketene intermediate.

Q: My final amine has a lower ee% than the amide intermediate. Why? A: This suggests racemization during the workup of the reduction step. If you use the "Acid Quench" method to break the Borane-Amine complex, ensure you do not reflux in strong acid for longer than necessary (1 hour is sufficient). Prolonged heating of the amine salt in strong acid can induce ring-opening/re-closure events that scramble stereochemistry.

Q: Can I use the Nitrile route instead? A: Only if you purchase the (S)-tetrahydrofuran-3-carbonitrile from a certified chiral vendor. Synthesizing the nitrile from the alcohol via a Mesylate/Cyanide displacement is risky because the cyanide ion is basic enough to deprotonate the product nitrile at the


-position (kinetic acidity of nitriles is high).

Q: How do I verify the optical purity? A: Standard NMR is insufficient. You must use Chiral HPLC or GC.

  • Column: Chiralpak AD-H or OD-H.

  • Derivatization: The free amine is polar and difficult to resolve. Derivatize with Mosher's Acid Chloride or Benzyl chloroformate (Cbz-Cl) prior to injection to improve resolution.

References

  • Scale-Up Synthesis of 3-Aminomethyltetrahydrofuran.
  • Racemiz

    
    -Chiral Carboxylic Acids: Mechanisms and Mitigation. 
    Source: Organic Process Research & Development (General Principles of Acid Activation).
    URL:[Link] (Search: "chiral acid chloride racemization")
    
  • (R)-Tetrahydrofuran-3-carboxylic acid (Physical Properties & Safety). Source: PubChem Compound Summary. URL:[Link]

  • T3P (Propylphosphonic Anhydride) in Chiral Amide Synthesis. Source: E-EROS Encyclopedia of Reagents for Organic Synthesis. URL:[Link]

Reference Data & Comparative Studies

Validation

1H NMR spectrum analysis of (3S)-oxolan-3-ylmethanamine hydrochloride

1H NMR Spectrum Analysis of (3S)-oxolan-3-ylmethanamine Hydrochloride: A Comparative Analytical Guide Executive Summary (3S)-oxolan-3-ylmethanamine hydrochloride—also known as (S)-(tetrahydrofuran-3-yl)methanamine hydroc...

Author: BenchChem Technical Support Team. Date: March 2026

1H NMR Spectrum Analysis of (3S)-oxolan-3-ylmethanamine Hydrochloride: A Comparative Analytical Guide

Executive Summary

(3S)-oxolan-3-ylmethanamine hydrochloride—also known as (S)-(tetrahydrofuran-3-yl)methanamine hydrochloride—is a critical chiral building block utilized in the synthesis of kinase inhibitors and receptor modulators[1]. For researchers and quality control (QC) scientists, verifying the structural integrity, stereochemical purity, and protonation state of this amine is paramount.

This guide provides an objective, comparative analysis of the ¹H NMR spectroscopic methods used to characterize this compound. By comparing solvent systems (DMSO-d₆ vs. D₂O) and molecular states (Hydrochloride Salt vs. Free Base), this document establishes a self-validating framework for rigorous spectral interpretation.

Mechanistic Grounding: Structural & Electronic Causality

To accurately interpret the ¹H NMR spectrum of (3S)-oxolan-3-ylmethanamine hydrochloride, one must understand the causality behind the chemical shifts and splitting patterns:

  • Diastereotopicity via the Chiral Center: The molecule possesses a defined stereocenter at the C3 position of the tetrahydrofuran (THF) ring. This asymmetry renders the two protons on the adjacent C2, C4, and C5 carbons diastereotopic. Because they are magnetically non-equivalent, they couple to each other and to adjacent protons with different J-coupling constants, resulting in complex multiplets (ABX spin systems) rather than simple first-order splitting patterns.

  • Electronegativity & Deshielding: The oxygen atom in the THF ring strongly deshields the adjacent C2 and C5 protons, pushing them downfield (~3.5–3.9 ppm).

  • Protonation State: The exocyclic amine is protonated as a hydrochloride salt (-NH₃⁺ Cl⁻). The formal positive charge on the nitrogen exerts a strong electron-withdrawing effect, significantly deshielding the adjacent methylene protons (-CH₂-N) compared to its free base counterpart[2].

Signal_Assignment Core (3S)-oxolan-3-ylmethanamine HCl NH3 -NH3+ Protons (~8.2 ppm) Core->NH3 Highly Deshielded by N+ CH2_N -CH2-N Protons (~2.8-3.0 ppm) Core->CH2_N Deshielded by N+ CH_O C2/C5 Ring Protons (~3.5-3.9 ppm) Core->CH_O Deshielded by Oxygen CH_Aliph C3/C4 Ring Protons (~1.5-2.5 ppm) Core->CH_Aliph Aliphatic Environment

Caption: 1H NMR signal assignment logic based on electronegativity and protonation state.

Comparative Guide 1: Solvent Selection (DMSO-d₆ vs. D₂O)

The choice of deuterated solvent fundamentally alters the observable data for amine hydrochlorides. As established in 3[3], aprotic solvents like DMSO-d₆ preserve exchangeable protons, whereas protic solvents like D₂O induce rapid Hydrogen/Deuterium (H/D) exchange.

Table 1: Quantitative Chemical Shift Comparison (DMSO-d₆ vs. D₂O)

Proton EnvironmentIntegrationMultiplicityShift in DMSO-d₆ (ppm)Shift in D₂O (ppm)Causality / Notes
-NH₃⁺ 3HBroad Singlet~8.0 – 8.5AbsentExchanges with D₂O to form -ND₃⁺; peak vanishes[3].
C2 & C5 (-CH₂-O-) 4HComplex Multiplets~3.5 – 3.9~3.6 – 4.0Deshielded by ring oxygen. Diastereotopic nature causes complex splitting[1].
-CH₂-N 2HMultiplet~2.8 – 3.0~2.9 – 3.1Deshielded by the adjacent -NH₃⁺ group.
C3 (-CH-) 1HMultiplet~2.4 – 2.6~2.5 – 2.7Methine proton; couples to C2, C4, and exocyclic CH₂.
C4 (-CH₂-) 2HComplex Multiplets~1.5 – 2.0~1.6 – 2.1Most upfield signals; purely aliphatic environment[1].

Note: Shifts in D₂O often appear slightly downfield relative to DMSO-d₆ due to differences in solvent magnetic susceptibility and hydrogen-bonding networks.

Comparative Guide 2: Hydrochloride Salt vs. Free Base

During drug development, verifying that the compound has not degraded into its free base form is a critical QC step. The 4[4] serve as direct indicators of the salt's integrity.

Table 2: Diagnostic Differences in DMSO-d₆

ParameterHydrochloride Salt (-NH₃⁺ Cl⁻)Free Base (-NH₂)Impact on Analysis
Amine Signal Broad singlet at ~8.2 ppm (integrates to 3H)Broad singlet at ~1.5–2.5 ppm (integrates to 2H)Direct confirmation of protonation state[2].
-CH₂-N Shift Deshielded (~2.8–3.0 ppm)Shielded (~2.5–2.6 ppm)The loss of the positive charge on nitrogen reduces the electron-withdrawing effect.
Solubility Highly soluble in D₂O and DMSOPoorly soluble in D₂O; soluble in CDCl₃Dictates solvent selection for downstream assays.

Self-Validating Experimental Protocol

To ensure trustworthiness, the following protocol utilizes a built-in validation system (the "D₂O Shake") to unequivocally assign the exchangeable ammonium protons and rule out aromatic impurities.

Step 1: Sample Preparation

  • Weigh 10–15 mg of (3S)-oxolan-3-ylmethanamine hydrochloride.

  • Dissolve completely in 0.6 mL of high-purity DMSO-d₆ (containing 0.03% v/v TMS as an internal standard).

  • Transfer to a clean, dry 5 mm NMR tube.

Step 2: Initial Acquisition

  • Acquire a standard 1D ¹H NMR spectrum (minimum 16 scans, 298 K, relaxation delay D1 ≥ 1.5s).

  • Phase and baseline correct the spectrum. Set the TMS peak to 0.00 ppm.

Step 3: Internal Validation (Integration Check)

  • Set the integral of the complex multiplets between ~3.5–3.9 ppm (the C2 and C5 ring protons) to exactly 4.00 .

  • Measure the integral of the broad singlet at ~8.2 ppm.

  • Causality Check: If the integral is ~3.00, the compound is the intact hydrochloride salt. If the integral is < 2.50, the sample may contain residual free base, or the solvent contains excessive moisture facilitating premature exchange[4].

Step 4: The D₂O Shake (Orthogonal Validation)

  • Remove the NMR tube from the spectrometer.

  • Add exactly 1 drop (approx. 10–20 µL) of D₂O to the tube. Cap and invert 5 times to ensure complete mixing.

  • Re-acquire the ¹H NMR spectrum under identical parameters.

  • Causality Check: The broad signal at ~8.2 ppm must disappear . If a signal persists at this shift, it is not an exchangeable ammonium proton, indicating contamination by an aromatic or heteroaromatic impurity[3].

NMR_Workflow Start Sample: (3S)-oxolan-3-ylmethanamine HCl Solvent Select NMR Solvent Start->Solvent DMSO DMSO-d6 (Aprotic, Polar) Solvent->DMSO Observe exchangeable protons D2O D2O (Protic, Polar) Solvent->D2O Simplify aliphatic region Obs1 Observe -NH3+ signal (~8.2 ppm, broad) DMSO->Obs1 Obs2 -NH3+ signal absent (H/D exchange) D2O->Obs2 D2O_drop Add 1 drop D2O (D2O Shake) Obs1->D2O_drop Verify -NH3+ Confirm Confirm Salt Form & Amine Position Obs2->Confirm D2O_drop->Obs2

Caption: Workflow for 1H NMR solvent selection and H/D exchange validation for amine hydrochlorides.

References

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Intramolecular H-Bond Assessment from a Medicinal Chemistry Perspective Source: ACS Publications URL:[Link]

  • 24.10: Spectroscopy of Amines Source: Chemistry LibreTexts URL:[Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum Source: ACD/Labs URL:[Link]

  • WO2022025636A1 - Dual regulator for mglur5 and 5-ht2a receptors and use thereof Source: Google Patents URL

Sources

Comparative

Comparative Biological Activity Guide: (3S) vs (3R)-Oxolan-3-ylmethanamine Derivatives in Targeted Therapeutics

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing chiral building blocks to maximize target affinity and minimize off-target toxicity. The oxolan-3-ylmethanamine...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in medicinal chemistry, I frequently encounter the challenge of optimizing chiral building blocks to maximize target affinity and minimize off-target toxicity. The oxolan-3-ylmethanamine (also known as tetrahydrofuran-3-ylmethanamine) scaffold is a highly versatile primary amine used to functionalize core pharmacophores in drug discovery. Its derivatives have shown significant promise in targeting PARP14, GLP-1 receptors, and RET kinases [1, 2, 3].

However, the biological activity of the resulting drug candidates is profoundly influenced by the stereochemistry at the C3 position of the oxolane ring. This guide provides an objective, data-driven comparison of (3S)-oxolan-3-ylmethanamine and (3R)-oxolan-3-ylmethanamine derivatives, detailing the mechanistic causality behind their differential performance and providing self-validating experimental protocols for your laboratory workflows.

Mechanistic Rationale: Why C3 Chirality Dictates Efficacy

The oxolane ring features an ether oxygen that acts as a localized hydrogen bond acceptor, while the methanamine group serves as a flexible linker and hydrogen bond donor. When these enantiomers are appended to a larger pharmacophore (e.g., a quinazolinone core for PARP14 inhibition), the spatial projection of the oxolane oxygen is inverted between the (3S) and (3R) configurations.

In the case of PARP14—a mono-ADP-ribosyltransferase implicated in allergic airway diseases and macrophage polarization [1]—the active site binding pocket is highly asymmetric.

  • The (3S)-Eutomer: The (3S)-enantiomer often projects the ether oxygen into a favorable, desolvated sub-pocket where it can engage in a critical hydrogen bond with a backbone amide.

  • The (3R)-Distomer: Conversely, the (3R)-enantiomer forces the oxygen toward a hydrophobic patch. This results in a severe steric clash and an energetic penalty due to unmet desolvation costs.

This single stereocenter inversion can lead to a 10- to 100-fold difference in target IC₅₀, dictating not only potency but also the metabolic stability of the compound.

Comparative Profiling: (3S) vs. (3R) Derivatives

To illustrate the performance divergence, the table below summarizes a representative structure-activity relationship (SAR) profile for a quinazolinone-based PARP14 inhibitor functionalized with either the (3S) or (3R) enantiomer of oxolan-3-ylmethanamine.

Parameter(3S)-Oxolan-3-ylmethanamine Derivative(3R)-Oxolan-3-ylmethanamine DerivativeCausality / Analytical Rationale
Target IC₅₀ (PARP14) 12 nM>1,500 nM(3S) configuration aligns the ether oxygen for optimal hydrogen bonding with the active site amide.
Selectivity (vs PARP1) >100-foldNon-selectiveThe tight fit of the (3S) enantiomer exploits the unique PARP14 mono-ART pocket geometry.
Thermodynamic Solubility 45 µM42 µMStereochemistry has minimal impact on bulk physicochemical solubility in aqueous media.
In vitro Clearance (HLM) 18 µL/min/mg45 µL/min/mg(3R) orientation exposes the oxolane ring to CYP450-mediated oxidative metabolism more readily.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the evaluation of these derivatives must follow a rigorous, self-validating protocol. Below are the field-proven methodologies for assessing these compounds.

Protocol 1: Enantiomeric Purity Verification (Chiral HPLC)

Causality: Biological assays are meaningless if the enantiomeric excess (ee) is compromised. Trace contamination of the highly active (3S)-eutomer in the (3R)-distomer sample will yield a false-positive efficacy readout.

  • Sample Preparation: Dissolve the synthesized oxolan-3-ylmethanamine derivative in HPLC-grade Isopropanol/Hexane (1:1 v/v) to a concentration of 1 mg/mL.

  • Chromatographic Separation: Inject 10 µL onto a chiral stationary phase column (e.g., Chiralpak AD-H, 250 x 4.6 mm). Run an isocratic elution using Hexane/Isopropanol/Diethylamine (80:20:0.1 v/v/v) at a flow rate of 1.0 mL/min.

  • Detection: Monitor UV absorbance at 254 nm.

  • Self-Validation (Spike-In Test): To confirm peak identity and rule out co-elution artifacts, spike the (3R) sample with 5% of the pure (3S) standard. A distinct, baseline-resolved secondary peak must appear; otherwise, the mobile phase requires optimization.

Protocol 2: PARP14 TR-FRET Enzymatic Activity Assay

Causality: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is utilized because it minimizes compound auto-fluorescence interference—a common issue with heterocyclic cores—providing a highly trustworthy readout of catalytic inhibition.

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 1 mM DTT, and 0.01% Tween-20. Dilute recombinant PARP14 enzyme to a working concentration of 2 nM.

  • Compound Incubation: In a 384-well pro-binding microplate, dispense 100 nL of the (3S) and (3R) derivatives (in a 10-point dose-response curve, starting at 10 µM) using an acoustic dispenser. Add 5 µL of the PARP14 enzyme solution and incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 5 µL of a substrate mix containing biotinylated NAD⁺ and target peptide. Incubate for 60 minutes.

  • Signal Detection: Add 10 µL of detection buffer containing Europium-labeled anti-biotin antibody (donor) and Streptavidin-APC (acceptor). Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 615 nm and 665 nm).

  • Self-Validation (Z'-Factor): Calculate the Z'-factor using DMSO vehicle controls and a known reference inhibitor. The assay is only considered valid and trustworthy if the Z'-factor is ≥ 0.65, ensuring the signal window is robust enough to distinguish between the (3S) and (3R) enantiomers.

Mechanistic Visualization

G IL4 IL-4 / IFN-γ Signaling Receptor Receptor Activation IL4->Receptor PARP14 PARP14 Enzyme Receptor->PARP14 STAT6 STAT6 Transcription PARP14->STAT6 Th2 Th2 Response (Disease) STAT6->Th2 S_Enantiomer (3S)-Oxolan Derivative S_Enantiomer->PARP14 High Affinity Block R_Enantiomer (3R)-Oxolan Derivative R_Enantiomer->PARP14 Low Affinity Block

PARP14 Signaling Pathway Modulated by (3S) vs (3R)-Oxolan Derivatives

References

  • Title: Quinazolinones as PARP14 inhibitors (US10562891B2)
  • Title: Heterocyclic GLP-1 agonists (US11897851B2)
  • Title: Pyrazolo[1,5-a]pyridinverbindung, herstellungsverfahren dafür und verwendung davon (EP4074710A1)
Validation

Mass Spectrometry Characterization of (3S)-Oxolan-3-ylmethanamine HCl

A Publish Comparison Guide for Analytical Method Selection Executive Summary & Strategic Context (3S)-Oxolan-3-ylmethanamine HCl (also known as (S)-(Tetrahydrofuran-3-yl)methanamine hydrochloride) is a critical chiral bu...

Author: BenchChem Technical Support Team. Date: March 2026

A Publish Comparison Guide for Analytical Method Selection

Executive Summary & Strategic Context

(3S)-Oxolan-3-ylmethanamine HCl (also known as (S)-(Tetrahydrofuran-3-yl)methanamine hydrochloride) is a critical chiral building block in the synthesis of kinase inhibitors and neonicotinoid agrochemicals. Its characterization presents specific analytical challenges:

  • Lack of Chromophore: The saturated furan ring and primary amine lack significant UV absorption, rendering standard HPLC-UV (254 nm) ineffective.

  • High Polarity: The hydrochloride salt form and primary amine functionality cause severe peak tailing in standard Gas Chromatography (GC) and poor retention in Reverse Phase Liquid Chromatography (RPLC).

  • Chiral Integrity: Confirmation of the (S)-enantiomer requires specific handling that standard MS does not provide alone, though MS is crucial for chemical purity.

This guide compares the two dominant mass spectrometry workflows—Derivatized GC-MS vs. HILIC-ESI-QTOF —to determine the optimal approach for purity assessment and structural confirmation.

Comparative Analysis: Method Performance

The following table contrasts the performance of the two primary characterization workflows.

FeatureMethod A: TFAA-Derivatized GC-MS Method B: HILIC-ESI-QTOF (LC-MS)
Primary Utility Structural fingerprinting & volatile impurity profiling.Exact mass confirmation & salt stoichiometry.
Sample Prep High: Requires extraction (free basing) + acylation.Low: Simple dilution in MeOH/H2O.
Selectivity Excellent for structural isomers; derivatization locks stereochemistry (prevents racemization).High for molecular formula; separates polar impurities.
Sensitivity Moderate (ng range).High (pg range).
Key Limitation Cannot analyze HCl salt directly; thermal degradation risk.In-source fragmentation can mimic impurities (loss of NH3).
Turnaround ~45-60 mins (including prep).~10 mins.

Technical Deep Dive & Fragmentation Logic

The Analyte[1][2][3][4][5][6][7][8]
  • Formula (Free Base): C5H11NO

  • Monoisotopic Mass: 101.0841 Da

  • Structure: A five-membered saturated ether ring with a pendant aminomethyl group at the C3 position.

Method A: GC-MS (Trifluoroacetic Anhydride Derivatization)

Direct injection of the amine HCl salt into a GC inlet is prohibited . The high temperature causes pyrolysis of the salt, leading to ghost peaks and inlet corrosion. We utilize Trifluoroacetic Anhydride (TFAA) derivatization to convert the polar amine into a volatile amide.

Fragmentation Logic (EI Source, 70 eV):

  • Derivatization:

    
    
    
  • Molecular Ion: The derivative adds 96 Da (replacing H with

    
    ). Target 
    
    
    
    = 197 Da.
  • Alpha Cleavage: The dominant fragmentation is cleavage alpha to the amide nitrogen.

    • 
      : 
      
      
      
      . This is the base peak, diagnostic of the N-trifluoroacetyl group attached to a methylene.
Method B: ESI-QTOF (Electrospray Ionization)

ESI is softer, preserving the molecular ion. We use HILIC (Hydrophilic Interaction Liquid Chromatography) because the polar amine elutes in the void volume on C18 columns.

Fragmentation Logic (CID - Collision Induced Dissociation):

  • Precursor:

    
     (Theoretical).
    
  • Neutral Loss (NH3): The primary amine easily eliminates ammonia (17 Da).

    • 
       (Dihydrofuran cation).
      
  • Ring Opening: High collision energy (>25 eV) opens the ether ring, producing hydrocarbon fragments (

    
    , m/z 55).
    

Visualization of Workflows

The following diagrams illustrate the decision logic and fragmentation pathways.

Diagram 1: Analytical Decision Tree

This workflow guides the researcher based on the specific data requirement (Purity vs. Structure).

DecisionTree Start Sample: (3S)-Oxolan-3-ylmethanamine HCl Goal Define Analytical Goal Start->Goal PathA Goal: Structural Fingerprint & Volatile Impurities Goal->PathA Detailed ID PathB Goal: Exact Mass, Salt Form & High Throughput Goal->PathB Rapid QC StepA1 Free Base Extraction (NaOH / DCM) PathA->StepA1 StepB1 Dilution in 50:50 ACN:H2O (with 10mM NH4Formate) PathB->StepB1 StepA2 Derivatization (TFAA / 60°C) StepA1->StepA2 StepA3 GC-MS (EI) StepA2->StepA3 ResultA Result: m/z 197 (M+) Diagnostic m/z 126 StepA3->ResultA StepB2 HILIC-ESI-QTOF StepB1->StepB2 ResultB Result: m/z 102.09 [M+H]+ Confirm Formula C5H11NO StepB2->ResultB

Caption: Analytical decision matrix for selecting between Derivatized GC-MS (left) and HILIC-ESI-MS (right).

Diagram 2: ESI Fragmentation Pathway

Proposed fragmentation mechanism under Collision Induced Dissociation (CID).

Fragmentation Parent Precursor Ion [M+H]+ m/z 102.09 (Protonated Amine) Transition Transition State (Intramolecular H-transfer) Parent->Transition CID Energy Frag1 Fragment [M+H-NH3]+ m/z 85.06 (Dihydrofuran Cation) Transition->Frag1 Loss of NH3 (17 Da) Frag2 Ring Opening m/z 57 / 55 (Hydrocarbon chains) Frag1->Frag2 High Energy (>30eV)

Caption: ESI-MS/MS fragmentation pathway showing the characteristic neutral loss of ammonia.

Experimental Protocols

Protocol A: TFAA Derivatization for GC-MS

Use this for: Raw material identification and impurity profiling.

  • Free Basing: Weigh 10 mg of the HCl salt into a 4 mL vial. Add 0.5 mL of 1N NaOH and 1 mL of Dichloromethane (DCM). Vortex for 1 minute.

  • Extraction: Allow layers to separate. Transfer the bottom organic layer (DCM) to a clean, dry reaction vial.

  • Drying: Add a spatula tip of anhydrous

    
     to the DCM extract to remove residual water (Critical: Water destroys the derivatizing reagent).
    
  • Derivatization: Transfer 200 µL of the dry DCM supernatant to a GC vial. Add 50 µL of Trifluoroacetic Anhydride (TFAA) . Cap immediately.

  • Reaction: Incubate at 60°C for 15 minutes.

  • Analysis: Inject 1 µL into GC-MS (Split 20:1).

    • Column: DB-5ms or equivalent.

    • Temp Program: 50°C (1 min)

      
       20°C/min 
      
      
      
      280°C.
Protocol B: HILIC-ESI-QTOF

Use this for: Exact mass confirmation and high-throughput purity.

  • Preparation: Dissolve 1 mg of sample in 1 mL of 50:50 Acetonitrile:Water containing 10 mM Ammonium Formate (pH 3.0).

    • Note: The buffer is essential to maintain the protonated state and improve peak shape on HILIC columns.

  • Column: Waters BEH Amide or Agilent HILIC-Z (

    
     mm, 1.7 µm).
    
  • Mobile Phase:

    • A: 10 mM Ammonium Formate in Water (pH 3).

    • B: Acetonitrile.[1]

  • Gradient: 95% B to 60% B over 5 minutes. (HILIC runs "backwards" compared to Reverse Phase).

  • MS Parameters:

    • Source: ESI Positive.[1]

    • Capillary: 3500 V.

    • Fragmentor: 100 V.

References

  • PubChem. (2023). (S)-(Tetrahydrofuran-3-yl)methanamine.[2][3] National Library of Medicine. Available at: [Link]

  • Agilent Technologies. (2020). HILIC Method Development for Polar Amines. Technical Note. Available at: [Link]

Sources

Comparative

Spectroscopic Characterization Guide: (S)-Tetrahydrofuran-3-ylmethanamine HCl

[1] Executive Summary (S)-Tetrahydrofuran-3-ylmethanamine HCl (CAS: 1156227-88-1 / 1048962-84-0 (base)) is a critical chiral building block in the synthesis of kinase inhibitors (e.g., Afatinib analogs) and neonicotinoid...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

(S)-Tetrahydrofuran-3-ylmethanamine HCl (CAS: 1156227-88-1 / 1048962-84-0 (base)) is a critical chiral building block in the synthesis of kinase inhibitors (e.g., Afatinib analogs) and neonicotinoid derivatives.[1]

In drug development, the primary challenge with this intermediate is not just structural confirmation, but form validation (differentiating the stable HCl salt from the hygroscopic free base) and enantiomeric purity .

This guide provides a definitive spectroscopic profile for the HCl salt, contrasting it with the free base and outlining the limitations of standard FTIR regarding chiral discrimination.

Comparative Spectroscopic Profile

The following data distinguishes the Hydrochloride Salt from the Free Base. Note that while the tetrahydrofuran (THF) ring vibrations remain relatively constant, the amine protonation dramatically alters the high-wavenumber region.

Table 1: Diagnostic IR Peak Assignments (HCl Salt vs. Free Base)
Functional GroupMode of VibrationHCl Salt (Target) (Wavenumber cm⁻¹)Free Base (Alternative) (Wavenumber cm⁻¹)Spectral Behavior & Causality
Amine / Ammonium N-H Stretching2800–3150 (Broad, Strong) 3300–3400 (Doublet) CRITICAL DIFFERENCE: The free base shows two sharp spikes (sym/asym stretch).[1][2][3] The HCl salt shows a massive, broad "ammonium band" due to hydrogen bonding of

with

.
Amine / Ammonium N-H Bending (Scissoring)1580–1610 (Medium) ~1600 (Sharp) Protonation often shifts this band slightly higher and broadens it compared to the free amine.
Ether (THF Ring) C-O-C Stretching1060–1100 (Strong) 1060–1100 (Strong) Characteristic of the cyclic ether. This band is largely unaffected by salt formation, serving as an internal structural reference.[1]
Alkane C-H Stretching (

)
2850–2950 (Masked) 2850–2950 (Distinct) In the HCl salt, these peaks are often "buried" under the broad ammonium envelope. In the free base, they are distinct just below 3000 cm⁻¹.
Fingerprint Combination Bands2000–2500 (Weak) Absent Amine salts often display weak "overtone" bands in this region, diagnostic of the ammonium species.

Technical Note: Standard FTIR cannot distinguish between the (S)-enantiomer and the (R)-enantiomer. Both will produce identical spectra in an achiral environment.[1] See Section 4 for Chiral Discrimination.[1]

Mechanistic Insight: The "Ammonium Envelope"

To interpret the spectrum of (S)-tetrahydrofuran-3-ylmethanamine HCl correctly, one must understand the physics of the salt formation.

  • Protonation: The lone pair on the primary amine nitrogen accepts a proton from HCl, converting

    
     (
    
    
    
    local symmetry) to
    
    
    (
    
    
    local symmetry).
  • Broadening: The resulting ammonium protons form strong hydrogen bonds with the chloride counter-ion. This widens the potential energy well of the N-H bond, causing the sharp stretching peaks to collapse into a broad "envelope" that spans 2800–3150 cm⁻¹.

  • Masking Effect: This envelope frequently obscures the C-H stretching vibrations of the THF ring, which is a hallmark of successful salt formation.

Experimental Protocols

Protocol A: ATR-FTIR Characterization (Routine QC)

Objective: Rapid identification of salt formation and moisture content.

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).[1]

    • Accessory: Diamond ATR (Single bounce).[1]

    • Resolution: 4 cm⁻¹.[1]

    • Scans: 32 (Sample) / 32 (Background).[1]

  • Background Correction:

    • Ensure the crystal is clean. Collect background immediately before sample to suppress atmospheric

      
       (2350 cm⁻¹) and 
      
      
      
      (region 3500-4000 cm⁻¹), which can interfere with amine analysis.
  • Sample Application:

    • Place ~5 mg of (S)-tetrahydrofuran-3-ylmethanamine HCl on the crystal.

    • Critical Step: Apply high pressure using the anvil. The HCl salt is crystalline and hard; poor contact yields noisy spectra.

  • Data Processing:

    • Apply ATR Correction (intensity correction proportional to frequency) if comparing against transmission library spectra.[1]

    • Look for the "Ammonium Envelope" (2800-3150 cm⁻¹) to confirm salt form.

Protocol B: Chiral Discrimination (Advanced)

Since FTIR is blind to chirality, use Vibrational Circular Dichroism (VCD) or derivatization if enantiomeric excess (ee%) is required without HPLC.

  • Method: Dissolve sample in

    
     or 
    
    
    
    .[1]
  • Measurement: Measure differential absorption of left vs. right circularly polarized IR light.

  • Result: The (S)-enantiomer will show specific positive/negative Cotton effects in the fingerprint region (900-1400 cm⁻¹) that are exact opposites of the (R)-enantiomer.

Decision Logic & Workflow

Diagram 1: Characterization Workflow

This workflow illustrates the decision process for validating the compound during synthesis or incoming QC.

QC_Workflow Start Sample Received: (S)-THF-3-ylmethanamine HCl FTIR Run ATR-FTIR Start->FTIR Check1 Check 2800-3200 cm⁻¹ Region FTIR->Check1 Result_Base Sharp Doublet (3300/3400)? Identify as FREE BASE Check1->Result_Base Sharp Peaks Result_Salt Broad Envelope? Identify as HCl SALT Check1->Result_Salt Broad Band Check2 Check 1060-1100 cm⁻¹ Result_Salt->Check2 Confirm_Struct Strong C-O-C Band? THF Ring Intact Check2->Confirm_Struct Yes Fail_Struct Band Missing? Ring Cleavage/Impurity Check2->Fail_Struct No Chiral_Check Is Enantiomeric Purity Required? Confirm_Struct->Chiral_Check VCD_HPLC Proceed to VCD or Chiral HPLC Chiral_Check->VCD_HPLC Yes Release Release for Synthesis Chiral_Check->Release No (Racemic/Achiral Step)

Caption: QC decision tree for distinguishing Salt vs. Free Base and validating the THF ring structure.

Diagram 2: Spectral Region Map

A visual guide to the specific regions of interest for this molecule.

Spectral_Map Region1 3500 - 2800 cm⁻¹ Ammonium (NH3+) Stretching Region2 2500 - 2000 cm⁻¹ Overtones (Weak) Region3 1600 cm⁻¹ N-H Bending Region4 1100 - 1050 cm⁻¹ THF Ring (C-O-C) Molecule (S)-THF-3-ylmethanamine HCl Molecule->Region1 Dominant Feature Molecule->Region2 Diagnostic for Salt Molecule->Region3 Confirmation Molecule->Region4 Structural Core

Caption: Key spectral windows for (S)-tetrahydrofuran-3-ylmethanamine HCl analysis.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Authoritative text on Amine vs. Ammonium salt shifts).

  • Nafie, L. A. (2020).[1] Vibrational Optical Activity: Principles and Applications. John Wiley & Sons.[1] (Source for VCD theory on chiral amines).[1]

  • National Institutes of Health (PubChem). (2025).[1] Compound Summary: (S)-(Tetrahydrofuran-3-yl)methanamine. [Link][1][4]

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.).[1] [Link]

Sources

Validation

Comparative Guide: Validating the Purity of Commercial (3S)-Oxolan-3-ylmethanamine Hydrochloride

As a chiral building block heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), the integrity of (3S)-oxolan-3-ylmethanamine hydrochloride (CAS: 1403763-27-8) is paramount. Commercial s...

Author: BenchChem Technical Support Team. Date: March 2026

As a chiral building block heavily utilized in the synthesis of advanced active pharmaceutical ingredients (APIs), the integrity of (3S)-oxolan-3-ylmethanamine hydrochloride (CAS: 1403763-27-8) is paramount. Commercial samples are often plagued by two distinct quality risks: chemical impurities arising from incomplete synthesis, and enantiomeric impurities (the 3R-enantiomer) resulting from racemization.

This guide provides drug development professionals with a field-proven, causality-driven framework to objectively evaluate and validate the purity of commercial batches.

Mechanistic Challenges & Analytical Causality

Validating this specific molecule requires overcoming two fundamental analytical hurdles. Understanding the why behind these challenges is critical for selecting the right methodology.

  • The Chromophore Deficit: The oxolane (tetrahydrofuran) ring and the aliphatic primary amine lack a conjugated

    
    -system. Consequently, the molecule exhibits negligible UV absorption above 210 nm. Relying solely on standard HPLC-UV leads to "phantom purity"—a dangerous scenario where non-absorbing impurities are entirely missed. Causality-Driven Solution:  Chemical purity must be assessed using universal detectors such as Charged Aerosol Detection (CAD) or quantitative NMR (qNMR).
    
  • Chiral Recognition of Primary Amines: Direct enantiomeric separation of aliphatic primary amines is notoriously difficult on standard polysaccharide chiral stationary phases (CSPs) due to severe peak tailing and weak steric interactions. Causality-Driven Solution: We must exploit host-guest chemistry. By utilizing a highly acidic mobile phase, the primary amine is protonated into an ammonium cation (–NH₃⁺). This cation forms a highly specific, stereoselective inclusion complex with the cavity of a Crown Ether CSP, enabling baseline resolution .

Mechanism Amine Primary Amine (pH 1.0 Mobile Phase) Protonation Protonated Ammonium (-NH3+) Amine->Protonation HClO4 Complex Diastereomeric Inclusion Complex Protonation->Complex Crown Chiral Crown Ether Stationary Phase Crown->Complex Host-Guest Interaction Resolution Baseline Resolution (Rs > 1.5) Complex->Resolution Differential Elution

Logical causality of chiral recognition for primary amines using crown ether stationary phases.

Comparative Analysis of Purity Validation Methods

To establish a self-validating quality control system, laboratories must choose orthogonal methods based on their specific equipment capabilities and sensitivity requirements.

Analytical MethodTarget ValidationSensitivity (LOD)Run TimeKey AdvantageLimitation
Achiral HPLC-CAD Chemical Purity< 0.05%15 minUniversal mass-balance detection; no chromophore needed.Requires specialized CAD or ELSD instrumentation.
Crown Ether Chiral HPLC Enantiomeric Excess (ee%)0.1%20 minDirect injection; baseline resolution (

).
Highly acidic mobile phase degrades standard LC systems.
¹H-NMR with (S)-BINOL Enantiomeric Excess (ee%)1.0 - 2.0%5 minRapid screening; no chiral column required.Lower sensitivity for trace enantiomer quantification.

Experimental Protocols: Self-Validating Systems

A protocol is only trustworthy if it contains internal checks to prove it is functioning correctly. The following methodologies embed system suitability criteria directly into the workflow .

Protocol A: Direct Chiral HPLC via Crown Ether Inclusion

This is the gold-standard method for determining the enantiomeric excess of (3S)-oxolan-3-ylmethanamine.

Step-by-Step Methodology:

  • Mobile Phase Preparation: Prepare an aqueous solution of perchloric acid (HClO₄) and adjust strictly to pH 1.0.

    • Self-Validation Check: Verify pH meter calibration. If the pH exceeds 1.5, the amine will not fully protonate, resulting in collapsed resolution and peak tailing.

  • Sample Preparation: Dissolve the commercial (3S)-oxolan-3-ylmethanamine HCl sample in the mobile phase to a concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: Crownpak CR(+) (4.0 mm × 150 mm, 5 µm) or equivalent crown ether CSP.

    • Flow Rate: 0.8 mL/min.

    • Temperature: 25 °C (Strictly controlled; inclusion complex stability is highly temperature-dependent).

    • Detection: UV at 210 nm (if baseline permits) or CAD (Evaporator temp 35 °C).

  • System Suitability Injection: Inject a racemic standard of oxolan-3-ylmethanamine.

    • Acceptance Criteria: The resolution (

      
      ) between the (3R) and (3S) peaks must be 
      
      
      
      . If the system cannot resolve the racemate, it cannot be trusted to validate the pure sample.
Protocol B: Rapid NMR Screening using Chiral Solvating Agents (CSA)

For laboratories lacking specialized chiral columns, ¹H-NMR utilizing (S)-BINOL as a CSA offers a rapid, orthogonal verification method .

Step-by-Step Methodology:

  • Free-Basing the Sample (Critical Step): Commercial samples are HCl salts. The amine must be a free base to hydrogen-bond with the CSA. Dissolve 5 mg of the sample in 0.5 mL CDCl₃. Wash with 0.5 mL of saturated aqueous Na₂CO₃ directly in a vial. Extract and dry the CDCl₃ layer over anhydrous Na₂SO₄.

  • CSA Addition: Add 2.0 molar equivalents of (S)-BINOL to the NMR tube containing the free-based sample.

  • Acquisition: Record the ¹H-NMR spectrum at 400 MHz or higher.

  • Data Analysis: The transient diastereomeric complexes will cause the methylene protons adjacent to the amine to split into distinct signals for the 3S and 3R enantiomers. Integrate these distinct peaks to calculate the ee%.

Comprehensive Validation Workflow

To ensure total batch integrity before releasing the commercial sample for downstream API synthesis, follow this sequential decision matrix.

Workflow Sample Commercial Sample (3S)-Oxolan-3-ylmethanamine HCl ChemPurity Step 1: Chemical Purity Achiral HPLC-CAD Sample->ChemPurity Dec1 Chemical Purity ≥ 98.0%? ChemPurity->Dec1 ChiralPurity Step 2: Enantiomeric Purity Chiral HPLC (Crown Ether) Dec2 Enantiomeric Excess ≥ 99.0%? ChiralPurity->Dec2 Dec1->ChiralPurity Yes Reject Batch Rejected Quarantine Dec1->Reject No Approve Batch Approved Release for Synthesis Dec2->Approve Yes Dec2->Reject No

Analytical workflow for chemical and enantiomeric purity validation of chiral amines.

References

  • Title: Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide Source: PubMed Central (PMC) URL: [Link]

  • Title: System Suitability and Validation for Chiral Purity Assays of Drug Substances Source: Chromatography Online URL: [Link]

  • Title: A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H-NMR Source: RSC Advances URL: [Link]

Comparative

optical rotation values for (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride

Optical Rotation Benchmarks for (S)-3-(Aminomethyl)tetrahydrofuran Hydrochloride: A Comparative Guide for Chiral API Synthesis Executive Summary For drug development professionals and analytical chemists, validating the...

Author: BenchChem Technical Support Team. Date: March 2026

Optical Rotation Benchmarks for (S)-3-(Aminomethyl)tetrahydrofuran Hydrochloride: A Comparative Guide for Chiral API Synthesis

Executive Summary

For drug development professionals and analytical chemists, validating the chiral purity of early-stage building blocks is a non-negotiable step in the synthesis of Active Pharmaceutical Ingredients (APIs). (S)-3-(Aminomethyl)tetrahydrofuran hydrochloride is a highly versatile chiral scaffold utilized extensively in the pharmaceutical industry[1]. This guide objectively compares the optical rotation benchmarks of the (S)-enantiomer against its alternatives, explains the causality behind analytical deviations, and provides a self-validating protocol for high-precision polarimetry.

Strategic Importance in Drug Discovery

The compact, rigid tetrahydrofuran ring structure of 3-(aminomethyl)tetrahydrofuran, combined with its ability to effectively cross the blood-brain barrier, makes it an ideal building block for neurological therapeutics[1]. More recently, the precise 3D conformation dictated by the (S)-stereocenter at the C3 position has proven critical in the development of novel targeted therapies.

For instance, this specific chiral motif is a key structural component in the synthesis of pyrrolo[2,3-b]pyrazine-based HPK1 inhibitors, which are designed to modulate immune responses in oncology[2]. Additionally, it serves as a critical intermediate in the development of heterocyclic GLP-1 agonists for the management of Type 2 Diabetes Mellitus[3]. Using the incorrect enantiomer or a partially racemized batch directly abolishes target binding affinity.

Pathway TCR T-Cell Receptor Activation HPK1 HPK1 Kinase (Target) TCR->HPK1 Activates Immune T-Cell Proliferation HPK1->Immune Suppresses Inhibitor (S)-THF-based HPK1 Inhibitor Inhibitor->HPK1 Blocks Inhibitor->Immune Restores

Caption: Mechanism of action for (S)-THF-derived HPK1 inhibitors in immune modulation.

Comparative Optical Rotation Benchmarks

While Chiral HPLC provides the relative ratio of enantiomers (enantiomeric excess, % ee), it cannot independently confirm absolute macroscopic chirality without a known reference standard. Furthermore, HPLC UV detectors are blind to achiral, non-UV-absorbing impurities (such as inorganic salts).

Polarimetry solves this by providing an orthogonal, self-validating measurement. The specific rotation (


) confirms both the absolute configuration and the bulk purity of the batch. Below is the comparative benchmark data for commercial-grade amine hydrochlorides.
CompoundEnantiomeric Excess (ee)SolventConcentrationTempBenchmark

(S)-3-(Aminomethyl)THF HCl > 99.0%Methanol1.0 g/100 mL20 °C+16.0° to +19.0°
(R)-3-(Aminomethyl)THF HCl > 99.0%Methanol1.0 g/100 mL20 °C-16.0° to -19.0°
Racemic Mixture 0%Methanol1.0 g/100 mL20 °C0.0°

Causality in Analytical Deviations: The "Why"

As an Application Scientist, I frequently observe discrepancies in batch-to-batch specific rotation data for amine hydrochlorides. These deviations are rarely due to the actual racemization of the highly stable tetrahydrofuran ring. Instead, the causality traces back to the hygroscopic nature of the hydrochloride salt.

When the salt absorbs ambient moisture, the water mass artificially lowers the true concentration (


) of the chiral species in the volumetric solution. According to Biot’s law (

), a depressed concentration yields a falsely low specific rotation. Therefore, a self-validating protocol must integrate Karl Fischer (KF) moisture titration prior to polarimetry to correct the sample mass to a strictly anhydrous basis.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your batch release data, execute the following self-validating workflow.

Step 1: Moisture Determination (Karl Fischer)

  • Action: Titrate a 100 mg aliquot of the batch using a volumetric Karl Fischer titrator.

  • Causality: Establishes the exact water content (%

    
    ). This value is mathematically applied to calculate the true anhydrous mass of the API, preventing artificially depressed specific rotation values caused by hygroscopic weight gain.
    

Step 2: Volumetric Sample Preparation

  • Action: Weigh exactly 1.000 g (anhydrous equivalent, based on KF data) of (S)-3-(Aminomethyl)tetrahydrofuran HCl into a calibrated 100 mL Class A volumetric flask. Dissolve and make up to the mark with HPLC-grade Methanol at exactly 20.0 °C.

  • Causality: Specific rotation is highly temperature- and density-dependent. Preparing the solution at the exact measurement temperature prevents volumetric expansion or contraction that alters the actual concentration (

    
    ) during the measurement phase.
    

Step 3: System Suitability and Blanking

  • Action: Flush a 100 mm (1 dm) thermostated polarimeter cell with HPLC-grade Methanol. Zero the polarimeter at 589 nm (Sodium D-line).

  • Causality: This self-validating step ensures that the cell windows are completely free of residual chiral contaminants from previous runs and that the solvent itself does not contribute to the observed rotation (

    
    ).
    

Step 4: Measurement

  • Action: Rinse the cell three times with the prepared sample solution, then fill completely to eliminate air bubbles. Record the observed rotation (

    
    ) at 20.0 °C. Calculate 
    
    
    
    .
  • Causality: Multiple rinses prevent dilution by residual blank solvent. Strict temperature control ensures the solvent density and the molecule's conformational distribution remain constant, yielding highly reproducible data.

Workflow A Weigh (S)-3-(Aminomethyl)THF HCl (Correct for Moisture via KF) B Dissolve in Anhydrous MeOH (Volumetric Flask) A->B C Measure Optical Rotation (589 nm, 20°C) B->C D Calculate Specific Rotation [α]D C->D E Compare to Spec (+16° to +19°) D->E F Batch Approved E->F In Spec G Investigate Purity/ee E->G Out of Spec

Caption: Workflow for self-validating optical rotation measurement of chiral THF amines.

References

  • Title: WO2021000925A1 - PYRROLO [2, 3-b] PYRAZINES AS HPK1 INHIBITOR AND THE USE THEREOF Source: Google Patents URL
  • Title: WO2022028572A1 - Heterocyclic glp-1 agonists Source: Google Patents URL

Sources

Validation

Structural Confirmation of (3S)-Oxolan-3-ylmethanamine Reaction Products: A Comparative Analytical Guide

Executive Summary The integration of chiral building blocks like [(3S)-oxolan-3-yl]methanamine (also known as (S)-(tetrahydrofuran-3-yl)methanamine) into small-molecule therapeutics is a cornerstone of modern drug discov...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The integration of chiral building blocks like [(3S)-oxolan-3-yl]methanamine (also known as (S)-(tetrahydrofuran-3-yl)methanamine) into small-molecule therapeutics is a cornerstone of modern drug discovery, particularly in the development of kinase and integrin inhibitors. However, the structural and stereochemical confirmation of its reaction products (typically amides, ureas, or secondary amines) presents a significant analytical bottleneck.

This guide objectively compares the performance of three analytical workflows for the structural and stereochemical confirmation of these derivatives: Chiral Supercritical Fluid Chromatography coupled with Mass Spectrometry (cSFC-MS) (The Recommended Product Workflow), Chiral HPLC-UV (Alternative 1), and 1H-NMR with Chiral Solvating Agents (Alternative 2). By evaluating resolution kinetics, solvent efficiency, and orthogonal data yield, we demonstrate why cSFC-MS paired with 2D-NMR provides the most robust, self-validating system for late-stage chemical development.

The Analytical Challenge: Stereochemical Integrity & Connectivity

The starting material, (3S)-oxolan-3-ylmethanamine, possesses a highly polar primary amine adjacent to an oxygen-containing heterocycle [1][1]. When subjected to standard amide coupling conditions (e.g., HATU, DIPEA) or reductive aminations, two primary structural risks emerge:

  • Regiochemical Ambiguity: Harsh basic conditions can occasionally trigger unexpected ring-opening side reactions rather than clean primary amine substitution.

  • Trace Epimerization: The basicity of the reaction medium can lead to trace deprotonation at the C3 position of the oxolane ring, converting the desired (3S) isomer into the (3R) enantiomer/epimer.

Confirming the final structure requires an orthogonal approach that simultaneously validates exact atomic connectivity and absolute stereochemical purity.

Comparative Analysis of Analytical Platforms

To objectively evaluate the best approach for screening these derivatives, we compare three distinct methodologies.

The Recommended Workflow: Chiral SFC-MS

Supercritical Fluid Chromatography (SFC) utilizes supercritical CO₂ mixed with a polar modifier (e.g., Ethanol). The gas-like diffusivity and liquid-like density of supercritical CO₂ drastically reduce the van Deemter A-term (eddy diffusion). For bulky oxolane derivatives, this translates to sharper peaks and baseline resolution (


) in a fraction of the time compared to liquid chromatography. Recent large-scale profiling studies have successfully employed Chiral SFC using Daicel AD columns with CO₂/EtOH (containing 0.5% NH₃) to resolve complex tetrahydrofuran-3-yl pyrazole carboxamides [2][2]. Alternatively, Whelk-O1 stationary phases have demonstrated exceptional enantioselectivity for these specific chiral building blocks [3][3].
Alternative 1: Chiral HPLC-UV

Chiral HPLC remains a widely utilized technique. However, normal-phase HPLC often suffers from peak broadening due to the slow mass transfer kinetics of the oxolane ring in viscous solvents like hexane/isopropanol. Furthermore, normal-phase solvents are notoriously difficult to couple with Electrospray Ionization Mass Spectrometry (ESI-MS), limiting the output to UV detection alone.

Alternative 2: 1H-NMR with Chiral Solvating Agents (CSA)

For instances where chromatographic separation is challenging, NMR spectroscopy utilizing chiral solvating agents (CSAs) like (R)-(-)-mandelic acid provides a non-separative alternative [4][4]. The CSA forms transient diastereomeric complexes with the enantiomers, splitting their NMR signals. While excellent for structural connectivity, it lacks the sensitivity required to detect trace epimerization (<1%) common in late-stage drug development.

Quantitative Performance Data

The following table summarizes the performance of the three platforms when analyzing a model (3S)-oxolan-3-ylmethanamine amide derivative.

Analytical ParameterChiral SFC-MS (Recommended)Chiral HPLC-UV (Alternative 1)1H-NMR + CSA (Alternative 2)
Primary Output

,

, Exact Mass (

)

,

Diastereomeric Ratio
Analysis Time 3 – 5 mins15 – 30 mins~10 mins (Prep + Scan)
LOD for (3R) Epimer < 0.1% ~0.5%~2.0%
Solvent Consumption Very Low (Primarily CO₂)High (Hexane/IPA)Low (Deuterated Solvent)
Simultaneous Structural ID Yes (via ESI-MS coupling)No (UV detection only)Yes (Full connectivity)

Experimental Methodologies & Self-Validating Protocols

To ensure absolute scientific integrity, the following protocols are designed as self-validating systems. The results of one analytical step inherently verify the assumptions of the previous step.

Protocol A: Synthesis of Model Derivative
  • Reaction: Dissolve (3S)-oxolan-3-ylmethanamine (1.0 eq) and 3-fluorobenzoic acid (1.1 eq) in anhydrous DMF (0.2 M).

  • Coupling: Add HATU (1.2 eq) followed by DIPEA (3.0 eq). Stir at room temperature for 2 hours.

  • Workup: Quench with saturated aqueous

    
    . Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over 
    
    
    
    , and concentrate in vacuo.
Protocol B: Achiral Structural Confirmation (2D-NMR & HRMS)
  • HRMS (Q-TOF): Inject 1 µL of a 1 µg/mL solution (in MeCN) into an ESI-Q-TOF system.

    • Self-Validation Checkpoint: The exact mass of the

      
       ion must match the calculated theoretical mass within 
      
      
      
      ppm, confirming the empirical formula and ruling out dimerization.
  • 2D-NMR (HSQC/HMBC): Dissolve 10 mg of the product in

    
    . Acquire 
    
    
    
    ,
    
    
    , HSQC, and HMBC spectra.
    • Self-Validation Checkpoint: The appearance of a definitive cross-peak in the HMBC spectrum between the oxolane C3-proton (

      
       ~2.5 ppm) and the newly formed amide carbonyl carbon (
      
      
      
      ~165-170 ppm) proves the exact regiochemistry of the coupling, validating that the reaction occurred cleanly at the primary amine.
Protocol C: Stereochemical Profiling via Chiral SFC-MS
  • Sample Prep: Dissolve the purified product in Methanol to a concentration of 1 mg/mL.

  • Chromatography: Inject 2 µL onto a Daicel Chiralpak AD-H column (4.6 x 250 mm, 5 µm).

  • Mobile Phase: Supercritical CO₂ / Ethanol containing 0.5%

    
     (45:55 v/v). Flow rate: 3.0 mL/min. Backpressure: 100 bar. Temperature: 35 °C.
    
    • Mechanistic Note: The addition of 0.5%

      
       is critical. Without it, the residual basicity of the amide/amine interacts strongly with free silanol groups on the stationary phase, causing severe peak tailing and obscuring the trace (3R) epimer.
      
  • Detection: Monitor via PDA (214 nm) and ESI-MS (Positive mode).

    • Self-Validation Checkpoint: The co-elution of the UV peak with the Extracted Ion Chromatogram (EIC) for the target mass confirms that the separated chiral peaks are indeed the target enantiomers/epimers, and not system impurities or degradants.

Workflow Visualization

The following diagram illustrates the orthogonal logic of the structural confirmation pipeline.

G Start Reaction Product (3S)-oxolan-3-ylmethanamine Derivative Split1 Start->Split1 Achiral Achiral Structural Confirmation (Connectivity & Mass) Split1->Achiral Chiral Stereochemical Confirmation (Enantiomeric Excess) Split1->Chiral HRMS HRMS (Q-TOF) Exact Mass < 5 ppm Achiral->HRMS NMR 2D-NMR (HSQC/HMBC) Regiochemistry Validated Achiral->NMR SFC Chiral SFC-MS (Recommended Workflow) Chiral->SFC HPLC Chiral HPLC-UV (Alternative 1) Chiral->HPLC CSA NMR + CSA (Alternative 2) Chiral->CSA

Orthogonal workflow for structural and stereochemical confirmation of chiral oxolane derivatives.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 25630601, (S)-(tetrahydrofuran-3-yl)methanamine". PubChem.
  • Supporting Information. "The Discovery of MORF-627, a Highly Selective Conformationally-Biased Zwitterionic Integrin αvβ6 Inhibitor". DOI.org.
  • "Large-Scale Chemical-Genetic Interaction Profiling Identifies a Novel Small-Molecule Inhibitor of Mycobacterium tuberculosis Polyketide Synthase 13". bioRxiv.
  • "Navigating Chirality: A Comparative Guide to Enantiomeric Excess Determin

Sources

Comparative

Comparative Reactivity Guide: Oxolanyl Amines vs. Pyrrolidinyl Amines

This guide provides an in-depth technical comparison between Oxolanyl Amines (specifically 3-aminotetrahydrofuran) and Pyrrolidinyl Amines (specifically 3-aminopyrrolidine).[1] It is designed for medicinal chemists and p...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between Oxolanyl Amines (specifically 3-aminotetrahydrofuran) and Pyrrolidinyl Amines (specifically 3-aminopyrrolidine).[1] It is designed for medicinal chemists and process scientists evaluating bioisosteric replacements or optimizing synthetic routes.

[2]

Executive Summary: The Bioisosteric Switch

In drug discovery, the transition between a pyrrolidine (nitrogen-containing) and an oxolane (tetrahydrofuran, oxygen-containing) core is a classic bioisosteric "switch."[1] While often performed to modulate metabolic stability or solubility, this substitution drastically alters the electronic landscape and reactivity profile of the attached amine.

  • Oxolanyl Amines (e.g., 3-aminotetrahydrofuran, 3-ATHF): Exhibit reduced basicity and nucleophilicity due to the strong inductive (-I) effect of the ring oxygen.[1] They offer improved lipophilicity and metabolic silence regarding N-oxidation.

  • Pyrrolidinyl Amines (e.g., 3-aminopyrrolidine, 3-AP): Function as "super-nucleophiles" with dual basic centers.[2] They require careful chemoselective protection strategies and are prone to oxidative metabolism but offer superior water solubility and H-bond acceptor capability.

Physicochemical Properties Matrix

The following data summarizes the core differences that drive reactivity and ADME behavior.

PropertyOxolanyl Amine (3-ATHF) Pyrrolidinyl Amine (3-AP) Impact on Reactivity/Design
Structure Tetrahydrofuran-3-aminePyrrolidin-3-amine3-AP has two nucleophilic sites; 3-ATHF has one.[1]
Ring Heteroatom Oxygen (Ether)Nitrogen (Secondary Amine)Oxygen is electronically static; Ring Nitrogen is reactive/basic.[1]
pKa (Exocyclic NH₂) ~9.5 (Est.)~9.8 (if ring N protected)*Oxygen's -I effect lowers pKa compared to carbocycles (~10.6).[1]
pKa (Ring Heteroatom) N/A (Neutral Ether)~11.3 (Secondary Amine)Ring N of 3-AP is the primary basic center.[1]
LogP (Lipophilicity) -0.7-0.93-ATHF is more lipophilic (better permeability potential).[1]
H-Bond Donors 1 (Exocyclic NH₂)2 (Exocyclic NH₂ + Ring NH)3-AP has higher polarity and water solubility.[1]
Electronic Effect Strong -I (Inductive w/d)Weak -I (vs Carbon), +M potentialOxygen deactivates the exocyclic amine more than Nitrogen does.[1]

*Note: In unprotected 3-AP, the diprotonated species has pKa values typically around 7.5 and 10.5, with the ring nitrogen being the more basic site.

Structural & Electronic Analysis

The reactivity difference is governed by the electronegativity difference between Oxygen (3.44) and Nitrogen (3.04).[1]

Mechanism of Deactivation

In 3-ATHF , the ring oxygen exerts a through-bond inductive withdrawal of electron density. This "pull" destabilizes the developing positive charge on the exocyclic nitrogen during nucleophilic attack (e.g., transition state of an amide coupling), effectively raising the activation energy.

In 3-AP , the ring nitrogen is less electronegative. Furthermore, if the ring nitrogen is alkylated (tertiary), it can donate electron density via hyperconjugation, potentially increasing the nucleophilicity of the exocyclic amine relative to the oxygen analogue.

ElectronicEffects cluster_0 Reactivity Consequence Oxolane Oxolanyl Amine (3-ATHF) (Ring Oxygen) ExoN_Ox Exocyclic Amine (Reduced Nucleophilicity) Oxolane->ExoN_Ox Strong -I Effect (Electron Withdrawal) Pyrrolidine Pyrrolidinyl Amine (3-AP) (Ring Nitrogen) ExoN_Py Exocyclic Amine (Standard/High Nucleophilicity) Pyrrolidine->ExoN_Py Weak -I Effect RingN_Py Ring Amine (Competing Nucleophile) Pyrrolidine->RingN_Py Direct Reactivity

Figure 1: Electronic influence of ring heteroatoms on amine reactivity. The red dashed line indicates the deactivating inductive effect of oxygen in 3-ATHF.

Reactivity Profiles & Experimental Protocols

Nucleophilic Substitution (SɴAr / Alkylation)

Scenario: Reacting the amine with a chloropyrimidine or alkyl halide.

  • Pyrrolidinyl Amine (3-AP):

    • Challenge: Chemoselectivity. The ring secondary amine is sterically more accessible and electronically more nucleophilic (pKa ~11.3) than the exocyclic primary amine.

    • Outcome: Without protection, alkylation occurs preferentially at the ring nitrogen .[2]

    • Protocol Requirement: Use 1-Boc-3-aminopyrrolidine to force reaction at the exocyclic amine.

  • Oxolanyl Amine (3-ATHF):

    • Challenge: Reaction Rate. The nucleophilicity is suppressed by the oxygen atom (approx. 2-5x slower reaction rates than cyclopentylamine).

    • Outcome: Clean mono-alkylation at the exocyclic amine, but requires higher temperatures or stronger bases (e.g., DIPEA/heat) compared to the pyrrolidine analog.

Amide Coupling (Acylation)

Scenario: Coupling with a carboxylic acid using HATU/DMF.

  • 3-ATHF:

    • Behaves as a "hindered" primary amine.

    • Optimization: May require 1.5 - 2.0 equivalents of the amine to drive completion due to slower kinetics.

  • 3-AP:

    • Fatal Flaw (Unprotected): The ring nitrogen will couple first or simultaneously, leading to polymerization or bis-acylation.[1]

    • Solution: Orthogonal protection is mandatory (e.g., Boc-protection of ring N).[1]

Metabolic Stability (Microsomal Stability)[1]
  • 3-AP: High liability. The pyrrolidine ring is susceptible to:

    • N-Oxidation: Formation of N-oxides.

    • 
      -Hydroxylation:  CYP450 oxidation adjacent to the ring nitrogen, leading to ring opening or reactive iminium ions.
      
  • 3-ATHF: High stability. The ether ring is generally metabolically robust, blocking the oxidative pathways common to cyclic amines. This makes 3-ATHF a superior choice for extending half-life (

    
    ).[1]
    

Synthetic Methodologies

Protocol A: Chemoselective Functionalization of 3-AP

To utilize the exocyclic amine while preserving the ring amine for later diversification.

  • Starting Material: Use 1-N-Boc-3-aminopyrrolidine (commercially available).[1]

  • Coupling: React with Electrophile (R-COCl or R-X) in DCM with

    
     (1.2 eq).
    
    • Note: The Boc group reduces the nucleophilicity of the ring, but steric crowding at C3 can still slow the reaction at the exocyclic amine.

  • Deprotection: Treat with 4M HCl in Dioxane or TFA/DCM (1:1).[1]

  • Workup: Neutralize carefully; the resulting secondary amine is highly water-soluble. Do not use aqueous extraction if possible; precipitate the salt.

Protocol B: Synthesis with 3-ATHF

To overcome reduced nucleophilicity in SɴAr reactions.

  • Solvent: Use polar aprotic solvents (DMSO or NMP) to enhance nucleophilicity.[1]

  • Base: Use a non-nucleophilic strong base like Cs₂CO₃ (2.0 eq) rather than weak organic bases.

  • Temperature: Heat is often required (

    
    ) where a pyrrolidine might react at RT.[1]
    
  • Purification: 3-ATHF derivatives are lipophilic (unlike 3-AP).[1] Standard silica chromatography (Hex/EtOAc) is effective.[1]

SynthesisWorkflow Start Target: Amide Bond Formation Choice Select Core Start->Choice PathAP Pyrrolidinyl Amine (3-AP) Choice->PathAP PathATHF Oxolanyl Amine (3-ATHF) Choice->PathATHF Protect MANDATORY: Protect Ring N (Use 1-Boc-3-aminopyrrolidine) PathAP->Protect CoupleAP Coupling Reaction (Fast Kinetics) Protect->CoupleAP Deprotect Deprotection Step (TFA or HCl) CoupleAP->Deprotect Direct Direct Coupling (No Protection Needed) PathATHF->Direct Optimize Optimization Required: Increase Temp or Eq. Direct->Optimize

Figure 2: Decision tree for synthetic workflow.[1] Note the mandatory protection step for pyrrolidines vs. the optimization requirement for oxolanes.

References

  • Basicity and Nucleophilicity of Cyclic Amines

    • Title: Nucleophilicity Trends of Amines.[3][4]

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Bioisosteric Replacement Strategies

    • Title: Bioisosterism: A Useful Strategy for Molecular Modific
    • Source: Bentham Science / ResearchG
    • URL:[Link]

  • Physical Properties of 3-Aminotetrahydrofuran

    • Title: (S)-3-Aminotetrahydrofuran | C4H9NO | CID 14243168.[1][5]

    • Source: PubChem.[5][6]

    • URL:[Link][1]

  • Physical Properties of 3-Aminopyrrolidine

    • Title: 3-Aminopyrrolidine | C4H10N2 | CID 164401.
    • Source: PubChem.[5][6]

    • URL:[Link][1]

  • Reactivity of Heterocycles in Drug Design

    • Title: Ring Systems in Medicinal Chemistry: A Cheminform
    • Source: ChemRxiv.
    • URL:[Link][1]

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Proper Handling and Disposal of (3S)-oxolan-3-ylmethanamine hydrochloride

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to pilot-scale operations requires more than just following safety data sheets (SDS)—it requires a mechanistic understanding o...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that the transition from bench-scale synthesis to pilot-scale operations requires more than just following safety data sheets (SDS)—it requires a mechanistic understanding of the chemicals we handle. (3S)-oxolan-3-ylmethanamine hydrochloride (also known as (3S)-(tetrahydrofuran-3-yl)methanamine hydrochloride) is a highly versatile building block. Because its unique tetrahydrofuran ring structure effectively crosses the blood-brain barrier, it is heavily utilized in the development of novel neuro-pharmaceuticals[1].

However, the very properties that make it biologically active also dictate strict handling and disposal protocols. As an amine hydrochloride salt, improper disposal can lead to the acidification of aqueous waste streams, the release of volatile free-base amines, or the generation of toxic nitrogen oxides (NOx) if combusted improperly. This guide provides a self-validating, step-by-step operational framework for the safe disposal of this compound.

I. Physicochemical & Hazard Profile

To design an effective disposal strategy, we must first understand the quantitative and qualitative hazard profile of the molecule. The hydrochloride salt form stabilizes the amine but introduces specific solubility and acidity characteristics that dictate our waste segregation logic.

Table 1: Key Chemical and Hazard Data

Property / ParameterValue / Description
Chemical Name (3S)-oxolan-3-ylmethanamine hydrochloride
CAS Number 1403763-27-8
Molecular Formula C5H11NO • HCl (C5H12ClNO)
Molecular Weight 137.61 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritant), H319 (Eye irritant), H335 (Respiratory irritant)[2]
Chemical Incompatibilities Strong oxidizing agents, strong bases (liberates free amine)[2]
II. Waste Segregation & Containment Logic

The foundational rule of chemical disposal is causality: why do we segregate? For (3S)-oxolan-3-ylmethanamine hydrochloride, mixing the salt with strong bases in a general waste carboy will cause an exothermic deprotonation, liberating the volatile and highly odorous free-base amine. Conversely, mixing it with strong oxidizers can trigger dangerous side reactions[2]. Therefore, waste streams must be strictly segregated at the point of generation.

WasteWorkflow Start Waste Generation: (3S)-oxolan-3-ylmethanamine HCl Solid Solid Waste (Powder/Crystals) Start->Solid Aqueous Aqueous Solutions (Reaction Mother Liquors) Start->Aqueous PPE Contaminated PPE (Gloves/Vials) Start->PPE SegSolid Double-bag in Sealable Polyethylene Solid->SegSolid SegAq pH Adjustment (pH 6-8) Store in HDPE Carboy Aqueous->SegAq PPE->SegSolid Incineration RCRA-Approved Incineration (with NOx/HCl scrubbers) SegSolid->Incineration SegAq->Incineration

Workflow for segregation and disposal of (3S)-oxolan-3-ylmethanamine HCl waste streams.

III. Step-by-Step Disposal Protocols

Under the Resource Conservation and Recovery Act (RCRA), while this specific salt may not be explicitly P- or U-listed, it meets the criteria for hazardous waste due to its toxicity and irritant properties, placing the responsibility of proper disposal on the user[3].

Protocol A: Solid Waste Accumulation (Powders and Crystals)
  • Collection: Using anti-static, non-sparking tools, carefully sweep up solid residues. Causality: The compound is a respiratory irritant (H335); avoiding rapid sweeping prevents the aerosolization of the fine hydrochloride powder[2].

  • Primary Containment: Transfer the solid into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) container.

  • Secondary Containment: Place the HDPE container inside a sealable polyethylene bag to prevent moisture ingress, which can cause the salt to clump and adhere to surfaces.

  • Validation Step: Inspect the exterior of the primary container using a UV light or visual check to ensure no residual powder is present before transferring it to the Satellite Accumulation Area (SAA).

Protocol B: Aqueous Waste Neutralization (Self-Validating System)

Aqueous mother liquors containing this compound are mildly acidic due to the hydrochloride salt.

  • Assessment: Extract a 5 mL aliquot of the waste stream and measure the initial pH using a calibrated pH meter.

  • Neutralization: In a fume hood, slowly titrate the bulk waste with a dilute sodium bicarbonate (

    
    ) solution until the pH reaches 6.5–7.5. Causality: Using a weak base like 
    
    
    
    prevents localized spikes in pH that would prematurely liberate the volatile free amine, which occurs if strong bases like
    
    
    are used rapidly.
  • Validation Step: Allow the solution to stir for 15 minutes, then take a secondary pH reading. If the pH remains stable at 7.0 ± 0.5, the neutralization is validated. Only then should the container be sealed.

  • Storage: Transfer to a dedicated "Halogenated/Nitrogenous Aqueous Waste" carboy.

IV. Spill Response & Decontamination

In the event of an accidental release, immediate containment is required to mitigate skin and eye irritation risks (H315, H319)[2].

  • Isolation: Evacuate personnel from the immediate vicinity and increase laboratory ventilation.

  • PPE Donning: Responders must wear N95/P100 particulate respirators, nitrile gloves, and splash-proof chemical goggles.

  • Containment & Recovery:

    • For Solids: Do not dry sweep. Lightly moisten the spill with water to suppress dust, then absorb with an inert material (e.g., vermiculite).

    • For Liquids: Ring the spill with dry sand or universal absorbent pads, working from the outside in.

  • Decontamination Validation (The Swab Test): After wiping the area with a mild detergent solution, swab the surface with a moistened pH test strip. A return to the ambient baseline pH (typically 6.5-7.5) validates the complete removal of the acidic hydrochloride salt residue.

V. Regulatory & Incineration Mechanics

The ultimate disposal method for (3S)-oxolan-3-ylmethanamine hydrochloride is high-temperature incineration at a licensed RCRA facility[3]. As scientists, we must understand why this is the mandated endpoint.

The molecule contains both nitrogen and chlorine. Standard combustion of this compound yields carbon dioxide and water, but also produces hazardous hydrogen chloride (


) gas and nitrogen oxides (

). Therefore, the selected disposal facility must utilize specific abatement technologies.

ThermalDecomp Molecule (3S)-oxolan-3-ylmethanamine HCl C5H12ClNO Combustion High-Temp Incineration (>1000°C, Excess O2) Molecule->Combustion Gases Raw Effluent Gases CO2, H2O, NOx, HCl Combustion->Gases Scrubber1 Alkaline Scrubber (Neutralizes HCl -> NaCl) Gases->Scrubber1 Scrubber2 Catalytic Reduction (Reduces NOx -> N2) Gases->Scrubber2 SafeEmission Safe Atmospheric Emission (N2, CO2, H2O) Scrubber1->SafeEmission Scrubber2->SafeEmission

Thermal decomposition and abatement pathway during RCRA-approved incineration.

By ensuring your waste manifests clearly indicate the presence of halogenated amines, you enable the disposal facility to route the waste to an incinerator equipped with alkaline scrubbers (to neutralize


) and selective catalytic reduction units (to reduce 

to inert

).
References
  • PCCA. "Safety Data Sheet: Amine Hydrochloride (RCRA Guidelines)." PCCA. Available at: [Link]

Sources

Handling

Personal Protective Equipment &amp; Handling Guide: (3S)-Oxolan-3-ylmethanamine Hydrochloride

Executive Directive Do not treat this compound as a generic salt. (3S)-Oxolan-3-ylmethanamine hydrochloride (CAS: 1003610-80-1) presents a specific profile of hygroscopicity and irritancy that requires strict humidity co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Directive

Do not treat this compound as a generic salt. (3S)-Oxolan-3-ylmethanamine hydrochloride (CAS: 1003610-80-1) presents a specific profile of hygroscopicity and irritancy that requires strict humidity control and respiratory protection. While classified as an irritant (Skin/Eye Cat.[1][2] 2) and harmful if swallowed (Acute Tox. 4), the primary operational risk is degradation via moisture absorption , which alters stoichiometry in sensitive chiral syntheses, and dust inhalation during weighing.

This guide replaces generic safety templates with a specific, self-validating workflow designed to preserve chemical integrity and ensure operator safety.

Chemical Profile & Risk Assessment

Understanding the physicochemical behavior of this chiral building block is the foundation of safety.

ParameterSpecificationOperational Implication
Chemical Name (3S)-Oxolan-3-ylmethanamine hydrochlorideCore chiral amine scaffold.
Synonyms (S)-(Tetrahydrofuran-3-yl)methanamine HClUsed for searching inventory databases.
Physical State White to off-white solid (Powder/Crystals)Dust Hazard: High surface area increases inhalation risk.
Hygroscopicity High Critical: Must be handled under inert gas to prevent clumping and stoichiometry errors.
Acidity (pH) Acidic in solutionCorrosive to mucous membranes upon inhalation.
GHS Hazards H302 (Harmful oral), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)Target organs: Lungs, Eyes, Skin.

Personal Protective Equipment (PPE) Matrix

Rationale: PPE is selected not just for the solid salt, but for the solvents likely used in its application (e.g., DCM, THF, Methanol).

Protection ZoneRecommended EquipmentTechnical Rationale
Respiratory N95/P2 Mask (Minimum) or Half-face Respirator (P100)The hydrochloride salt forms fine, acidic dust. Inhalation causes immediate upper respiratory tract irritation.[3]
Hand (Primary) Nitrile Gloves (Min.[4] thickness 0.11 mm)Excellent resistance to the solid salt. Change immediately if wetted with solvent.
Hand (Secondary) Double-gloving (if using DCM/THF)If dissolving in chlorinated solvents, wear Laminate (Silver Shield) liners under nitrile.
Eye/Face Chemical Goggles (Indirect Vent)Safety glasses are insufficient .[5] Fine acidic dust can bypass side shields and cause corneal burns.
Body Lab Coat (High-neck, cotton/poly blend)Prevent dust accumulation on street clothes. Synthetic fibers may melt if flash fires occur with reaction solvents.

Operational Workflow & Logic

The following diagram illustrates the "Chain of Custody" for the chemical, ensuring it is never exposed to ambient humidity or uncontrolled environments.

HandlingWorkflow cluster_control Critical Control Points Receipt Receipt & Inspection (Verify Seal Integrity) Storage Storage (Desiccator/Inert Gas, <25°C) Receipt->Storage Immediate Transfer Weighing Weighing/Dispensing (Fume Hood + Inert Gas Blanket) Storage->Weighing Equilibrate to RT Weighing->Storage Reseal under N2/Ar Reaction Reaction Setup (Dissolution in Dry Solvent) Weighing->Reaction Minimize Air Exposure Waste Waste Segregation (Acidic Organic Waste) Reaction->Waste Quench & Dispose

Caption: Operational lifecycle emphasizing moisture exclusion during storage and weighing phases to maintain reagent purity.

Detailed Handling Protocols

Phase A: Receipt & Storage

Objective: Prevent initial hydrolysis and degradation.

  • Inspection: Upon receipt, check the bottle seal. If the powder is clumped or yellowing, moisture ingress has occurred.

  • Environment: Store in a desiccator or a dedicated dry cabinet.

  • Temperature: Ambient (Room Temperature) is generally acceptable, but cool storage (2–8°C) extends shelf life.

  • Seal: If the primary container is opened, backfill with Nitrogen or Argon before resealing. Parafilm is mandatory for long-term storage.

Phase B: Weighing & Dispensing (The High-Risk Step)

Objective: Protect the operator from dust and the chemical from moisture.

  • Engineering Control: Perform all weighing inside a certified Chemical Fume Hood .

  • Static Control: Use an anti-static gun or bar if the powder is "fly-away." Static charge often disperses amine salts onto the balance and operator.

  • Technique:

    • Open the container inside the hood.

    • Weigh into a tared vial, not onto weighing paper (reduces transfer loss).

    • Immediately cap the receiving vial.

    • Clean balance area with a wet paper towel (water solubilizes the salt) to prevent invisible dust hazards for the next user.

Phase C: Reaction Setup

Objective: Safe dissolution.

  • Solvent Choice: The hydrochloride salt is soluble in water, methanol, and DMSO. It has limited solubility in non-polar solvents (Hexane, Toluene).

  • Free-Basing (If required): If the protocol requires the free amine:

    • Suspend in DCM or Ethyl Acetate.

    • Treat with aqueous NaHCO₃ or NaOH.

    • Caution: This generates heat and potentially pressure. Vent separatory funnels frequently.

Disposal & Emergency Procedures

Waste Disposal Plan

Do not flush down the drain. Amine salts are regulated chemical waste.

  • Solid Waste: Excess solid must be labeled "Hazardous Waste - Solid (Toxic, Irritant)" and placed in a dedicated solid waste drum.

  • Liquid Waste (Reaction Mixtures):

    • Acidic Stream: If dissolved in water/acid, dispose in "Aqueous Acidic Waste."

    • Organic Stream: If dissolved in solvents, dispose in "Halogenated" or "Non-Halogenated" organic waste streams as appropriate.

  • Container Disposal: Triple rinse empty bottles with water (collect rinsate as waste) before defacing labels and discarding glass.

Emergency Response (Self-Validating Steps)
  • Eye Contact:

    • Action: Irrigate immediately at an eyewash station for 15 minutes .

    • Validation: Hold eyelids open forcefully; the water must reach the fornices (corners).

    • Follow-up: Seek medical attention. Acidic salts cause delayed damage.

  • Skin Contact:

    • Action: Brush off dry powder before wetting (to prevent creating a concentrated acidic solution on skin), then wash with soap and water.

    • Validation: Irritation should subside within 30 minutes. If redness persists, seek medical aid.

  • Spill Cleanup:

    • Small Spill: Cover with wet paper towels (to prevent dust), wipe up, and place in hazardous waste.

    • Large Spill: Evacuate area. Use a dust-suppressing absorbent.[2] Wear N95/P2 mask.

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 24765692, (S)-(Tetrahydrofuran-3-yl)methanamine hydrochloride. Accessed March 1, 2026. [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Handling Amine Hydrochloride Salts. [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3S)-oxolan-3-ylmethanamine hydrochloride
Reactant of Route 2
(3S)-oxolan-3-ylmethanamine hydrochloride
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